N-Boc-N-bis(PEG1-OH)
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N,N-bis[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(17)14(4-8-18-10-6-15)5-9-19-11-7-16/h15-16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKAOQUTADWQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to N-Boc-N-bis(PEG1-OH): Properties, Synthesis, and Core Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the demand for versatile, well-characterized chemical building blocks is paramount. N-Boc-N-bis(PEG1-OH), more formally known as tert-butyl bis(2-hydroxyethyl)carbamate , represents a cornerstone intermediate with significant utility.[1] Its structure, featuring a stable tert-butyloxycarbonyl (Boc) protected secondary amine and two terminal primary hydroxyl groups, provides a unique trifunctional platform.[2][3][4] The Boc group offers robust protection under a wide array of reaction conditions, yet it is easily removed under mild acidic conditions to reveal a reactive secondary amine.[4][5] Simultaneously, the two hydroxyl moieties serve as key handles for further chemical elaboration.[2][5]
This combination of a cleavable protecting group and dual reactive sites makes N-Boc-diethanolamine an invaluable precursor for constructing complex molecular architectures, particularly as a branched linker in novel therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[6][7][8] The short polyethylene glycol (PEG)-like nature of the hydroxyethyl arms also imparts favorable solubility characteristics to the parent molecule and its derivatives.[2][3][4] This guide provides an in-depth exploration of its physicochemical properties, a field-tested synthesis protocol, and a detailed look into its primary applications.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is critical for its effective application in synthesis and formulation. N-Boc-N-bis(PEG1-OH) is typically a colorless to light yellow, viscous liquid or oil at room temperature.[3][4][5] Its hydrophilic nature, conferred by the two hydroxyl groups, enhances water solubility.[2][4] Key properties are summarized below.
Table 1: Physicochemical Properties of N-Boc-N-bis(PEG1-OH)
| Property | Value | Source(s) |
| Systematic Name | tert-Butyl bis(2-hydroxyethyl)carbamate | [3][8] |
| Common Synonyms | N-Boc-diethanolamine, Boc-diethanolamine | [3][8] |
| CAS Number | 103898-11-9 | [3][4] |
| Molecular Formula | C₉H₁₉NO₄ | [3] |
| Molecular Weight | 205.25 g/mol | [3] |
| Appearance | Colorless to light yellow liquid or oil | [3][4] |
| Density | ~1.085 g/mL at 20 °C | [3] |
| Boiling Point | 324.2 ± 35.0 °C (Predicted) | [3][4] |
| Refractive Index | ~1.461 (n20/D) | [3] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [3][4] |
Synthesis and Purification: A Validated Protocol
The synthesis of N-Boc-N-bis(PEG1-OH) is a robust and high-yielding procedure centered on the chemoselective protection of the secondary amine of diethanolamine using di-tert-butyl dicarbonate (Boc₂O).[1][5] The nucleophilicity of the amine is significantly greater than that of the hydroxyl groups, allowing for a highly selective reaction that avoids O-acylation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of diethanolamine attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide group, which is subsequently protonated to form tert-butanol and CO₂, or forms a tert-butyl carbonate salt that decomposes. The reaction is typically performed in a suitable solvent and can be carried out with or without a base.[1][9]
Caption: Figure 1: Reaction scheme for the synthesis of N-Boc-diethanolamine.
Step-by-Step Experimental Protocol
This protocol is designed for reproducibility and high yield.
-
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethanolamine (1.0 equivalent).
-
Solvent Addition: Dissolve the diethanolamine in a suitable aprotic solvent, such as acetonitrile or dichloromethane (DCM), at a concentration of approximately 0.5-1.0 M.[4]
-
Reagent Preparation: In a separate flask, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equivalents) in the same solvent.
-
Reaction Execution: While stirring the diethanolamine solution at room temperature, add the Boc₂O solution dropwise over 30-60 minutes.
-
Causality Insight: A slow, dropwise addition is crucial to control the exotherm of the reaction and to prevent the formation of side products. Although a base is not strictly necessary, its absence ensures high chemoselectivity for N-protection.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 to 16 hours.[4][10] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting diethanolamine spot is fully consumed.
-
Work-up and Isolation:
-
Purification (Optional): If higher purity is required, the crude oil can be purified by silica gel column chromatography.
-
Expertise Insight: A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective. The product will elute as the polarity increases.
-
Core Application: A Foundational Linker in PROTAC and ADC Development
The unique bifunctional nature of N-Boc-N-bis(PEG1-OH) makes it an exceptionally valuable building block in the synthesis of bifunctional molecules, most notably PROTACs and ADCs.[7][8]
Role as a PROTAC Linker Precursor
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker's length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy.
N-Boc-N-bis(PEG1-OH) serves as a versatile starting point for constructing these linkers. The two hydroxyl groups provide symmetric or asymmetric attachment points for elongating the linker chain or for direct conjugation to the two ligands.
Caption: Figure 2: Workflow for incorporating N-Boc-diethanolamine into a PROTAC.
Workflow Causality:
-
Selective Functionalization: The process begins with the selective modification of one of the two hydroxyl groups. This can be achieved through various methods, such as monotosylation followed by displacement, to introduce a chemical handle for the first conjugation step. This step is critical for building the linker in a controlled, stepwise manner.
-
Ligand Conjugation: The E3 ligase ligand is then attached to this newly introduced functional group.
-
Second Arm Elaboration: The remaining hydroxyl group is then activated or modified. This allows for the attachment of the second ligand, which targets the protein of interest.
-
Boc Deprotection: Finally, the Boc protecting group can be removed using acidic conditions (e.g., trifluoroacetic acid in DCM) if a free secondary amine is desired in the final linker structure, which can influence the linker's conformation and solubility.[5]
This modular approach allows for the systematic variation of the linker length and composition, enabling the optimization of the PROTAC's ternary complex formation and subsequent degradation activity.[11]
Application in Antibody-Drug Conjugates (ADCs)
In a similar fashion, N-Boc-N-bis(PEG1-OH) is used as a branched or cleavable linker component in ADCs.[7][8] The linker in an ADC connects a potent cytotoxic payload to a monoclonal antibody. The properties of the linker are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site. The hydroxyl groups of N-Boc-diethanolamine can be used to attach the drug payload and the moiety that connects to the antibody, creating a branched linker architecture that can influence the drug-to-antibody ratio (DAR) and overall efficacy.
Analytical Characterization
Validation of the structure and purity of N-Boc-N-bis(PEG1-OH) is essential. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum provides a clear signature for the molecule. Key expected signals include a singlet at ~1.45 ppm corresponding to the nine protons of the tert-butyl (Boc) group, and two triplets corresponding to the methylene groups (-N-CH₂- and -CH₂-OH) of the hydroxyethyl chains.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the quaternary carbon and methyl carbons of the Boc group, as well as the methylene carbons of the hydroxyethyl arms and the carbonyl carbon of the carbamate.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will confirm the molecular weight of the compound (205.25 g/mol ), typically by observing the [M+H]⁺ or [M+Na]⁺ adducts.
Conclusion and Future Outlook
N-Boc-N-bis(PEG1-OH), or N-Boc-diethanolamine, is a deceptively simple yet powerful molecule. Its value lies in its trifunctional nature: a readily cleavable amine protecting group and two versatile hydroxyl handles. This structure has established it as a fundamental building block in the synthesis of complex therapeutic agents, especially as a linker precursor in the rapidly evolving fields of targeted protein degradation and antibody-drug conjugates. As the demand for more sophisticated and precisely engineered therapeutics grows, the utility of such well-characterized, versatile intermediates will only increase, making a thorough understanding of their properties and synthesis essential for researchers in the field.
References
-
Chongqing Chemdad Co., Ltd. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE. [Link]
-
PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]
-
iChemical. N-Boc-ethanolamine, CAS No. 26690-80-2. [Link]
-
Cimas, S., et al. (2022). Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles. Pharmaceutics, 14(3), 648. [Link]
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of N-Boc-diethanolamine. [Link]
-
DC Chemicals. N-Boc-diethanolamine |cas 103898-11-9. [Link]
-
Analytice. N, N-bis(2-hydroxyethyl)alkyl(C8-C18)amine (Ref. No. 39090) (using Sabostat AL100 (CAS 61791-31-9)) - analysis. [Link]
-
Demont, M., et al. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry, 64(23), 17294–17313. [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]
- 3. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE | 103898-11-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Boc-diethanolamine | TargetMol [targetmol.com]
- 8. N-Boc-diethanolamine |cas 103898-11-9| DC Chemicals [dcchemicals.com]
- 9. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 10. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
N-Boc-N-bis(PEG1-OH) structure and molecular weight.
An In-depth Technical Guide to N-Boc-N-bis(PEG1-OH): Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of N-Boc-N-bis(PEG1-OH), a versatile heterobifunctional linker and chemical building block. We will delve into its precise chemical structure, addressing common nomenclature ambiguities, and detail its physicochemical properties. The core of this guide focuses on a validated synthesis protocol, methods for structural elucidation, and an expert analysis of its strategic applications in bioconjugation, drug delivery system development—particularly as a linker for Antibody-Drug Conjugates (ADCs)—and advanced materials science. This document is intended for researchers, chemists, and drug development professionals seeking both foundational knowledge and practical, field-proven insights into leveraging this molecule's unique attributes.
Introduction: Defining the Molecule
N-Boc-N-bis(PEG1-OH), while systematically named, is most commonly known in chemical literature and supplier catalogs as N-Boc-diethanolamine or tert-Butyl bis(2-hydroxyethyl)carbamate.[1][2] Its structure is foundational to its function: a central secondary amine is protected by an acid-labile tert-butoxycarbonyl (Boc) group, and also bears two primary hydroxyl (-OH) termini via ethyl chains.
This trifunctional arrangement is the key to its broad utility. The two hydroxyl groups offer reactive handles for a wide range of chemical transformations, such as esterification or etherification, while the Boc group provides a stable, yet easily removable, mask for the nitrogen atom.[3] This allows for precise, sequential chemical modifications, a critical requirement in the multi-step synthesis of complex molecules like ADCs or specialized polymers.[4] The short ethylene glycol-like chains also impart a degree of hydrophilicity, which can be advantageous for improving the solubility of resulting conjugates in aqueous media.[2][5]
It is important to note a potential point of ambiguity in nomenclature. Some suppliers may use the "N-Boc-N-bis(PEGn-OH)" naming convention for longer PEG chain derivatives. For instance, the structure with two di-ethylene glycol units (C₁₃H₂₇NO₆) is more accurately named N-Boc-N-bis(PEG2-OH).[5][6] This guide will focus exclusively on the diethanolamine derivative (C₉H₁₉NO₄), which is the most direct and common interpretation of the "PEG1" designation.
Physicochemical and Structural Properties
The fundamental properties of N-Boc-diethanolamine are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and safety assessments.
| Property | Value | Source(s) |
| Systematic Name | tert-Butyl N,N-bis(2-hydroxyethyl)carbamate | [1] |
| Common Names | N-Boc-diethanolamine, Boc-diethanolamine | [2] |
| CAS Number | 103898-11-9 | [7] |
| Molecular Formula | C₉H₁₉NO₄ | |
| Molecular Weight | 205.25 g/mol | |
| Appearance | Colorless to light yellow clear liquid or oil | [2][3] |
| Density | ~1.085 g/mL at 20 °C | [2] |
| Refractive Index | n20/D ~1.460 | |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2][5] |
Synthesis and Characterization
Synthesis Principle and Mechanism
The synthesis of N-Boc-diethanolamine is a straightforward protection reaction. It relies on the nucleophilic nature of the secondary amine of diethanolamine, which attacks an electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). This reaction forms a stable carbamate linkage, effectively "capping" the amine. The causality for this choice of reagent is twofold: (Boc)₂O is highly effective for amine protection, and the byproducts of the reaction (isobutylene, carbon dioxide, and tert-butanol) are volatile and easily removed, simplifying purification. A base is often used to deprotonate the amine, enhancing its nucleophilicity.
Caption: Synthesis Workflow for N-Boc-Diethanolamine.
Experimental Protocol: Synthesis
This protocol is a representative method for the synthesis of N-Boc-diethanolamine.
-
Preparation: To a solution of diethanolamine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). The reaction is often performed at 0 °C to control the initial exotherm and then allowed to warm to room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting diethanolamine.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted diethanolamine, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is often a colorless to yellow oil. Further purification can be achieved via silica gel column chromatography if high purity (>98%) is required.
Structural Elucidation: A Self-Validating System
Confirming the structure and purity of the synthesized N-Boc-diethanolamine is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule.[8]
-
Boc Group: A sharp, strong singlet appears around δ 1.44 ppm, integrating to 9 protons (-(C(CH ₃)₃)). This is a hallmark signal for the Boc protecting group.
-
Methylene Groups: Two distinct triplets are expected. The methylene protons adjacent to the nitrogen (-N-CH ₂-) typically appear around δ 3.2-3.4 ppm, while the methylene protons adjacent to the hydroxyl group (-CH ₂-OH) appear slightly downfield, around δ 3.6-3.8 ppm. Each signal integrates to 4 protons.
-
Hydroxyl Protons: The -OH protons often appear as a broad singlet whose chemical shift can vary depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Key expected signals include the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the carbamate (~156 ppm), and the two distinct methylene carbons (~50-65 ppm).
Core Applications and Mechanistic Insights
The unique structure of N-Boc-diethanolamine makes it a cornerstone building block in several advanced applications.
Linker Chemistry for Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy and safety. N-Boc-diethanolamine serves as an excellent foundational piece for building more complex linkers.[1][5]
-
Expertise & Causality: The two hydroxyl groups provide versatile handles for extension. They can be activated (e.g., converted to mesylates or tosylates) for reaction with nucleophiles or can be directly coupled to carboxylic acids on other linker components. The Boc-protected amine provides an orthogonal reactive site. After the linker is assembled and attached to the drug, the Boc group can be removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary or secondary amine.[9][10] This newly exposed amine can then be conjugated to a payload or an antibody, allowing for a highly controlled, stepwise assembly of the final ADC.
Caption: Role in Bioconjugation.
Monomer for Advanced Polymers
Beyond pharmaceuticals, N-Boc-diethanolamine is a valuable monomer in materials science.[7]
-
Experience-Driven Insight: The diol functionality makes it a prime candidate for step-growth polymerization, particularly in the synthesis of polyurethanes and polyesters. Its incorporation into a polymer backbone introduces pendent Boc-protected amine groups. Subsequent deprotection can yield polymers with free amine functionalities along the chain. These amines can be used to alter the material's properties (e.g., increasing hydrophilicity or providing sites for cross-linking) or for post-polymerization modification, such as grafting other molecules onto the polymer backbone. This creates materials with enhanced mechanical properties, thermal stability, and chemical resistance for use in high-performance coatings and biomedical devices.[3][7]
Conclusion
N-Boc-N-bis(PEG1-OH), or N-Boc-diethanolamine, is more than a simple chemical. It is a strategic tool for molecular construction. Its value is derived from its structural simplicity, which belies a high degree of chemical versatility. The combination of two reactive hydroxyl groups with an orthogonally protected amine allows for controlled, sequential synthesis strategies that are essential in the fields of bioconjugation, targeted drug delivery, and polymer science. Understanding the causality behind its reactivity and the protocols for its use and validation empowers researchers to design and build the next generation of complex, functional molecules with precision and confidence.
References
-
MySkinRecipes. N-Boc-N-bis(PEG2-OH). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-diethanolamine: A Cornerstone in Modern Chemical Building Blocks. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of N-Boc-diethanolamine. Available from: [Link]
-
Shaanxi Xin yan Bomei Biotechnology Co., Ltd. N-Boc-N-bis(PEG1-OH). Available from: [Link]
-
AxisPharm. Boc-PEG, Boc amine PEG linker, PEG Reagents. Available from: [Link]
-
PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. Available from: [Link]
-
SINOPEG. BOC-NH-PEG. Available from: [Link]
-
MDPI. Synthesis and Tribological Properties of Bis(2-hydroxyethyl)ammonium Erucate as a Potential Environmentally Friendly Lubricant and Lubricant Additive. Available from: [Link]
- Google Patents. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
DC Chemicals. N-Boc-diethanolamine |cas 103898-11-9. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE. Available from: [Link]
-
Wikipedia. Diethanolamine. Available from: [Link]
-
Cheméo. Chemical Properties of Diethanolamine (CAS 111-42-2). Available from: [Link]
-
RuiaoBio. NH-bis(PEG1-OH). Available from: [Link]
-
IRIS UniGe. Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl). Available from: [Link]
Sources
- 1. N-Boc-diethanolamine |cas 103898-11-9| DC Chemicals [dcchemicals.com]
- 2. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Boc-N-bis(PEG2-OH) [myskinrecipes.com]
- 6. precisepeg.com [precisepeg.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Boc-N-bis(PEG1-OH), 275385-03-0 | BroadPharm [broadpharm.com]
- 10. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
N-Boc-N-bis(PEG1-OH) CAS number and chemical formula.
An In-depth Technical Guide to N-Boc-N-bis(PEG1-OH): Synthesis, Properties, and Applications in Drug Development
Introduction
In the landscape of modern drug development and bioconjugation, precision and control at the molecular level are paramount. Bifunctional linker molecules, which possess distinct reactive sites, are fundamental tools that enable the elegant assembly of complex therapeutic and diagnostic agents. N-Boc-N-bis(PEG1-OH), a molecule more systematically known as tert-butyl N,N-bis(2-hydroxyethyl)carbamate, represents a cornerstone in this field. Its structure, featuring a temporarily masked amine and two terminal hydroxyl groups, offers a versatile platform for the strategic construction of sophisticated biomolecular architectures.[1][2]
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. It will delve into the core chemical principles of N-Boc-N-bis(PEG1-OH), its synthesis, key experimental protocols, and its strategic applications. The focus will be on providing not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental designs.
Chemical Identity and Properties
The compound in focus is most accurately identified by its systematic names, tert-butyl N,N-bis(2-hydroxyethyl)carbamate or N-Boc-diethanolamine.[3] The name "N-Boc-N-bis(PEG1-OH)" is a descriptive but less common nomenclature. The "PEG1" designation indicates a single polyethylene glycol-like unit (–CH₂CH₂O–) on each arm, terminating in a hydroxyl group.
The core of its utility lies in its trifunctional nature: a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and two primary hydroxyl (–OH) groups. The Boc group is a widely used protecting group in organic synthesis due to its stability in a variety of reaction conditions and its clean, straightforward removal under acidic conditions.[4][5] This allows for selective reactions at the hydroxyl termini while the amine remains unreactive.
Table 1: Physicochemical Properties of N-Boc-N-bis(PEG1-OH)
| Property | Value |
| CAS Number | 103898-11-9[6][7] |
| Chemical Formula | C₉H₁₉NO₄[6][7] |
| Molecular Weight | 205.25 g/mol [7] |
| Appearance | Colorless to light yellow clear/viscous liquid[2][3] |
| Density | 1.085 g/mL at 20 °C |
| Refractive Index | n20/D 1.460 |
| Synonyms | N-Boc-diethanolamine, tert-Butyl N,N-bis(2-hydroxyethyl)carbamate, N-(tert-Butoxycarbonyl)diethanolamine[3] |
Core Principles and Synthesis
The synthesis of N-Boc-N-bis(PEG1-OH) is a foundational procedure that involves the selective protection of the secondary amine of diethanolamine.[2] The choice of the Boc group is strategic; it provides robust protection against nucleophiles and bases, ensuring that subsequent modifications are directed specifically to the hydroxyl groups.[4]
The most common synthetic route involves the reaction of diethanolamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base or catalyst.[4][8] This reaction forms a stable carbamate linkage, effectively masking the amine's reactivity.[9] The quality of the synthesis is critical, as impurities can interfere with downstream conjugation reactions.
Caption: Synthesis workflow for N-Boc-N-bis(PEG1-OH).
Experimental Protocol: Synthesis of N-Boc-N-bis(PEG1-OH)
This protocol describes a general procedure for the N-Boc protection of diethanolamine.
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve diethanolamine (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure N-Boc-N-bis(PEG1-OH) as a clear, viscous liquid.
Applications in Bioconjugation and Drug Development
The true value of N-Boc-N-bis(PEG1-OH) is realized in its application as a bifunctional, branched linker.[1] The two hydroxyl groups serve as handles for the attachment of various moieties, such as targeting ligands, imaging agents, or payload molecules. After modification of the hydroxyl groups, the Boc-protected amine can be deprotected to reveal a reactive site for conjugation to a biomolecule, such as a protein, antibody, or oligonucleotide.[9][10]
This stepwise approach allows for the construction of well-defined bioconjugates. For example, in the development of Antibody-Drug Conjugates (ADCs), the linker can be functionalized with a cytotoxic drug at its hydroxyl ends. Following deprotection, the newly exposed amine can be reacted with a suitable functional group on the antibody to form the final ADC. The short PEG-like nature of the arms can also enhance the water solubility of the conjugate.[1]
Caption: Strategic workflow for bioconjugation using N-Boc-N-bis(PEG1-OH).
Key Experimental Protocol: Boc Deprotection
The removal of the Boc group is a critical step that unmasks the amine for subsequent conjugation.[9] This is typically achieved under anhydrous acidic conditions to prevent side reactions.[4] Trifluoroacetic acid (TFA) is a common reagent for this purpose.[5]
Protocol: Acid-Mediated Boc Deprotection
This protocol provides a general method for the cleavage of the N-Boc group.
Materials:
-
N-Boc protected compound (e.g., Boc-Linker-Payload₂)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the N-Boc protected compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure. Caution: TFA is corrosive.
-
The resulting amine salt can be used directly or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution to obtain the free amine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Caption: Step-by-step workflow for N-Boc deprotection.
Conclusion
N-Boc-N-bis(PEG1-OH) is a highly valuable and versatile chemical tool for researchers in drug development, medicinal chemistry, and materials science. Its defined structure, with two reactive hydroxyl groups and a selectively removable amine protecting group, provides a reliable platform for the synthesis of complex molecules and bioconjugates. Understanding the principles behind its synthesis, functionalization, and deprotection is key to leveraging its full potential in creating next-generation therapeutics and research agents.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]
-
Synthonix. (n.d.). tert-Butyl N,N-bis(2-hydroxyethyl)carbamate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of N-Boc-diethanolamine. Retrieved from [Link]
-
PubMed. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-hydroxyethyl)amine-d11. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
- Google Patents. (1992). Production of diethanolamine derivatives and their intermediates.
Sources
- 1. tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9 | BroadPharm [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. tert-Butyl Bis(2-hydroxyethyl)carbamate | 103898-11-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthonix, Inc > Synthons > 103898-11-9 | tert-Butyl N,N-bis(2-hydroxyethyl)carbamate [synthonix.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis and Purification of N-Boc-N-bis(PEG1-OH)
Abstract
This technical guide provides an in-depth exploration of the synthesis and purification of N-Boc-N-bis(PEG1-OH), a valuable heterobifunctional linker used in bioconjugation and drug delivery. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the underlying chemical principles, the rationale behind methodological choices, and field-tested insights for optimizing both the synthesis and purification workflows. We will delve into the critical aspects of the Boc-protection of diethanolamine, the subsequent PEGylation step, and the chromatographic techniques essential for achieving high purity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical resource for working with this important molecule.
Introduction: The Strategic Importance of N-Boc-N-bis(PEG1-OH)
The advent of sophisticated bioconjugation techniques has revolutionized the landscape of therapeutics and diagnostics. At the heart of these advancements lies the creative use of chemical linkers that bridge bioactive molecules with other entities, such as proteins, peptides, or nanoparticles. N-Boc-N-bis(PEG1-OH) has emerged as a particularly strategic building block in this domain.
Its core structure, featuring a Boc-protected secondary amine and two terminal hydroxyl groups on short polyethylene glycol (PEG) chains, offers a unique combination of functionalities. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing its unwanted participation in side reactions.[1][2][3] This protection is crucial as it allows for the selective functionalization of the terminal hydroxyl groups.[4] Following the desired modifications at the hydroxyl termini, the Boc group can be readily removed under acidic conditions to reveal the amine functionality for subsequent conjugation.[1][5][6]
The presence of the two short PEG chains imparts favorable physicochemical properties, such as increased hydrophilicity and biocompatibility, to the final conjugate.[7] PEGylation, the process of covalently attaching PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[7][8] N-Boc-N-bis(PEG1-OH), with its discrete PEG units, offers a precise way to introduce these benefits.
This guide will provide a detailed roadmap for the successful synthesis and purification of this versatile linker, empowering researchers to confidently incorporate it into their drug development pipelines.
Synthesis of N-Boc-N-bis(PEG1-OH): A Two-Step Approach
The synthesis of N-Boc-N-bis(PEG1-OH) is conceptually straightforward, proceeding through two key transformations:
-
Boc Protection of Diethanolamine: The initial step involves the protection of the secondary amine of diethanolamine using di-tert-butyl dicarbonate (Boc₂O).
-
PEGylation of N-Boc-diethanolamine: The resulting N-Boc-diethanolamine, with its two free hydroxyl groups, is then reacted with a suitable PEGylating agent to introduce the short PEG chains.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for N-Boc-N-bis(PEG1-OH).
Step 1: Boc Protection of Diethanolamine
The protection of the amine functionality is a critical first step to ensure selectivity in the subsequent PEGylation reaction.[4] The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2][9]
2.1.1. Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the diethanolamine's secondary amine on one of the carbonyl carbons of Boc₂O.[10] A base is typically employed to deprotonate the amine, increasing its nucleophilicity. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
2.1.2. Experimental Protocol: Boc Protection
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve diethanolamine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) or DIPEA (1.1 eq) dropwise to the solution.
-
In a separate flask, dissolve Boc₂O (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the Boc₂O solution dropwise to the cooled diethanolamine solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-diethanolamine, often as a light yellow oil.[4]
Step 2: PEGylation of N-Boc-diethanolamine
With the amine protected, the two hydroxyl groups of N-Boc-diethanolamine are available for PEGylation.[4] This step introduces the short PEG chains that enhance the molecule's utility.
2.2.1. Choice of PEGylating Agent and Reaction Conditions
A variety of PEGylating agents can be employed, with the choice depending on the desired PEG chain length and the reaction conditions. For the synthesis of N-Boc-N-bis(PEG1-OH), a common and effective reagent is 2-(2-chloroethoxy)ethanol. The reaction is typically carried out under basic conditions to deprotonate the hydroxyl groups, forming alkoxides that then act as nucleophiles.
2.2.2. Experimental Protocol: PEGylation
Materials:
-
N-Boc-diethanolamine (crude from Step 1)
-
2-(2-chloroethoxy)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Carefully wash sodium hydride (2.5 eq) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous DMF or THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the NaH suspension to 0 °C.
-
Dissolve N-Boc-diethanolamine (1.0 eq) in anhydrous DMF or THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add 2-(2-chloroethoxy)ethanol (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Add water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-bis(PEG1-OH).
Purification: Achieving High Purity for Downstream Applications
The crude product obtained from the synthesis will invariably contain unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is therefore essential to obtain N-Boc-N-bis(PEG1-OH) of high purity (>96%), which is critical for its successful application in sensitive bioconjugation reactions.[11]
Given the polar nature of the target molecule, traditional normal-phase silica gel chromatography can be challenging.[12] Therefore, more specialized chromatographic techniques are often required.
Chromatographic Purification Strategies
The polarity of N-Boc-N-bis(PEG1-OH) necessitates a chromatographic method that can effectively retain and separate polar compounds.
Caption: Chromatographic strategies for purifying N-Boc-N-bis(PEG1-OH).
3.1.1. Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for the purification of highly polar analytes like N-Boc-N-bis(PEG1-OH).[13] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of a polar solvent, like water.
3.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While standard C18 columns may struggle to retain highly polar compounds, specialized reversed-phase columns with modified stationary phases can be effective. Alternatively, the use of ion-pairing agents can improve retention, though this may not be compatible with mass spectrometry.
Recommended Purification Protocol: Flash Chromatography (Silica Gel)
For a laboratory-scale purification, flash column chromatography on silica gel can be employed with a carefully selected solvent system. A gradient elution is often necessary to achieve good separation.
Materials:
-
Crude N-Boc-N-bis(PEG1-OH)
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Potassium permanganate stain or other suitable visualization agent
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane. A typical gradient might start with 100% DCM and gradually increase to 5-10% methanol in DCM.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified N-Boc-N-bis(PEG1-OH).
Characterization and Quality Control
Confirmation of the structure and purity of the synthesized N-Boc-N-bis(PEG1-OH) is a critical final step. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirmation of the presence of the Boc group, the PEG chains, and the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The observed molecular weight should correspond to the calculated molecular weight of C₁₃H₂₇NO₆ (293.36 g/mol ).[11] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating a purity of >96%.[11] |
Conclusion
The synthesis and purification of N-Boc-N-bis(PEG1-OH) is a multi-step process that requires careful attention to reaction conditions and the selection of appropriate purification techniques. By understanding the underlying chemical principles and following the detailed protocols outlined in this guide, researchers can reliably produce this valuable linker with the high purity required for demanding applications in bioconjugation and drug development. The insights provided herein are intended to serve as a practical and authoritative resource, enabling scientists to confidently advance their research and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Precise PEG. (n.d.). N-Boc-N-bis(PEG1-OH). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of N-Boc-diethanolamine. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. Bioconjugate chemistry, 23(5), 881–899. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (2023, December 27). PEGylation. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
da Silva, A. C. A., et al. (2020). Tailoring Protein PEGylation Reaction: An Undergraduate Laboratory Experiment. Journal of Chemical Education, 97(4), 1125–1130. [Link]
-
Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. PubMed. Retrieved from [Link]
-
Smith, C. D., et al. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 27(12), 2246–2254. [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Interchim – Blog. (2020, January). Purification of a sample: Polarity (part 1). Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]
-
ResearchGate. (2018, July 6). (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ResearchGate. (2014, December 17). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? Retrieved from [Link]
-
Novatia, LLC. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]
-
YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
- Google Patents. (n.d.). EP0474411A1 - Production of diethanolamine derivatives and their intermediates.
-
AxisPharm. (n.d.). Boc-PEG, Boc amine PEG linker, PEG Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. Retrieved from [Link]
-
Wikipedia. (2023, November 28). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). US20030149307A1 - Process for the preparation of polyethylene glycol bis amine.
-
Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. PEGylation - Wikipedia [en.wikipedia.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. precisepeg.com [precisepeg.com]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
Solubility Profile of N-Boc-N-bis(PEG1-OH): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecular Architecture and its Impact on Solubility
N-Boc-N-bis(PEG1-OH), also known as tert-Butyl bis(2-(2-hydroxyethoxy)ethyl)carbamate, is a branched molecule featuring a central nitrogen atom derivatized with a tert-butyloxycarbonyl (Boc) protecting group and two short polyethylene glycol (PEG) chains, each terminated with a hydroxyl group. This unique tripartite structure dictates its solubility characteristics, making it a subject of interest in bioconjugation, drug delivery, and materials science. The interplay between the bulky, hydrophobic Boc group, the hydrophilic PEG chains, and the terminal hydroxyl groups results in a nuanced solubility profile across a spectrum of solvents.
The lipophilic tert-butyl component of the Boc group tends to favor solubility in nonpolar, aprotic solvents. Conversely, the repeating ether linkages of the PEG chains and the terminal hydroxyl groups are capable of hydrogen bonding, promoting solubility in polar protic solvents like water and alcohols. The relatively short length of the PEG1 chains (two ethylene glycol units each) means that while hydrophilicity is enhanced, the molecule does not exhibit the extensive water solubility seen in high molecular weight PEG polymers. This guide provides a comprehensive examination of the solubility of N-Boc-N-bis(PEG1-OH), offering both predicted solubility based on its structural components and detailed protocols for empirical determination.
Physicochemical Properties of N-Boc-N-bis(PEG1-OH)
A foundational understanding of the molecule's physical and chemical properties is essential for predicting and interpreting its solubility.
| Property | Value | Source |
| Chemical Name | tert-Butyl bis(2-(2-hydroxyethoxy)ethyl)carbamate | N/A |
| CAS Number | 275385-03-0 | [1] |
| Molecular Formula | C13H27NO6 | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| Appearance | Varies; often a colorless to light yellow oil or liquid | [2] |
Predicted Solubility Profile
While extensive quantitative solubility data for N-Boc-N-bis(PEG1-OH) is not widely published, a qualitative and semi-quantitative profile can be predicted based on the solubility of its structural analogs, such as N-Boc-diethanolamine and other short-chain PEGylated molecules. The principle of "like dissolves like" is a key determinant.[3]
The presence of the two hydroxyl groups and the ether linkages in the PEG chains suggests good solubility in polar protic solvents. The Boc group, being nonpolar, will contribute to solubility in less polar organic solvents. Therefore, a broad solubility range is anticipated.
Table of Predicted Solubility of N-Boc-N-bis(PEG1-OH) in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Soluble to Moderately Soluble | The PEG chains and terminal hydroxyl groups allow for hydrogen bonding with water. However, the hydrophobic Boc group may limit very high solubility. |
| Methanol | Very Soluble | The polarity and hydrogen bonding capability of methanol make it an excellent solvent for this molecule. | |
| Ethanol | Very Soluble | Similar to methanol, ethanol is a good solvent due to its polarity and ability to form hydrogen bonds. | |
| Polar Aprotic | Dimethylformamide (DMF) | Very Soluble | DMF is a strong polar aprotic solvent capable of solvating both the polar and non-polar regions of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is another powerful polar aprotic solvent that is expected to readily dissolve the compound.[4] | |
| Acetonitrile | Soluble | Acetonitrile's polarity should allow for good solubility. | |
| Tetrahydrofuran (THF) | Soluble | THF's moderate polarity and ether structure make it a suitable solvent. | |
| Nonpolar/Slightly Polar | Dichloromethane (DCM) | Very Soluble | The Boc group and the carbon backbone will interact favorably with this chlorinated solvent. |
| Chloroform | Soluble | Similar to DCM, chloroform is expected to be a good solvent. | |
| Ethyl Acetate | Soluble | The ester functionality and moderate polarity of ethyl acetate should allow for good dissolution. | |
| Toluene | Sparingly Soluble | The predominantly non-polar nature of toluene makes it a less effective solvent, though some solubility is expected due to the Boc group. | |
| Hexanes/Heptane | Insoluble to Sparingly Soluble | These nonpolar aliphatic hydrocarbons are unlikely to effectively solvate the polar PEG and hydroxyl moieties. |
Experimental Determination of Solubility
To obtain precise solubility data, empirical testing is essential. The following section details established protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination (Visual Method)
This method provides a rapid assessment of solubility and is useful for initial screening across a wide range of solvents.
Protocol:
-
Preparation: Into a small, clear glass vial (e.g., 1-2 mL), add approximately 1-5 mg of N-Boc-N-bis(PEG1-OH).
-
Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL increments) to the vial.
-
Mixing: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a well-lit background. A clear, single-phase solution with no visible particles indicates that the compound has dissolved.[2]
-
Categorization: Continue adding solvent up to a defined volume (e.g., 1 mL). Based on the amount of solvent required to dissolve the compound, categorize the solubility as follows:
-
Very Soluble: < 1 part of solvent required for 1 part of solute.
-
Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.
-
Soluble: From 10 to 30 parts of solvent required for 1 part of solute.
-
Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.
-
Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.
-
Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.
-
Practically Insoluble, or Insoluble: > 10,000 parts of solvent required for 1 part of solute.
-
Quantitative Solubility Determination (Shake-Flask Method with HPLC/UV-Vis Analysis)
This is a widely accepted method for determining the equilibrium solubility of a compound.[5]
Protocol:
-
Sample Preparation: Add an excess amount of N-Boc-N-bis(PEG1-OH) to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any remaining microscopic particles.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification:
-
HPLC Analysis: Inject the diluted sample into a calibrated High-Performance Liquid Chromatography (HPLC) system. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of N-Boc-N-bis(PEG1-OH).
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the diluted sample at its λmax. Calculate the concentration using a standard curve.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Diagrams
Caption: Workflow for quantitative solubility determination.
Conclusion
The solubility of N-Boc-N-bis(PEG1-OH) is a critical parameter for its application in scientific research and development. Its unique chemical structure, possessing both hydrophobic and hydrophilic moieties, results in a versatile solubility profile. It is predicted to be highly soluble in polar organic solvents such as methanol, ethanol, DMF, and DMSO, as well as chlorinated solvents like dichloromethane. Its solubility in water is expected to be moderate, while it is likely to be poorly soluble in nonpolar aliphatic solvents. For precise applications, the experimental protocols provided in this guide offer robust methods for accurate solubility determination. This understanding of its solubility characteristics is paramount for optimizing reaction conditions, formulation development, and ensuring the success of its use in various scientific endeavors.
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
Sources
- 1. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL N,N-BIS(2-HYDROXYETHYL)CARBAMATE | 103898-11-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE | 26690-80-2 [chemicalbook.com]
A Comprehensive Technical Guide to the Stability and Proper Storage of N-Boc-N-bis(PEG1-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of N-Boc-N-bis(PEG1-OH) in Bioconjugation
N-Boc-N-bis(PEG1-OH) is a branched, short-chain polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation and drug delivery. Its unique structure, featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two terminal hydroxyl groups, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and PROTACs. The PEG component enhances the solubility and stability of the resulting conjugates, while the Boc-protected amine and terminal hydroxyls provide orthogonal handles for a controlled, stepwise conjugation strategy.[1]
The integrity of N-Boc-N-bis(PEG1-OH) is paramount to the success of these synthetic endeavors. Degradation of this linker can lead to impurities in the final product, reduced conjugation efficiency, and altered pharmacokinetic profiles of the therapeutic agent. This guide provides an in-depth analysis of the chemical stability of N-Boc-N-bis(PEG1-OH) and outlines field-proven best practices for its storage and handling to ensure its optimal performance in research and drug development.
Section 1: Chemical Structure and Inherent Stability Characteristics
The stability of N-Boc-N-bis(PEG1-OH) is primarily dictated by the chemical properties of its two key functional components: the tert-butyloxycarbonyl (Boc) protecting group and the polyethylene glycol (PEG) chains.
The Acid-Labile Boc Protecting Group
The Boc group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions, including exposure to most nucleophiles and bases.[2] However, its key characteristic is its lability under acidic conditions.[3] The presence of a strong acid will lead to the cleavage of the Boc group, exposing the secondary amine.[4] This reaction proceeds via the formation of a stable tert-butyl cation.[2]
Caption: Acid-catalyzed deprotection of the Boc group.
The Oxidatively Sensitive PEG Chains
Polyethylene glycol chains are generally considered stable, biocompatible, and hydrophilic. However, they are susceptible to oxidative degradation.[5][6] This process can be initiated by exposure to atmospheric oxygen and is accelerated by heat and light.[6] The ether linkages within the PEG backbone can undergo oxidation to form various byproducts, including aldehydes, carboxylates, and peroxides.[5][6] This degradation can alter the chemical properties of the PEG linker, potentially leading to a decrease in pH and an increase in ionic strength of solutions over time.[5]
Caption: Oxidative degradation pathway of PEG chains.
Section 2: Recommended Storage and Handling Protocols
To mitigate the degradation pathways outlined above and ensure the long-term stability of N-Boc-N-bis(PEG1-OH), the following storage and handling conditions are strongly recommended.
Optimal Storage Conditions
The primary goal of proper storage is to minimize exposure to factors that can induce chemical degradation, namely acidic environments, oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [7][8][9] 2-8°C is acceptable for short-term storage.[1] | Low temperatures significantly slow down the rate of oxidative degradation of PEG chains.[5][6] |
| Atmosphere | Store in a tightly sealed container. For optimal stability, consider purging the container with an inert gas like argon before sealing.[5][6] | Minimizes exposure to atmospheric oxygen, a key initiator of PEG degradation.[6] A tight seal also prevents moisture ingress. |
| Light | Store in a light-protected container (e.g., amber vial) or in a dark location.[5][6][10] | Light, particularly UV light, can provide the energy to initiate oxidative degradation of PEG chains.[6] |
| Moisture | Store in a dry environment. Consider the use of a desiccator for long-term storage. | Prevents potential hydrolysis and minimizes the risk of acidic conditions developing from dissolved atmospheric gases. |
Prudent Handling Procedures
Proper handling during experimental use is crucial to prevent contamination and degradation.
-
Equilibration to Room Temperature: Before opening, always allow the container of N-Boc-N-bis(PEG1-OH) to warm to room temperature. This prevents condensation of atmospheric moisture inside the container, which could introduce water and potential contaminants.
-
Inert Atmosphere for Aliquoting: When aliquoting the compound, it is best practice to do so under a blanket of inert gas (e.g., argon or nitrogen).
-
Avoid Acidic Contamination: Use clean, dry spatulas and glassware to avoid the introduction of acidic residues that could prematurely cleave the Boc protecting group.
-
Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents to minimize potential side reactions.
Section 3: Experimental Workflow for Stability Assessment
To ensure the integrity of N-Boc-N-bis(PEG1-OH), particularly for long-term studies or when using material from a new supplier, a stability assessment is recommended.
Step-by-Step Protocol for Stability Testing
-
Initial Characterization (Time Zero):
-
Obtain a baseline analysis of the N-Boc-N-bis(PEG1-OH) sample using the following techniques:
-
¹H NMR Spectroscopy: To confirm the chemical structure and the integrity of the Boc group and PEG chains.
-
Mass Spectrometry (e.g., ESI-MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and identify any existing impurities.
-
-
-
Sample Storage:
-
Aliquot the N-Boc-N-bis(PEG1-OH) into several small, inert, light-protected containers.
-
Store the aliquots under the recommended conditions (-20°C, desiccated, dark).
-
For accelerated stability studies, a subset of samples can be stored at elevated temperatures (e.g., 4°C and room temperature).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature before opening.
-
Re-analyze the sample using the same techniques as in the initial characterization (¹H NMR, MS, HPLC).
-
-
Data Analysis and Interpretation:
-
Compare the analytical data from each time point to the baseline data.
-
Look for:
-
A decrease in the peak corresponding to N-Boc-N-bis(PEG1-OH) in the HPLC chromatogram.
-
The appearance of new peaks in the HPLC chromatogram, indicating degradation products.
-
Changes in the ¹H NMR spectrum, such as the disappearance or reduction of the Boc proton signal or changes in the PEG backbone signals.
-
The appearance of new masses in the mass spectrum corresponding to potential degradation products (e.g., the deprotected amine).
-
-
Caption: Experimental workflow for assessing the stability of N-Boc-N-bis(PEG1-OH).
Section 4: Consequences of Improper Storage and Use
Failure to adhere to proper storage and handling protocols can have significant consequences for research and development outcomes.
-
Reduced Yields in Conjugation Reactions: The presence of deprotected amine or oxidized PEG species can lead to lower yields of the desired conjugate and the formation of complex side products.
-
Inaccurate Dosing and Potency: If the linker has degraded, the actual concentration of active, intact N-Boc-N-bis(PEG1-OH) will be lower than assumed, leading to inaccurate stoichiometric calculations and potentially less potent final conjugates.
-
Altered Pharmacokinetics: The presence of impurities and degradation products can affect the solubility, stability, and in vivo behavior of the final drug conjugate.
-
Difficulty in Purification: The presence of closely related impurities can complicate the purification of the final product, increasing time and cost.
Conclusion
N-Boc-N-bis(PEG1-OH) is a valuable tool in the development of advanced biotherapeutics. Its stability is a critical factor that underpins the reproducibility and success of its applications. By understanding the inherent chemical liabilities of the Boc and PEG functionalities and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of this key linker, leading to more reliable and robust scientific outcomes.
References
-
Hampton Research. PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. [Link]
-
Hampton Research. (1986-08-02). PEG Stability. [Link]
-
Biopharma PEG. Boc-NH-PEG-COOH, PEG Linker. [Link]
-
MySkinRecipes. N-Boc-N-bis(PEG2-OH). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
National Institutes of Health. (2022-12-12). PEG Gels Significantly Improve the Storage Stability of Nucleic Acid Preparations. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. N-Boc-N-bis(PEG2-OH) [myskinrecipes.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. N-(Boc-PEG1)-N-bis(PEG2-propargyl), 2100306-63-4 | BroadPharm [broadpharm.com]
- 8. N-Boc-N-bis(PEG8-acid) | BroadPharm [broadpharm.com]
- 9. NH-bis(C1-PEG1-Boc) | TargetMol [targetmol.com]
- 10. biochempeg.com [biochempeg.com]
The Gatekeeper of Reactivity: A Technical Guide to the Boc Protecting Group on PEG Linkers
Abstract
In the sophisticated realm of bioconjugation and therapeutic development, precision and control are paramount. The covalent attachment of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy for enhancing the pharmacokinetic and pharmacodynamic properties of biomolecules. However, the multi-functional nature of these molecules necessitates a robust method for directing reactions to specific sites. This technical guide provides an in-depth exploration of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group when installed on the amine terminus of a PEG linker. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and illustrate the strategic advantages of this approach in the synthesis of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).
Introduction: The Imperative for Controlled Reactivity
Polyethylene Glycol (PEG) linkers are indispensable tools in drug delivery and bioconjugation, prized for their ability to improve the solubility and stability of drugs, enhance pharmacokinetic profiles, and reduce toxicity.[1][2] These synthetic polymers, composed of repeating ethylene oxide units, serve as flexible spacers to connect molecular entities.[1] However, the synthesis of complex bioconjugates often involves multi-step processes where specific functional groups must remain inert until their reactivity is desired. This is where the strategic use of protecting groups becomes critical.[3]
The tert-butyloxycarbonyl (Boc) group is a widely employed, acid-labile protecting group for amines.[2] Its application to PEG linkers, particularly in the context of heterobifunctional linkers, provides a powerful handle for chemists to orchestrate complex synthetic pathways with high fidelity. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals on the theory and practical application of Boc-protected PEG linkers.
The Chemistry of the Boc Group: A Tale of Stability and Selective Lability
The efficacy of the Boc group lies in its dual nature: it is exceptionally stable under a wide range of conditions, yet can be removed cleanly and efficiently under specific, mild acidic conditions.
Structure and Stability
The Boc group is a tert-butyl carbamate.[4] Its stability is attributed to the steric hindrance provided by the bulky tert-butyl group and the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which reduces its nucleophilicity. This makes the Boc-protected amine resistant to most nucleophiles and bases, a critical feature for orthogonal protection strategies.[5] For instance, the acid-labile Boc group can be used in conjunction with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection and sequential reactions at different sites of a molecule.[6][7]
The Mechanism of Acid-Catalyzed Deprotection
The removal of the Boc group is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[8] The mechanism proceeds through a series of well-defined steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide.
This deprotection must be selective, removing the Boc group without cleaving other acid-sensitive functionalities in the molecule.[6]
Strategic Applications in Bioconjugation and Drug Delivery
The use of Boc-protected PEG linkers offers several strategic advantages in the synthesis of complex bioconjugates.[7]
Controlled Sequential Conjugation
Boc protection enables a highly controlled sequence of conjugation events.[7] For instance, in a heterobifunctional PEG linker with a Boc-protected amine at one end and a different reactive group (e.g., a carboxylic acid or a maleimide) at the other, the non-Boc-protected end can be reacted with a biomolecule first.[7] Subsequently, the Boc group is removed to expose the amine for reaction with a second molecule, such as a therapeutic payload or a detection label.[7] This stepwise approach is fundamental to the construction of well-defined ADCs and PROTACs.
Orthogonal Protection Schemes
The acid-lability of the Boc group makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group.[5][7] This orthogonality is crucial in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where different protecting groups need to be selectively removed without affecting others.[7]
Enhanced Solubility and Pharmacokinetics
The incorporation of a PEG spacer within the linker can significantly enhance the solubility and improve the pharmacokinetic profile of the resulting bioconjugate.[2] The PEG chain forms a hydrated "blob" that can shield the bioconjugate from enzymatic degradation and recognition by the immune system.[9]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the Boc protection of a PEG-amine and its subsequent deprotection.
Protocol for Boc Protection of a PEG-Amine
This protocol describes the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Amine-terminated PEG (H₂N-PEG-R)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amine-terminated PEG (1 equivalent) in anhydrous DCM.
-
Add DIPEA (3-6 equivalents) to the solution.[10]
-
Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.[10]
-
Stir the reaction at room temperature for 3 hours or until completion, monitoring by TLC or LC-MS.[10] A Kaiser test can be performed to detect the presence of free primary amine.[10]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
If necessary, wash the organic layer with a weak acidic solution (e.g., 1 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The Boc-protected PEG linker can be purified by precipitation in cold diethyl ether or by column chromatography.[10]
Protocol for TFA-Mediated Boc Deprotection
This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker (Boc-NH-PEG-R)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (optional)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected PEG linker (1 equivalent) in anhydrous DCM.[6]
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction at room temperature. The reaction is typically complete within 1-2 hours.[6] Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6][7]
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.[6] Co-evaporation with a solvent like toluene can help to remove residual TFA.[6][11]
-
The resulting amine-terminated PEG will be in the form of its TFA salt.[6]
-
If the free amine is required, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[6]
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the deprotected PEG-amine.
Quantitative Data and Considerations
The efficiency of both the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate.
| Process | Reagent/Condition | Typical Reaction Time | Typical Yield | Notes | Reference |
| Boc Protection | (Boc)₂O, DIPEA in DCM | 3 hours | Quantitative | The reaction is generally high-yielding and clean. | [10] |
| Boc Deprotection | 20-50% TFA in DCM | 1-2 hours | >95% | A common and efficient method. The product is initially the TFA salt. | [6][12] |
| Boc Deprotection | 4 M HCl in Dioxane | 30 minutes | High | An alternative to TFA, often yielding a crystalline HCl salt. | [6][11] |
| Boc Deprotection | Oxalyl chloride in MeOH | 1-4 hours | >70% | A milder alternative for certain substrates. | [1] |
Causality Behind Experimental Choices:
-
Choice of Acid for Deprotection: TFA is widely used due to its volatility, which facilitates its removal.[11] However, for substrates sensitive to strong acid, or when a crystalline salt is desired, HCl in dioxane or other milder acidic conditions may be preferable.[11]
-
Use of Scavengers: During Boc deprotection, the formation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan or methionine) in peptides. The addition of scavengers like triisopropylsilane (TIPS) or thiophenol can mitigate these side reactions.[5]
-
Work-up Procedure: The work-up is critical for removing excess reagents and byproducts. For TFA deprotection, neutralization with a mild base like sodium bicarbonate is necessary to obtain the free amine from its TFA salt.[6] Co-evaporation with a non-polar solvent like toluene helps to azeotropically remove residual TFA.[6][11]
Conclusion
The Boc protecting group is a vital tool in the arsenal of the synthetic chemist, particularly in the context of PEG linker chemistry for bioconjugation and drug delivery. Its robust stability under a variety of conditions, coupled with its clean and efficient removal under mild acidic conditions, allows for the precise and controlled synthesis of complex biomolecular architectures. A thorough understanding of the underlying chemical principles and the practical nuances of the experimental protocols is essential for leveraging the full potential of Boc-protected PEG linkers in the development of next-generation therapeutics. This guide provides a foundational framework for researchers to confidently and effectively utilize this powerful synthetic strategy.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Experimental Procedure. The Royal Society of Chemistry. [Link]
-
Boc-PEG, Boc amine PEG linker, PEG Reagents. AxisPharm. [Link]
-
Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. ResearchGate. [Link]
-
Stepwise PEG synthesis featuring deprotection and coupling in one pot. National Institutes of Health. [Link]
-
Boc De-protection. Reddit. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
The Strategic Pivot: Harnessing the Terminal Hydroxyl Groups of Branched PEG Linkers in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers have become indispensable tools in drug delivery and bioconjugation, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] While linear PEG has been a mainstay, branched PEG architectures are gaining prominence for their unique three-dimensional structures that offer distinct advantages in drug loading and steric shielding.[3][] The terminal hydroxyl (-OH) groups on these branched structures are the linchpins of their utility, serving as the primary reactive sites for conjugation. This guide provides a comprehensive exploration of the critical role of terminal hydroxyl groups in branched PEG linkers, delving into their chemical reactivity, strategic modification, and profound impact on the design and performance of next-generation therapeutics, including antibody-drug conjugates (ADCs).
Introduction: The Significance of Branched PEG Architecture and the Centrality of the Hydroxyl Group
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene oxide units, renowned for its biocompatibility, water solubility, and low immunogenicity.[1] These properties make it an ideal candidate for "PEGylation," the process of covalently attaching PEG chains to a therapeutic molecule.[5] This modification can dramatically improve a drug's performance by:
-
Increasing hydrodynamic volume: This reduces renal clearance, thereby extending the drug's circulation half-life.
-
Providing a "stealth" effect: The PEG layer can shield the therapeutic from enzymatic degradation and recognition by the immune system.[6][7]
-
Enhancing solubility: This is particularly beneficial for hydrophobic drugs.
Branched PEG linkers, in contrast to their linear counterparts, feature multiple PEG arms extending from a central core.[] This architecture offers a higher density of PEG chains in a given volume, which can lead to enhanced steric hindrance and improved shielding of the conjugated molecule.[3] Furthermore, the multiple termini of branched PEGs provide a greater number of attachment points for drug molecules, a significant advantage in developing high-drug-load conjugates.
At the heart of these branched structures' functionality are their terminal hydroxyl groups. These primary or secondary alcohols are the gateways for chemical modification, allowing for the covalent attachment of a wide array of payloads, targeting ligands, and other functional moieties.[5][8] Understanding the chemistry and strategic manipulation of these hydroxyl groups is paramount to leveraging the full potential of branched PEG linkers in drug development.
The Chemistry of the Terminal Hydroxyl Group: A Gateway to Bioconjugation
The terminal hydroxyl groups of PEG are relatively unreactive in their native state and require activation to facilitate efficient conjugation under mild, biologically compatible conditions.[] The choice of activation chemistry is dictated by the desired linkage and the functional groups present on the molecule to be conjugated.
Activation of Hydroxyl Groups for Amine Coupling
A common strategy for conjugating molecules with primary amines (e.g., lysine residues in proteins, amine-containing small molecules) involves activating the PEG's hydroxyl group to create an electrophilic intermediate.
-
p-Nitrophenyl Carbonate (NPC) Activation: Reacting the hydroxyl-terminated PEG with p-nitrophenyl chloroformate yields a highly reactive p-nitrophenyl carbonate.[8][10] This activated PEG readily reacts with primary amines to form a stable carbamate linkage, releasing p-nitrophenol as a byproduct. The release of p-nitrophenol can be monitored spectrophotometrically to quantify the extent of the reaction.[8]
-
N-Hydroxysuccinimide (NHS) Ester Formation: The hydroxyl group can be converted to a carboxylic acid, which is then activated with N-hydroxysuccinimide to form an NHS ester.[] This amine-reactive intermediate forms a stable amide bond upon reaction with a primary amine.
Conversion to Other Functional Groups
The versatility of the terminal hydroxyl group lies in its ability to be converted into a variety of other functional groups, expanding the repertoire of possible conjugation chemistries.
-
Conversion to Amines: The hydroxyl group can be converted to an amine through a two-step process involving mesylation followed by substitution with an azide and subsequent reduction. The resulting terminal amine can then be reacted with carboxyl-containing molecules.
-
Conversion to Thiols: Introduction of a thiol group can be achieved by reacting the hydroxyl with N-acetylhomocysteine thiolactone, followed by deacetylation. Thiol-reactive chemistries, such as maleimide and vinyl sulfone reactions, offer highly specific conjugation pathways.[1]
-
"Click Chemistry" Handles: The hydroxyl group can be functionalized with azide or alkyne moieties, enabling highly efficient and specific copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[1]
The Impact of Branched Architecture on Hydroxyl Group Reactivity
The branched structure of these PEG linkers introduces unique considerations regarding the reactivity and accessibility of the terminal hydroxyl groups.
Steric Hindrance
The dense arrangement of PEG chains in a branched architecture can create significant steric hindrance around the terminal hydroxyl groups.[3] This can impact the kinetics of activation and conjugation reactions. While this steric shielding is beneficial for protecting the conjugated payload, it can also necessitate more stringent reaction conditions or longer reaction times to achieve complete functionalization.[8] Molecular modeling can be a valuable tool to predict the degree of steric hindrance and select appropriate linker arm lengths to mitigate this effect.[8]
Differential Reactivity of Primary vs. Secondary Hydroxyls
In some branched PEG architectures, the core molecule may possess both primary and secondary hydroxyl groups. It is well-established that primary hydroxyl groups are generally more reactive than secondary hydroxyl groups due to reduced steric hindrance.[11] For instance, in reactions with isocyanates, primary hydroxyls have been shown to be approximately four times more reactive than secondary ones.[11] This differential reactivity can be exploited for site-specific modifications, allowing for a degree of control over the placement of different functional groups on the branched linker.
Experimental Protocols and Methodologies
General Protocol for Activation of Terminal Hydroxyl Groups with p-Nitrophenyl Chloroformate (NPC)
Objective: To activate the terminal hydroxyl groups of a branched PEG linker for subsequent amine coupling.
Materials:
-
Hydroxyl-terminated branched PEG
-
p-Nitrophenyl chloroformate (NPC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Diethyl ether
-
Argon or nitrogen atmosphere
Procedure:
-
Dissolve the hydroxyl-terminated branched PEG in anhydrous DCM under an inert atmosphere.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of NPC in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, precipitate the activated PEG by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Characterize the activated PEG-NPC by ¹H NMR and determine the degree of activation by UV spectrophotometry after alkaline hydrolysis to release p-nitrophenol.[8]
Workflow for Characterization of Hydroxyl Group Content
Objective: To quantify the number of hydroxyl groups in a PEG polymer.
Caption: Workflow for determining hydroxyl group content in PEG polymers.
Applications in Drug Development: The Case of Antibody-Drug Conjugates (ADCs)
The ability to precisely functionalize the terminal hydroxyl groups of branched PEG linkers is particularly impactful in the development of ADCs. ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a potent cytotoxic drug.[12]
Enhancing Drug-to-Antibody Ratio (DAR)
The multiple arms of a branched PEG linker allow for the attachment of several drug molecules to a single linker. This multi-valent linker can then be conjugated to an antibody, significantly increasing the drug-to-antibody ratio (DAR) without requiring multiple conjugation sites on the antibody itself. A higher DAR can lead to enhanced potency of the ADC.
Improving Pharmacokinetics and Solubility
The hydrophilic and flexible nature of the PEG component of the linker can improve the overall solubility of the ADC, which is often challenged by the hydrophobicity of the cytotoxic payload.[13] Furthermore, the PEG moiety contributes to an increased hydrodynamic radius, prolonging the circulation time of the ADC and allowing for greater tumor accumulation.[]
Modulating Payload Release
The linkage formed from the activated hydroxyl group can be designed to be stable in circulation but cleavable in the tumor microenvironment. For example, a pH-sensitive hydrazone linkage can be engineered to release the drug in the acidic environment of endosomes and lysosomes following internalization of the ADC into the cancer cell.
Conclusion and Future Directions
The terminal hydroxyl groups of branched PEG linkers are far more than simple endpoints of a polymer chain; they are strategic assets in the design of sophisticated drug delivery systems. Their versatile chemistry allows for a broad range of modifications, enabling the precise attachment of therapeutic payloads and tailoring of the conjugate's properties. The unique architecture of branched PEGs, while introducing challenges such as steric hindrance, also offers unparalleled opportunities for creating high-drug-load conjugates with enhanced pharmacokinetic profiles.
Future research will likely focus on the development of novel activation chemistries with even greater efficiency and selectivity, as well as the design of branched PEG linkers with precisely controlled arm lengths and core structures to fine-tune steric effects and drug release kinetics. As our understanding of the intricate interplay between linker architecture and biological performance deepens, the strategic manipulation of terminal hydroxyl groups on branched PEG linkers will continue to be a cornerstone of innovation in advanced drug development.
References
-
High-Density Branched PEGylation for Nanoparticle Drug Delivery - ResearchGate. Available at: [Link]
-
High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC - NIH. Available at: [Link]
-
Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC - NIH. Available at: [Link]
-
PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC - PubMed Central. Available at: [Link]
-
PEGylation reagents (linkers, crosslinkers and labels) - Interchim. Available at: [Link]
-
PEG for Drugs and Drug Delivery Systems - YouTube. Available at: [Link]
-
Chemical Conjugation of PEG (Chapter 3) - YouTube. Available at: [Link]
-
Hydroxyl Terminated Peg Lipids - SINOPEG. Available at: [Link]
-
Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PMC - NIH. Available at: [Link]
-
Effect of PEG Architecture on the Hybridization Thermodynamics and Protein Accessibility of PEGylated Oligonucleotides - PMC - NIH. Available at: [Link]
-
PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC - NIH. Available at: [Link]
-
Determination of hydroxyl groups in poly(ethylene glycols) | Analytical Chemistry. Available at: [Link]
-
PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Linker (hydroxy terminated PEG) is activated to PEG-p-nitrophenyl... - ResearchGate. Available at: [Link]
-
PEGs and Antibody-drug Conjugates a Versatile Approach - ADC Review. Available at: [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. Available at: [Link]
-
The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - MDPI. Available at: [Link]
-
[0901.4961] PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - arXiv. Available at: [Link]
-
Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs - Books. Available at: [Link]
-
Synthesis and characterization of branched fullerene-terminated poly(ethylene glycol)s - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC - NIH. Available at: [Link]
-
Modern Chemistry & Applications - JenKem Technology. Available at: [Link]
-
Determination of hydroxyl groups in polymers. Review - ResearchGate. Available at: [Link]
-
heterobifunctional pegs - JenKem Technology. Available at: [Link]
-
Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups: Applications to PEG, Glycerol Effects on Protein Processes - ResearchGate. Available at: [Link]
-
Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective - Taylor & Francis. Available at: [Link]
- CN105548422A - Detection method for polyethylene glycol content - Google Patents.
-
Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One - Research journals. Available at: [Link]
-
Performance and Kinetics Study of Self-Repairing Hydroxyl-Terminated Polybutadiene Binders Based on the Diels–Alder Reaction - MDPI. Available at: [Link]
-
Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - Frontiers. Available at: [Link]
-
Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. biochempeg.com [biochempeg.com]
- 3. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 8. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purepeg.com [purepeg.com]
- 13. adcreview.com [adcreview.com]
An In-Depth Technical Guide to N-Boc-N-bis(PEG1-OH): Synthesis, Characterization, and Applications in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Boc-N-bis(PEG1-OH), a branched polyethylene glycol (PEG) linker increasingly employed in the development of sophisticated bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its synthesis, characterization, supplier information, and detailed protocols for its application, offering field-proven insights for researchers in drug development.
Introduction to N-Boc-N-bis(PEG1-OH): A Versatile Linker
N-Boc-N-bis(PEG1-OH) is a heterobifunctional linker molecule featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two short ethylene glycol arms, each terminating in a hydroxyl group. This unique branched structure provides a versatile platform for chemical modification and bioconjugation. The Boc protecting group offers robust stability under a variety of reaction conditions and can be selectively removed under acidic conditions to reveal a primary amine. The two terminal hydroxyl groups serve as handles for further functionalization, allowing for the attachment of a wide array of molecules such as drugs, targeting ligands, or imaging agents.
The incorporation of PEG chains, even short ones as in this case, is a well-established strategy to enhance the solubility and stability of the resulting conjugates.[1] In the context of complex therapeutic modalities like ADCs and PROTACs, the linker is not merely a spacer but a critical component that influences the overall efficacy, selectivity, and pharmacokinetic profile of the molecule.[2] The branched nature of N-Boc-N-bis(PEG1-OH) allows for the potential to create higher-order constructs or to modulate the spatial arrangement of the conjugated moieties.
Supplier and Pricing Information
A number of chemical suppliers offer N-Boc-N-bis(PEG1-OH) for research and development purposes. The pricing can vary based on the supplier, purity, and quantity. Below is a summary of available information.
| Supplier | Catalog Number | Purity | Quantity Options | Price Range (USD) |
| BroadPharm | BP-23603 | ≥95% | 250 mg, 500 mg, 1 g | $380 - $980 |
| AxisPharm | AP11776 | ≥95% | Inquire for pricing | Inquire for pricing |
| Precise PEG | AG-7294 | >96% | Inquire for pricing | Inquire for pricing |
| Labsolu | N596322 | 98% | 250mg, 500mg, 1g | $1,541.57 – $3,971.57 |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Synthesis and Characterization
The synthesis of N-Boc-N-bis(PEG1-OH) is a multi-step process that begins with the protection of a central amine, followed by the introduction of the PEG arms.
Synthetic Pathway
A common and efficient route to N-Boc-N-bis(PEG1-OH) starts with the readily available diethanolamine. The synthesis can be conceptualized in two main stages: Boc protection of the secondary amine and subsequent Williamson ether synthesis to introduce the ethylene glycol units.
Caption: Proposed synthetic workflow for N-Boc-N-bis(PEG1-OH).
Characterization
The successful synthesis and purity of N-Boc-N-bis(PEG1-OH) are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 3.65-3.55 (m, 8H): Protons of the four -CH₂-O- groups in the PEG chains.
-
δ 3.45 (t, 4H): Protons of the two -CH₂-N- groups.
-
δ 2.50 (br s, 2H): Protons of the two terminal -OH groups. The chemical shift of hydroxyl protons can be variable and depend on concentration and solvent.[3]
-
δ 1.48 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ 155.5: Carbonyl carbon of the Boc group.
-
δ 80.5: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ 72.5, 61.8: Carbons of the PEG chains (-O-CH₂-CH₂-OH).
-
δ 51.0: Carbons of the -CH₂-N- groups.
-
δ 28.4: Methyl carbons of the Boc group.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the functionalization and application of N-Boc-N-bis(PEG1-OH).
Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
N-Boc-N-bis(PEG1-OH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve N-Boc-N-bis(PEG1-OH) (1 equivalent) in DCM in a round-bottom flask.
-
Add TFA (10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the deprotected product, N,N-bis(2-(2-hydroxyethoxy)ethyl)amine.
Activation of Hydroxyl Groups with Mesyl Chloride
This protocol details the conversion of the terminal hydroxyl groups to mesylates, which are good leaving groups for subsequent nucleophilic substitution reactions.
Caption: Activation of N-Boc-N-bis(PEG1-OH) hydroxyl groups.
Materials:
-
N-Boc-N-bis(PEG1-OH)
-
Mesyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve N-Boc-N-bis(PEG1-OH) (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) dropwise to the stirred solution.
-
Slowly add mesyl chloride (2.2 equivalents) dropwise. A precipitate of triethylammonium chloride may form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-bis(PEG1-OMs). The product can be purified by column chromatography on silica gel.
Applications in Advanced Drug Development
The unique structural features of N-Boc-N-bis(PEG1-OH) make it a valuable tool in the design of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The properties of the linker are crucial for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.[4] The PEG chains of N-Boc-N-bis(PEG1-OH) can enhance the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.[1] The branched nature of this linker allows for the potential attachment of two payload molecules, increasing the drug-to-antibody ratio (DAR) in a controlled manner.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] A PROTAC consists of a ligand for the target protein, a ligand for the E3 ligase, and a linker connecting the two. The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] Branched linkers like N-Boc-N-bis(PEG1-OH) offer the possibility of creating trivalent PROTACs, which could potentially engage with the target protein and E3 ligase in novel orientations or recruit additional cellular machinery.[6] The PEG component can also improve the solubility and cell permeability of the PROTAC molecule.[2]
Conclusion
N-Boc-N-bis(PEG1-OH) is a versatile and valuable building block for researchers in drug development and bioconjugation. Its well-defined structure, with a protected amine and two functionalizable hydroxyl groups on short PEG arms, provides a flexible platform for creating advanced therapeutic constructs. The insights and protocols provided in this guide are intended to empower scientists to effectively utilize this linker in their research endeavors, contributing to the development of next-generation targeted therapies.
References
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. precisepeg.com [precisepeg.com]
Methodological & Application
Application Note: A Validated Protocol for the Acid-Mediated Deprotection of N-Boc-N-bis(PEG1-OH)
For: Researchers, scientists, and drug development professionals engaged in chemical synthesis and bioconjugation.
Introduction: The Strategic Role of Boc Protection in PEGylation Chemistry
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool in multistep syntheses, particularly in peptide chemistry and the development of complex molecules.[1][3][4]
In the field of drug delivery and development, Polyethylene Glycol (PEG) chains are frequently conjugated to therapeutic molecules to enhance their solubility, stability, and pharmacokinetic profiles. N-Boc-N-bis(PEG1-OH) serves as a critical bifunctional linker, featuring two hydroxyl groups for further modification and a Boc-protected secondary amine. The strategic removal of this Boc group is a pivotal step, unmasking the amine for subsequent conjugation reactions.
This application note provides a comprehensive, field-proven protocol for the efficient deprotection of N-Boc-N-bis(PEG1-OH) using trifluoroacetic acid (TFA). We will delve into the underlying reaction mechanism, offer a detailed step-by-step experimental guide, and provide troubleshooting insights to ensure reproducible and high-yield results.
Mechanism of Action: Acid-Catalyzed Boc Cleavage
The deprotection of a Boc-protected amine is typically achieved under anhydrous acidic conditions.[3] Trifluoroacetic acid (TFA) is the reagent of choice due to its effectiveness and volatility, which simplifies product isolation.[5][6] The reaction proceeds through a well-established E1 elimination mechanism.
The process unfolds in three primary stages:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA).[4][7] This step makes the carbamate a better leaving group.
-
Carbocation Formation: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and a carbamic acid intermediate.[4][7] The stability of the tert-butyl cation is a key thermodynamic driver for this step.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[4][7] The amine is subsequently protonated by the excess acid in the medium, forming a trifluoroacetate salt.
The tert-butyl cation generated can be quenched by scavengers or may deprotonate to form isobutylene gas.[7] It is crucial to perform the reaction in a well-ventilated fume hood as both CO2 and isobutylene are released as gaseous byproducts.[7]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Detailed Experimental Protocol
This protocol is optimized for the deprotection of N-Boc-N-bis(PEG1-OH) on a typical laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-N-bis(PEG1-OH) | ≥95% | N/A | Substrate |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Fisher Scientific | Corrosive and volatile. Handle with extreme care.[8][9] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | N/A | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | N/A | For quenching the reaction. |
| Brine (Saturated NaCl solution) | ACS Grade | N/A | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | N/A | For drying the organic phase. |
| Diethyl Ether (Et₂O) | ACS Grade | N/A | For product precipitation (optional). |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Procedure
The entire procedure must be performed in a certified chemical fume hood.[10]
Caption: Workflow for Boc deprotection of N-Boc-N-bis(PEG1-OH).
-
Reaction Setup:
-
In a round-bottom flask, dissolve N-Boc-N-bis(PEG1-OH) (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0°C.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 20-50% solution of TFA in DCM (v/v).[11] For this substrate, a 25% TFA/DCM solution is a robust starting point.[6]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 1-3 hours. The evolution of gas (CO₂) may be observed.[4]
-
-
Reaction Monitoring:
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess TFA using a rotary evaporator. To ensure complete removal of TFA, co-evaporate with DCM two or three times.[12]
-
Caution: The resulting product is the amine trifluoroacetate salt. If the free amine is desired, proceed with neutralization.
-
Dissolve the crude residue in DCM. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the remaining acid until the gas evolution ceases and the aqueous layer is basic (pH > 8).[2][14]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[12]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected N,N-bis(2-hydroxyethyl)amine.
-
Characterization and Validation
Successful deprotection can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The most definitive evidence is the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4 ppm.
-
Mass Spectrometry (MS): The mass of the product will correspond to the deprotected compound, showing a loss of 100.12 amu (the mass of the Boc group).
-
FT-IR Spectroscopy: The characteristic C=O stretch of the carbamate (around 1680-1700 cm⁻¹) in the starting material will be absent in the product spectrum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Insufficient amount of TFA.3. Presence of water in the reaction mixture. | 1. Increase reaction time and monitor by TLC.2. Increase the concentration of TFA (e.g., to 50% v/v).3. Ensure anhydrous DCM is used and protect the reaction from atmospheric moisture. |
| Side Product Formation | Alkylation of the hydroxyl groups by the tert-butyl cation (rare under these conditions but possible). | This is generally not an issue with TFA, as the cation is rapidly trapped or eliminated. If observed, consider adding a scavenger like triisopropylsilane (TIS) to the TFA solution. |
| Low Yield after Work-up | 1. The product (a small, polar molecule) may have some solubility in the aqueous phase.2. Incomplete extraction. | 1. After neutralization, thoroughly extract the aqueous phase multiple times (e.g., 4-5 times) with DCM or a more polar solvent like ethyl acetate.2. Ensure complete phase separation during extraction. |
| Product is an oil/difficult to handle | The free amine product is a viscous liquid. | If a solid is preferred for handling, the amine salt (TFA or HCl) can be isolated by precipitating it from the reaction mixture with cold diethyl ether before the neutralization step. |
Safety and Handling Precautions
-
Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe skin burns and eye damage.[8][9] It is also toxic if inhaled. Always handle TFA in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[15][16]
-
Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Pressure Build-up: The reaction generates CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.[7]
-
Waste Disposal: Neutralize acidic waste before disposal. All chemical waste must be disposed of in accordance with institutional and local environmental regulations.[17]
References
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
MDPI. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - TRIFLUOROACETIC ACID. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ehs.washington.edu [ehs.washington.edu]
- 16. nj.gov [nj.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Strategic Application of N-Boc-N-bis(PEG1-OH) in Advanced Antibody-Drug Conjugate (ADC) Synthesis
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the use of N-Boc-N-bis(PEG1-OH) in the modular synthesis of linkers for Antibody-Drug Conjugates (ADCs). We delve into the strategic rationale for employing this building block, focusing on how its unique structural features—a cleavable Boc-protecting group and dual primary hydroxyl termini—facilitate the controlled, stepwise assembly of sophisticated linker architectures. The protocols herein offer a validated workflow, from initial linker synthesis and functionalization to final antibody conjugation and purification, establishing a robust framework for developing next-generation ADCs with optimized biopharmaceutical properties.
PART 1: Foundational Concepts—Engineering the Bridge Between Antibody and Payload
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1] The linker connecting the antibody and the payload is a critical determinant of the ADC's success, profoundly influencing its stability in circulation, drug-release mechanism, and overall therapeutic index.[2]
A key challenge in ADC development is managing the physicochemical properties of the final conjugate. Many potent cytotoxic agents are hydrophobic, and their attachment to an antibody can induce aggregation, reduce solubility, and negatively impact pharmacokinetic (PK) profiles.[1] Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker is a proven strategy to mitigate these issues.[][4] PEGylation enhances the hydrophilicity of the ADC, which can reduce aggregation, improve stability, and prolong circulation time by creating a protective hydration shell around the payload.[1][5][6]
N-Boc-N-bis(PEG1-OH) serves as a foundational building block for creating these essential hydrophilic linkers. It is not an "off-the-shelf" linker but rather a versatile precursor for custom linker synthesis.
Molecular Architecture and Strategic Value
The utility of N-Boc-N-bis(PEG1-OH) is derived from its distinct functional components:
-
Boc-Protected Amine: The central secondary amine is protected by a tert-butyloxycarbonyl (Boc) group. This group is exceptionally stable under basic and nucleophilic conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA).[7][8][9] This orthogonality allows for selective deprotection late in the synthesis, enabling the attachment of a payload or another linker component without disturbing other functional groups.
-
Dual Hydroxyl Termini: The two primary hydroxyl (-OH) groups serve as versatile handles for chemical modification. They can be activated to react with amines, carboxyl groups, or other functionalities, providing multiple pathways for linker elongation and functionalization.
-
PEG1 Spacers: Each arm contains a discrete ethylene glycol unit, introducing hydrophilicity into the linker scaffold to improve the solubility and biopharmaceutical properties of the final ADC.[1][]
Caption: Key functional components of N-Boc-N-bis(PEG1-OH).
PART 2: Experimental Protocols and Workflow
The following section details a validated, multi-step workflow for synthesizing a thiol-reactive (maleimide-functionalized) payload-linker construct from N-Boc-N-bis(PEG1-OH) and its subsequent conjugation to a partially reduced monoclonal antibody.
Overall Synthesis and Conjugation Strategy
The process is logically divided into two main stages: (A) the chemical synthesis of the payload-linker and (B) the bioconjugation to the antibody.
Caption: Modular ADC synthesis workflow.
Protocol: Part A - Payload-Linker Synthesis
This protocol outlines the synthesis of a generic maleimide-functionalized linker ready for payload attachment.
Materials & Reagents:
-
N-Boc-N-bis(PEG1-OH)
-
p-Nitrophenyl chloroformate
-
N-(2-aminoethyl)maleimide trifluoroacetate salt
-
Payload with a carboxylic acid functional group (Payload-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Reverse-phase HPLC for purification
Step-by-Step Procedure:
-
Mono-Activation of a Hydroxyl Group:
-
Dissolve N-Boc-N-bis(PEG1-OH) (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool to 0°C and add DIPEA (1.2 eq).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.0 eq) in DCM.
-
Rationale: This reaction forms a stable, yet reactive, p-nitrophenyl carbonate on one of the hydroxyl groups, which can be selectively displaced by an amine in the next step. The use of 1.0 equivalent minimizes di-substitution.
-
Stir at 0°C for 2 hours, then warm to room temperature and stir overnight.
-
Monitor reaction completion via TLC. Purify the mono-activated product using silica gel column chromatography.
-
-
Introduction of the Maleimide Moiety:
-
Dissolve the purified mono-activated intermediate (1.0 eq) in anhydrous DMF.
-
Add N-(2-aminoethyl)maleimide TFA salt (1.1 eq) followed by DIPEA (2.5 eq) to neutralize the salt and catalyze the reaction.
-
Rationale: The primary amine of the maleimide reagent displaces the p-nitrophenoxy group to form a stable carbamate linkage, thereby attaching the thiol-reactive maleimide head.[][11]
-
Stir at room temperature for 4-6 hours. Monitor by LC-MS.
-
Purify the product by reverse-phase HPLC.
-
-
Boc Group Deprotection:
-
Dissolve the purified product from Step 2 in a solution of 20% TFA in DCM.
-
Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the secondary amine for the final payload coupling step.[8][12]
-
Stir at room temperature for 1 hour.
-
Remove the solvent and excess TFA in vacuo to yield the amine salt.
-
-
Final Payload Coupling:
-
Dissolve the Payload-COOH (1.0 eq) and the deprotected amine salt from Step 3 (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to neutralize the amine salt and facilitate coupling.
-
Add the coupling reagent HATU (1.2 eq).
-
Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid of the payload, enabling the formation of a robust amide bond with the newly exposed amine on the linker.
-
Stir at room temperature overnight. Monitor by LC-MS.
-
Purify the final payload-linker construct by reverse-phase HPLC. Lyophilize to obtain a stable powder.
-
Protocol: Part B - Antibody Conjugation and Purification
Materials & Reagents:
-
Monoclonal Antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS
-
Payload-Linker construct from Part A
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
N-acetylcysteine (quenching agent)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA
-
Co-solvent: Anhydrous DMSO
-
Purification System: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200) or Hydrophobic Interaction Chromatography (HIC) column
Step-by-Step Procedure:
-
Antibody Disulfide Bond Reduction:
-
To the antibody solution in Conjugation Buffer, add a freshly prepared solution of TCEP. A 3-fold molar excess of TCEP over antibody is a good starting point for partial reduction.
-
Rationale: TCEP is a potent reducing agent that selectively cleaves inter-chain disulfide bonds in the antibody hinge region, generating free thiol (-SH) groups necessary for conjugation.[] The extent of reduction controls the final drug-to-antibody ratio (DAR).[14]
-
Incubate at 37°C for 90 minutes.
-
-
Thiol-Maleimide Conjugation:
-
Cool the reduced antibody solution to room temperature.
-
Prepare a 10 mM stock solution of the payload-linker in DMSO.
-
Add the payload-linker stock solution to the reduced antibody. A 1.7-fold molar excess of linker per generated thiol is recommended. The final concentration of DMSO should not exceed 10% v/v.
-
Rationale: The maleimide group undergoes a highly specific Michael addition reaction with the antibody's free thiol groups to form a stable thioether bond.[][15]
-
Incubate at room temperature for 1 hour, with gentle mixing.
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.
-
-
ADC Purification and Characterization:
-
Purify the crude ADC using an SEC column equilibrated with PBS, pH 7.4. This removes unreacted payload-linker, TCEP, and quenching agent.
-
Analyze the purified ADC.
-
| Parameter | Analytical Method | Purpose | Typical Specification |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drugs per antibody. | 3.5 - 4.2 |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and high molecular weight species. | >95% Monomer |
| Concentration | UV-Vis Spectroscopy (A280) | To determine the final ADC concentration. | 1 - 5 mg/mL |
| Free Drug Level | Reverse-Phase HPLC (RP-HPLC) | To quantify residual, non-conjugated payload-linker. | < 2% |
PART 3: Scientific Integrity & Validation
The protocols described are designed as a self-validating system. Each stage requires rigorous analytical confirmation to ensure the integrity of the final product.
-
In-Process Controls: LC-MS and NMR should be used to confirm the structure and purity of all synthetic intermediates in Part A. Failure to do so can lead to ill-defined conjugates with unpredictable behavior.
-
DAR Control: The DAR is a critical quality attribute. It is controlled by the stoichiometry of the reducing agent (TCEP) and the payload-linker.[14] Analytical HIC is the gold standard for monitoring DAR distribution and must be used to optimize and confirm the results of the conjugation reaction.
-
Stability: While maleimide-thiol conjugates are widely used, their stability can be a concern due to a retro-Michael reaction.[16][17] The stability of the final ADC in plasma should be assessed in early-stage development.
By adhering to these principles of modular synthesis and rigorous analytical oversight, researchers can effectively utilize N-Boc-N-bis(PEG1-OH) to engineer novel, well-defined ADCs with enhanced therapeutic potential.
References
-
Biopharma PEG. ADC Linkers. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Salar, D., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. [Link]
-
Tadayon, S., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PubMed Central. [Link]
-
Gong, H., et al. (2022). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. National Institutes of Health. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
protocols.io. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Al-Dhaher, M., et al. (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. National Institutes of Health. [Link]
-
Prokopic, M. (2022). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. MDPI. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Schafer, M., et al. (2018). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Bioconjugate Chemistry. [Link]
-
Bar-Noy, S., et al. (2020). Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates. ACS Omega. [Link]
-
AxisPharm. Boc-PEG, Boc amine PEG linker, PEG Reagents. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Glyco Mindsynth. Boc-PEG. [Link]
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. pubs.acs.org [pubs.acs.org]
Application of N-Boc-N-bis(PEG1-OH) in PROTAC Development: A Technical Guide
Abstract
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the chemical linker playing a critical, albeit often underestimated, role. This technical guide provides an in-depth exploration of N-Boc-N-bis(PEG1-OH) , a versatile and synthetically tractable branched linker, in the context of PROTAC development. We will dissect its unique structural attributes, provide detailed, field-proven protocols for its strategic incorporation into a PROTAC synthesis workflow, and explain the causal logic behind key experimental steps. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced linker technologies to accelerate the discovery of potent and selective protein degraders.
Introduction: The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule is comprised of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1][2][3] While the ligands provide specificity, the linker is far from a passive spacer. Its length, composition, flexibility, and attachment points are critical determinants of the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase), which is the prerequisite for target ubiquitination and subsequent degradation.[4][5]
Polyethylene glycol (PEG) motifs are among the most common building blocks for PROTAC linkers, utilized in over half of reported degraders.[6] The inclusion of PEG chains offers several distinct advantages:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol units can improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, a critical factor for cell permeability and favorable pharmacokinetic properties.[3][7][8]
-
Tunable Length: The length of the PEG chain can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase, a crucial parameter for efficient ternary complex formation.[1][3]
-
Facile Assembly: The availability of bifunctional PEG motifs allows for the rapid and modular assembly of PROTAC libraries, accelerating the exploration of structure-activity relationships (SAR).[1][3][8]
N-Boc-N-bis(PEG1-OH): A Versatile Branched Linker
N-Boc-N-bis(PEG1-OH), also known as N-Boc-diethanolamine, is a branched linker building block that offers unique advantages for PROTAC synthesis. Its structure features a central Boc-protected nitrogen atom from which two short ethylene glycol (PEG1) arms extend, each terminating in a primary hydroxyl group.
Physicochemical Properties
A comprehensive understanding of the linker's properties is essential for its effective application.
| Property | Value | Source |
| Chemical Name | tert-Butyl bis(2-hydroxyethyl)carbamate | N/A |
| Synonyms | N-Boc-diethanolamine, N-Boc-N-bis(PEG1-OH) | [9][10][11] |
| CAS Number | 275385-03-0 | [10] |
| Molecular Formula | C₁₃H₂₇NO₆ | [10] |
| Molecular Weight | 293.36 g/mol | [10] |
| Appearance | Colorless to light yellow liquid | [9][12] |
| Key Features | Two primary hydroxyl groups for functionalization; Boc-protected amine for stability or future deprotection. | [9][13] |
Strategic Advantages in PROTAC Synthesis
The symmetrical diol structure of N-Boc-N-bis(PEG1-OH) provides a unique platform for creating heterobifunctional PROTACs through a process of synthetic desymmetrization . This strategy involves sequentially modifying the two identical hydroxyl groups, allowing for the controlled, directional attachment of the POI ligand and the E3 ligase ligand. This approach prevents the formation of undesired homobifunctional dimers and provides precise control over the final PROTAC architecture. The Boc-protected central nitrogen adds another layer of versatility, either serving as a stable core or offering a third attachment point after deprotection under acidic conditions.[9][14]
Experimental Protocols: Synthesis of a PROTAC via Desymmetrization
This section provides a detailed, step-by-step methodology for synthesizing a heterobifunctional PROTAC using N-Boc-N-bis(PEG1-OH) as the core linker. The strategy hinges on the initial activation of one hydroxyl group, followed by sequential coupling reactions.
Overall Synthetic Workflow
The workflow is designed for modularity, allowing for the interchange of different POI and E3 ligase ligands.
Protocol 1: Mono-Activation of N-Boc-N-bis(PEG1-OH)
Causality: The key to this entire strategy is the selective activation of only one of the two hydroxyl groups. We achieve this by converting one -OH group into a better leaving group, such as a mesylate (-OMs). By carefully controlling the stoichiometry of the mesyl chloride (MsCl), we favor the mono-substituted product over the di-substituted byproduct. The mesylate is an excellent electrophile for subsequent nucleophilic substitution by an amine or thiol on the first ligand.[15]
Materials:
-
N-Boc-N-bis(PEG1-OH)
-
Mesyl Chloride (MsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-N-bis(PEG1-OH) (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 eq) to the solution and stir for 5 minutes.
-
Slowly, add a solution of MsCl (1.05 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Expert Insight: Precise, slow addition of slightly super-stoichiometric MsCl is critical to maximize the yield of the mono-mesylated product and minimize the formation of the di-mesylated byproduct.
-
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-mesylated linker.
Protocol 2: Coupling of the First Ligand (Warhead)
Causality: This step involves a standard Sₙ2 reaction. The nucleophilic group on the POI ligand (e.g., a primary amine) displaces the mesylate leaving group on the activated linker, forming a stable covalent bond.
Materials:
-
Mono-mesylated N-Boc-N-bis(PEG1-OH) linker (from Protocol 3.2)
-
POI Ligand with a nucleophilic handle (e.g., -NH₂, -SH)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the POI ligand (1.0 eq) and the mono-mesylated linker (1.1 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) to the mixture.
-
Heat the reaction to 50-60 °C and stir for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-Linker intermediate by silica gel column chromatography or preparative HPLC.
Protocol 3: Coupling of the Second Ligand (E3 Ligase Binder)
Causality: The remaining free hydroxyl group on the POI-Linker intermediate must now be coupled to the E3 ligase ligand. The choice of coupling chemistry depends on the functional handle available on the E3 ligase ligand. If the E3 ligand has a carboxylic acid, a standard amide coupling (e.g., using HATU) is appropriate after activating the linker's hydroxyl. Alternatively, if the E3 ligand has a hydroxyl group, a Mitsunobu reaction can be employed. Here, we describe the amide coupling approach.
Step 3A: Activation of the Terminal Hydroxyl The terminal hydroxyl is first converted to a more reactive species, for example, by replacing it with an azide for a subsequent "click" reaction or converting it to a carboxylic acid for amide coupling. For simplicity, we will assume the POI-Linker intermediate is functionalized with a terminal carboxylic acid for direct coupling.
Step 3B: Amide Bond Formation
Materials:
-
POI-Linker-COOH intermediate
-
E3 Ligase Ligand with a free amine (e.g., pomalidomide-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere, dissolve the POI-Linker-COOH intermediate (1.0 eq) and the amine-functionalized E3 Ligase Ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 12-16 hours.[16]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to yield the high-purity product.
Characterization and Validation
A successfully synthesized PROTAC must be rigorously characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity | A major peak with the expected mass-to-charge (m/z) ratio for the final PROTAC. |
| ¹H and ¹³C NMR | Confirm chemical structure | Peaks corresponding to the protons and carbons of the POI ligand, linker, and E3 ligase ligand. |
| Analytical HPLC | Determine purity | Purity >95% is typically required for biological assays. |
Mechanism of Action: The PROTAC Cycle
Once synthesized, the PROTAC leverages the cell's natural protein disposal system.
The PROTAC molecule first binds to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the proteasome, while the PROTAC molecule is released to engage another target protein, acting in a catalytic manner.[2][17]
Conclusion
N-Boc-N-bis(PEG1-OH) is a highly valuable and versatile building block for the synthesis of PROTACs. Its symmetrical diol structure is ideally suited for a desymmetrization strategy, enabling the controlled and directional assembly of heterobifunctional degraders. The inclusion of short PEG arms can confer beneficial physicochemical properties, such as enhanced solubility, without adding excessive molecular weight. The protocols and rationale outlined in this guide provide a robust framework for researchers to employ N-Boc-N-bis(PEG1-OH) in their PROTAC discovery programs, facilitating the efficient development of novel therapeutics for targeted protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
García-Linares, S., et al. (2012). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. Molecules, 17(7), 8484-8493. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of N-Boc-diethanolamine. Retrieved January 23, 2026, from [Link]
-
Neklesa, T. K., et al. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Mendeleev Communications, 32(4), 419-432. [Link]
-
Spherotech, Inc. (n.d.). ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Retrieved January 23, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. [Link]
-
BOC Sciences. (2022). Linker Design and Optimization. Retrieved January 23, 2026, from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Sun, X., et al. (2023). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 8(1), 349. [Link]
-
Jones, P. G., & Ahrens, B. (2000). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}benzene. Zeitschrift für Kristallographie-New Crystal Structures, 215(3), 353-354. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]
-
Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12(1), 1-10. [Link]
-
Kumar, A., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. Bioconjugate Chemistry, 24(3), 439-450. [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved January 23, 2026, from [Link]
-
Gabizon, R., et al. (2023). Methods to accelerate PROTAC drug discovery. Journal of Medicinal Chemistry, 66(14), 9319-9336. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Gabizon, R., et al. (2023). Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. ACS Medicinal Chemistry Letters, 14(8), 1182-1190. [Link]
-
Vignolle, G., et al. (2022). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 122(14), 11845-11911. [Link]
-
Kotti, K., et al. (2010). N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. Journal of Surfactants and Detergents, 13(3), 329-334. [Link]
-
DC Chemicals. (n.d.). N-Boc-diethanolamine. Retrieved January 23, 2026, from [Link]
-
Gabizon, R., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
Shcherbakov, D. S., & Chulakov, E. N. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 313-328. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Boc-diethanolamine: A Cornerstone in Modern Chemical Building Blocks. Retrieved January 23, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Diethanolamine (CAS 111-42-2). Retrieved January 23, 2026, from [Link]
-
MySkinRecipes. (n.d.). N-Boc-N-bis(PEG2-OH). Retrieved January 23, 2026, from [Link]
-
Cambridge Bioscience. (n.d.). N-Boc-N-bis(PEG2-OH). Retrieved January 23, 2026, from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. explorationpub.com [explorationpub.com]
- 5. explorationpub.com [explorationpub.com]
- 6. interchim.fr [interchim.fr]
- 7. precisepeg.com [precisepeg.com]
- 8. biochempeg.com [biochempeg.com]
- 9. nbinno.com [nbinno.com]
- 10. precisepeg.com [precisepeg.com]
- 11. N-Boc-diethanolamine |cas 103898-11-9| DC Chemicals [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. nbinno.com [nbinno.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: Derivatization of N-Boc-N-bis(PEG1-OH) Hydroxyl Groups
Introduction: Strategic Importance of Hydroxyl Group Derivatization
The bifunctional linker, N-Boc-N-bis(PEG1-OH) or tert-butyl bis(2-hydroxyethyl)carbamate, represents a cornerstone molecule in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs. Its architecture, featuring a stable Boc-protected amine and two terminal primary hydroxyl groups, offers a modular platform for covalently linking different molecular entities. The hydroxyl groups serve as versatile chemical handles, and their efficient derivatization is a critical first step in multi-step synthetic pathways.
This guide provides an in-depth analysis and field-proven protocols for the most effective methods to derivatize these terminal hydroxyl groups. The choice of derivatization strategy is dictated by the desired final functionality. Key transformations include:
-
Esterification: For attaching carboxylic acid-containing payloads, linkers, or imaging agents.
-
Activation to Leaving Groups: For subsequent nucleophilic substitution to introduce functionalities like azides, thiols, or amines.
-
Oxidation: To convert the hydroxyls into aldehydes or carboxylic acids, enabling chemistries such as reductive amination or amide bond formation.
A critical consideration throughout these protocols is the preservation of the acid-labile N-Boc protecting group.[1] The reaction conditions have been optimized to ensure high yields and purity while maintaining the integrity of the carbamate.
Core Derivatization Strategies & Comparative Analysis
The selection of a derivatization pathway depends on the target functional group and the stability of the molecule to be conjugated. The following table summarizes the primary methods detailed in this note.
| Strategy | Method | Key Reagents | Pros | Cons | Boc Compatibility |
| Esterification | Steglich Esterification | Carboxylic Acid, DCC/EDC, DMAP | Mild conditions, high yield, tolerates sensitive substrates.[2][3] | DCC byproduct (DCU) can be difficult to remove; EDC is preferred for easier workup. | Excellent |
| Activation | Tosylation/Mesylation | TsCl or MsCl, Pyridine or Et3N | Creates excellent leaving groups for SN2 reactions.[4] High conversion rates. | Pyridine can be difficult to remove; risk of elimination side reactions. | Good; avoid strong acids during workup. |
| Oxidation | TEMPO-mediated Oxidation | TEMPO (catalytic), BAIB or NCS | Highly selective for primary alcohols to aldehydes.[5] Avoids over-oxidation.[6][7] | Reagents can be expensive; reaction requires careful monitoring. | Excellent |
| Oxidation | Swern Oxidation | Oxalyl Chloride, DMSO, Et3N | Rapid and high-yielding for conversion to aldehydes.[8] | Requires cryogenic temperatures (-78 °C); unpleasant odor. | Excellent |
Detailed Protocols & Methodologies
Protocol 1: Steglich Esterification for Carboxylic Acid Conjugation
This protocol describes the coupling of a generic carboxylic acid (R-COOH) to the hydroxyl groups of N-Boc-N-bis(PEG1-OH). The Steglich esterification is ideal for acid-sensitive substrates due to its mild, neutral conditions.[3][9]
Reaction Principle: A carbodiimide (DCC or EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] A catalytic amount of DMAP intercepts this intermediate to form an even more reactive acyl-pyridinium species, which is then rapidly acylated by the alcohol.[3]
Caption: Workflow for Steglich Esterification.
Materials:
-
N-Boc-N-bis(PEG1-OH) (1.0 eq)
-
Carboxylic Acid (2.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (2.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NH4Cl, Saturated aq. NaHCO3, Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve N-Boc-N-bis(PEG1-OH) (1.0 eq), the desired carboxylic acid (2.2 eq), and DMAP (0.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N2 or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (2.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM), observing the consumption of the starting alcohol.
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aq. NH4Cl (2x), saturated aq. NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure di-esterified product.
Expert Insight: Using EDC is preferable to DCC for small-scale reactions as the urea byproduct is water-soluble and easily removed during the aqueous workup. For hindered alcohols or acids, the reaction may require longer times or gentle heating (e.g., 40 °C).
Protocol 2: Activation of Hydroxyl Groups via Tosylation
This protocol converts the terminal hydroxyl groups into p-toluenesulfonates (tosylates), which are excellent leaving groups for subsequent SN2 reactions with nucleophiles like azides, thiols, or amines.[4][11] This two-step approach is highly versatile for introducing a wide range of functionalities.[12]
Reaction Principle: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] A base, typically pyridine or triethylamine, neutralizes the HCl byproduct and can act as a nucleophilic catalyst.[13] The reaction stereochemistry at the carbon bearing the oxygen is retained.[4]
Caption: Two-step workflow: Tosylation followed by Azide Substitution.
Materials:
-
N-Boc-N-bis(PEG1-OH) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.5 eq)
-
Anhydrous Pyridine or Triethylamine (as solvent or co-solvent with DCM)
-
Anhydrous Dichloromethane (DCM)
-
1 M aq. HCl, Saturated aq. NaHCO3, Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve N-Boc-N-bis(PEG1-OH) (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (3.0 eq).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add TsCl (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C. A precipitate of pyridinium or triethylammonium hydrochloride will form.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC. The tosylated product will have a higher Rf value than the starting diol.
-
Workup: Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate or DCM.
-
Wash the organic layer sequentially with cold 1 M HCl (2x, to remove pyridine/Et3N), water (1x), saturated aq. NaHCO3 (2x), and brine (1x).[14]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Caution: Avoid excessive heating as tosylates can be thermally sensitive.
-
Purification: The crude ditosylate is often pure enough for the next step. If necessary, it can be purified by flash chromatography on silica gel.
Expert Insight: Mesyl chloride (MsCl) can be used in place of TsCl to form a mesylate, another excellent leaving group. The subsequent nucleophilic substitution (e.g., with sodium azide to form the diazide) is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures (e.g., 60-80 °C).
Protocol 3: Selective Oxidation to Aldehyde
Converting the terminal hydroxyls to aldehydes opens access to important bioconjugation chemistries like reductive amination and oxime ligation.[15] It is crucial to use mild oxidation conditions to prevent over-oxidation to the carboxylic acid.[16] TEMPO-mediated oxidation is an excellent choice for its high selectivity with Boc-protected substrates.[5]
Reaction Principle: This reaction uses a catalytic amount of the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical (TEMPO) and a stoichiometric co-oxidant, such as (diacetoxyiodo)benzene (BAIB) or N-chlorosuccinimide (NCS). The active oxidizing species, the N-oxoammonium ion, is generated in situ and selectively oxidizes the primary alcohol to an aldehyde.[16]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. Poly(ethylene glycol) (PEG) and Synthetic PEG Derivatives for Tissue Engineering and Cell Delivery [sigmaaldrich.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Conjugation of N-Boc-N-bis(PEG1-OH) to Proteins
Introduction: Enhancing Therapeutic Proteins with Branched PEGylation
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a clinically validated strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] PEGylation can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life.[1][2] It can also shield the protein from proteolytic degradation and reduce its immunogenicity.[2] While linear PEG chains have been traditionally used, branched or multi-arm PEG structures can offer unique advantages, such as creating a more profound shielding effect for a given molecular weight.[3]
This guide provides a detailed, step-by-step protocol for the conjugation of a specific branched PEG reagent, N-Boc-N-bis(PEG1-OH), to proteins. This reagent features a central Boc-protected amine from which two short PEG chains extend, each terminating in a hydroxyl group. The protocols herein will cover the activation of these hydroxyl groups, the conjugation to primary amines on the protein surface, the optional deprotection of the Boc group, and the purification and characterization of the final PEGylated protein.
The methodologies described are designed for researchers, scientists, and drug development professionals seeking to explore the benefits of branched PEGylation for their protein of interest. By understanding the causality behind each experimental step, users will be equipped to optimize these protocols for their specific applications.
The Chemistry of N-Boc-N-bis(PEG1-OH) Conjugation
The conjugation of N-Boc-N-bis(PEG1-OH) to a protein is a multi-step process that relies on fundamental principles of bioconjugation chemistry. The terminal hydroxyl groups of the PEG chains are not sufficiently reactive to directly form stable bonds with proteins. Therefore, they must first be "activated" to create a more reactive functional group. A common and effective strategy is to convert the hydroxyl groups into N-hydroxysuccinimide (NHS) esters.[4][5] These NHS esters are highly reactive towards primary amines, which are readily available on the surface of most proteins at the N-terminus and on the side chains of lysine residues.[5][6]
The overall process can be broken down into three key stages:
-
Activation of N-Boc-N-bis(PEG1-OH): The terminal hydroxyl groups are first converted to carboxylic acids, which are then activated to NHS esters using carbodiimide chemistry.
-
Conjugation to the Protein: The activated PEG reagent is then reacted with the target protein, leading to the formation of stable amide bonds between the PEG chains and the protein's primary amines.
-
Optional Boc Deprotection: The Boc protecting group on the central nitrogen can be removed under acidic conditions if a free amine is desired for subsequent modifications or for the final application.[7][8]
This structured approach ensures a controlled and efficient conjugation process, minimizing side reactions and leading to a more homogenous product.
Experimental Workflow Overview
The following diagram illustrates the overall experimental workflow for the conjugation of N-Boc-N-bis(PEG1-OH) to a protein.
Caption: Overall workflow for protein conjugation.
Detailed Protocols
Part 1: Activation of N-Boc-N-bis(PEG1-OH) to its NHS Ester
This two-step protocol first converts the terminal hydroxyl groups to carboxylic acids and then activates them to NHS esters.
Materials:
-
N-Boc-N-bis(PEG1-OH)
-
Anhydrous Dichloromethane (DCM)
-
Succinic anhydride
-
Triethylamine (TEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[9]
-
N-hydroxysulfosuccinimide (Sulfo-NHS)[9]
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Protocol:
Step 1: Carboxylation
-
Dissolve N-Boc-N-bis(PEG1-OH) in anhydrous DCM in a round-bottom flask.
-
Add a molar excess (e.g., 2.5 equivalents) of succinic anhydride and triethylamine.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the DCM by rotary evaporation.
-
Dissolve the residue in a minimal amount of water and acidify to pH 2-3 with 1M HCl.
-
Extract the carboxylated product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylated intermediate.
Step 2: NHS Ester Activation
-
Dissolve the dried carboxylated N-Boc-N-bis(PEG1-COOH) intermediate in anhydrous DMF.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS.[10]
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.
-
The activated N-Boc-N-bis(PEG1-NHS) ester is now ready for conjugation to the protein. It is recommended to use the activated reagent immediately.
Part 2: Conjugation of Activated PEG to Protein
This protocol describes the reaction of the activated PEG reagent with the primary amines of the target protein.
Materials:
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Activated N-Boc-N-bis(PEG1-NHS) in DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction tubes
Protocol:
-
Dissolve the target protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Calculate the required amount of activated PEG reagent to achieve the desired molar excess (e.g., 5 to 50-fold molar excess over the protein).
-
Slowly add the activated N-Boc-N-bis(PEG1-NHS) solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically for each protein.[11]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Part 3: Optional Boc Deprotection
This protocol is for the removal of the Boc protecting group to expose the central primary amine.
Materials:
-
Purified PEGylated protein
-
Trifluoroacetic acid (TFA)[12]
-
Dichloromethane (DCM) or a suitable reaction solvent
Protocol:
-
Lyophilize the purified PEGylated protein to remove water.
-
Dissolve the lyophilized conjugate in a solution of 20-50% TFA in DCM.[12]
-
Incubate the reaction at room temperature for 1-2 hours.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The deprotected PEGylated protein can be redissolved in a suitable buffer for storage or further use.
Purification and Characterization of the PEGylated Protein
Purification of the PEGylated protein from unreacted PEG reagent and unmodified protein is crucial. Following purification, characterization is necessary to confirm the extent of PEGylation.
| Technique | Purpose | Principle |
| Size Exclusion Chromatography (SEC) | Purification and analysis of purity | Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts.[] |
| Ion Exchange Chromatography (IEX) | Purification and separation of isomers | Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for separation.[] |
| Hydrophobic Interaction Chromatography (HIC) | Purification | Separates molecules based on their hydrophobicity.[] |
| SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Characterization of PEGylation | PEGylation increases the apparent molecular weight of the protein, resulting in a shift to a higher molecular weight band on the gel. |
| Mass Spectrometry (MS) | Characterization of molecular weight and PEGylation sites | Provides an accurate molecular weight of the conjugate, confirming the number of attached PEG molecules.[14][15] |
| High-Performance Liquid Chromatography (HPLC) | Analysis of purity and heterogeneity | Can be used to separate and quantify the different PEGylated species.[14] |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete activation of PEG reagent. | Ensure anhydrous conditions during activation. Use fresh EDC and Sulfo-NHS. |
| Suboptimal reaction pH. | The reaction of NHS esters with amines is most efficient at pH 7.2-8.5.[5] | |
| Steric hindrance on the protein surface. | Increase the molar excess of the PEG reagent and/or the reaction time. | |
| Protein Precipitation | High concentration of organic solvent from the PEG reagent stock. | Keep the volume of the added PEG reagent solution to a minimum, typically less than 10% of the total reaction volume. |
| Protein instability under reaction conditions. | Perform the conjugation at 4°C. Screen different conjugation buffers. | |
| Heterogeneous Product | Multiple accessible amine groups on the protein. | This is an inherent challenge with amine-reactive chemistry.[16] Optimize the molar ratio of PEG to protein to favor mono- or di-PEGylation. IEX chromatography can be used to separate different species.[] |
Conclusion
The conjugation of N-Boc-N-bis(PEG1-OH) to proteins offers a promising avenue for developing next-generation biotherapeutics with improved properties. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this branched PEGylation strategy. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, it is possible to generate well-defined and effective PEGylated protein conjugates.
References
- Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476.
-
Wikipedia. (n.d.). PEGylation. Retrieved from [Link]
-
Fee, C. J., & Van Alstine, J. M. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]
-
Gonçalves, J., & Caliceti, P. (2025, January 25). Chemical Conjugation of PEG [Video]. YouTube. [Link]
- Google Patents. (n.d.). WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates.
-
Mocanu, A., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 12(3), 119. [Link]
-
Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Biopharma PEG. (n.d.). Boc-NH-PEG1-NH2. Retrieved from [Link]
-
ResearchGate. (n.d.). EDC/NHS conjugation: Is it possible to activate amine first?. Retrieved from [Link]
-
Chen, J. C., et al. (2022). Moving Protein PEGylation from an Art to a Data Science. ACS Synthetic Biology, 11(9), 3164–3176. [Link]
-
Cohen, S. M., et al. (2010). Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation. Organic Letters, 12(17), 3844–3847. [Link]
- Google Patents. (n.d.). US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation.
-
AxisPharm. (n.d.). Boc-amine PEG linker. Retrieved from [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 128. [Link]
-
ResearchGate. (n.d.). Best purification method of a PEGylated peptide?. Retrieved from [Link]
-
Bobaly, B., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst, 142(1), 102–110. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Reidenbach, A. G., & T-C., Y. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 605, 113–127. [Link]
-
Boumoud, B., et al. (2016). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Molecular Catalysis A: Chemical, 423, 327-332. [Link]
-
ResearchGate. (n.d.). The available carboxylic acid groups are activated with EDC-NHS.... Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
Sources
- 1. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. scispace.com [scispace.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide and Small Molecule Modification using N-Boc-N-bis(PEG1-OH)
Introduction: The Strategic Advantage of N-Boc-N-bis(PEG1-OH) in Bioconjugation
In the landscape of therapeutic drug development, the modification of peptides and small molecules with polyethylene glycol (PEG) chains, a process known as PEGylation, has emerged as a pivotal strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] Among the diverse array of PEGylating agents, N-Boc-N-bis(PEG1-OH) offers a unique combination of features that make it an invaluable tool for researchers and drug developers. This branched, short-chain PEG linker provides a precise and controlled approach to bioconjugation, addressing common challenges such as reduced bioactivity and increased immunogenicity often associated with larger, polydisperse PEG chains.[1][2]
This comprehensive guide provides detailed application notes and protocols for the effective use of N-Boc-N-bis(PEG1-OH) in the modification of peptides and small molecules. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the critical aspects of characterization and analysis of the resulting conjugates.
The core structure of N-Boc-N-bis(PEG1-OH) features a central nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and bearing two short ethylene glycol arms, each terminating in a hydroxyl group. This architecture offers several distinct advantages:
-
Controlled Conjugation: The Boc protecting group allows for a sequential and controlled conjugation strategy.[3] The terminal hydroxyl groups can be activated for conjugation, and the Boc group can be subsequently removed under acidic conditions to reveal a primary amine for further modification if desired.[4][5]
-
Branched Structure: The dual PEG arms can potentially shield a larger surface area of the attached molecule, contributing to improved stability and reduced immunogenicity.
-
Short Chain Length: The discrete PEG1 units (single ethylene glycol unit) provide a balance between enhanced solubility and minimal steric hindrance, which is crucial for maintaining the biological activity of the modified peptide or small molecule.[6] Shorter PEG chains are often preferred for compact labeling and to avoid significant increases in hydrodynamic radius that could negatively impact efficacy.[6]
-
Enhanced Solubility and Stability: Like other PEGs, N-Boc-N-bis(PEG1-OH) improves the aqueous solubility and stability of hydrophobic molecules.[2][7]
This guide is designed to empower researchers, scientists, and drug development professionals to harness the full potential of N-Boc-N-bis(PEG1-OH) in their research endeavors.
Chemical Properties and Handling
A clear understanding of the physicochemical properties of N-Boc-N-bis(PEG1-OH) is fundamental to its successful application.
| Property | Value | Reference |
| Chemical Formula | C13H27NO6 | |
| Molecular Weight | 293.36 g/mol | |
| CAS Number | 275385-03-0 | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [8] |
| Storage | Store at -20°C in a dry, sealed container |
Handling Precautions: N-Boc-N-bis(PEG1-OH) should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the modification of peptides and small molecules using N-Boc-N-bis(PEG1-OH). These protocols are designed to be self-validating, with explanations for each critical step.
Protocol 1: Activation of N-Boc-N-bis(PEG1-OH) Hydroxyl Groups
To conjugate N-Boc-N-bis(PEG1-OH) to amine-containing peptides or small molecules, the terminal hydroxyl groups must first be activated to create a reactive ester, such as an N-hydroxysuccinimide (NHS) ester.[9]
Workflow for Activation of N-Boc-N-bis(PEG1-OH)
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biochempeg.com [biochempeg.com]
Application Note & Protocol: Amide Bond Formation Utilizing the N-Boc-N-bis(PEG1-OH) Linker
Introduction: The Strategic Role of PEG Linkers in Bioconjugation
In modern drug development and molecular biology, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of biomolecules.[1] PEGylation can improve drug solubility, extend circulating half-life, and reduce immunogenicity and antigenicity.[1] The choice of the PEG linker is critical, as its structure dictates the spatial and functional relationship between the conjugated moieties.
This application note provides a comprehensive guide to the experimental setup for amide bond formation using N-Boc-N-bis(PEG1-OH) . This heterobifunctional linker features a central secondary amine protected by a tert-butoxycarbonyl (Boc) group and two short, hydrophilic PEG arms terminating in primary hydroxyl groups.[2] Its structure is particularly valuable for applications requiring a hydrophilic spacer that can be precisely incorporated into a larger molecular architecture.[2][3] We will detail the two-stage process: (1) acid-labile deprotection of the Boc group to unmask the reactive secondary amine, and (2) subsequent coupling with a carboxylic acid to form a stable amide bond.
Foundational Principles: The Chemistry of Controlled Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[4] This process is orchestrated by coupling reagents, with carbodiimides being among the most versatile and widely used.
The EDC/NHS Coupling Mechanism
A robust and highly efficient method for amide bond formation in both organic and aqueous media involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[5]
-
Carboxyl Activation: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions, and is susceptible to hydrolysis (reverting to the carboxylic acid) or rearrangement into an inactive N-acylurea byproduct.[5][6]
-
Stabilization with NHS: To mitigate the instability of the O-acylisourea intermediate, NHS is introduced. It rapidly reacts with the intermediate to form a semi-stable, amine-reactive NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea, allowing for a more efficient subsequent reaction with the amine at a physiological pH.[5][6]
-
Amide Bond Formation: The unmasked amine from the deprotected linker attacks the NHS ester, displacing the NHS leaving group to form the desired stable amide bond.[5]
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a crucial element in multi-step synthesis, serving as an acid-labile protecting group for amines.[7] Its purpose is to render the amine chemically inert while other parts of a molecule are being modified. The Boc group is stable under a wide range of conditions but can be cleanly and efficiently removed using moderately strong acids, such as trifluoroacetic acid (TFA), which protonate the carbonyl oxygen, leading to the release of the free amine along with gaseous byproducts (isobutylene and carbon dioxide).[7][8] This selective removal is fundamental to the workflow described herein.
Overall Experimental Workflow
The conversion of the N-Boc-N-bis(PEG1-OH) linker into a functionalized amide conjugate follows a logical, sequential process. The workflow ensures that the amine is only made available for reaction immediately prior to the coupling step, maximizing yield and minimizing potential side reactions.
Caption: High-level workflow for amide bond formation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive.
Part A: Boc Deprotection of N-Boc-N-bis(PEG1-OH)
This protocol describes the removal of the Boc protecting group to yield the trifluoroacetate salt of the secondary amine linker.
| Reagent/Material | Purpose | Typical Grade |
| N-Boc-N-bis(PEG1-OH) | Starting Material | ≥95% Purity |
| Dichloromethane (DCM) | Anhydrous Solvent | Anhydrous, ≥99.8% |
| Trifluoroacetic Acid (TFA) | Deprotection Reagent | Reagent Grade, ≥99% |
| Rotary Evaporator | Solvent Removal | N/A |
Step-by-Step Methodology:
-
Preparation: Weigh 1.0 equivalent of N-Boc-N-bis(PEG1-OH) and add it to a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the linker in anhydrous Dichloromethane (DCM). A typical concentration is 0.1 M.
-
Acid Addition: To the stirring solution, add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM (v/v). A 10-fold volumetric excess of the TFA solution relative to the initial solvent volume is recommended to ensure the reaction goes to completion.[8]
-
Reaction: Allow the reaction to stir at room temperature for 30-60 minutes. The reaction is typically complete within this timeframe.
-
Monitoring (Optional but Recommended): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The product spot/peak should be more polar than the starting material.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the deprotected amine as its TFA salt. This material can be placed under high vacuum for 1-2 hours to remove residual TFA.
-
Causality Note: The product is an ammonium salt, which is stable for storage but requires neutralization in the subsequent coupling step to regenerate the nucleophilic free amine.
Part B: EDC/NHS-Mediated Amide Coupling
This protocol details the coupling of the deprotected linker with a generic carboxylic acid (R-COOH).
| Reagent/Material | Purpose | Typical Grade |
| Carboxylic Acid (R-COOH) | Coupling Substrate | ≥95% Purity |
| Deprotected Linker TFA Salt | Amine Source (from Part A) | N/A |
| EDC Hydrochloride | Carbodiimide Activator | ≥98% Purity |
| N-hydroxysuccinimide (NHS) | Stabilizing Additive | ≥98% Purity |
| N,N-Dimethylformamide (DMF) | Anhydrous Solvent | Anhydrous, ≥99.8% |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | ≥99% Purity |
Step-by-Step Methodology:
-
Carboxyl Activation: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF. Add NHS (1.2 eq.) followed by EDC (1.2 eq.).[5]
-
Activation Stirring: Stir the mixture at room temperature for 30 minutes. This allows for the formation of the more stable NHS ester intermediate.[6]
-
Amine Neutralization: In a separate dry flask, dissolve the deprotected linker TFA salt (1.1 eq.) from Part A in a minimal amount of anhydrous DMF.
-
Base Addition: To the linker solution, add DIPEA (2.5 eq.). Stir for 5-10 minutes. This neutralizes the TFA salt to liberate the free secondary amine. The excess base also helps maintain an optimal pH for the coupling reaction.[9]
-
Coupling: Slowly add the neutralized amine solution from step 4 to the activated carboxylic acid mixture from step 2.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours.[10] The reaction time will vary depending on the steric and electronic properties of the substrates.
-
Monitoring: Track the consumption of the starting materials and the formation of the product by LC-MS or TLC.
Purification and Characterization
The purification and characterization of PEGylated compounds are crucial for confirming the success of the reaction and ensuring the material is suitable for downstream applications.
Purification Strategy
The crude reaction mixture will contain the desired product, unreacted starting materials, and byproducts such as N,N'-dicyclohexylurea (from DCC if used) or the water-soluble urea byproduct from EDC, and excess NHS/DIPEA salts.
-
Aqueous Work-up: If the product is sufficiently hydrophobic, the reaction can be diluted with an organic solvent (e.g., Ethyl Acetate or DCM) and washed sequentially with a mild acid (e.g., 5% citric acid), water, and brine to remove water-soluble impurities.
-
Chromatography:
-
Flash Column Chromatography: Silica gel chromatography is often effective. Due to the polar nature of PEG chains, a mobile phase system such as DCM/Methanol or Chloroform/Methanol is often required.[11] For amine-containing compounds, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking.
-
Reverse-Phase HPLC (RP-HPLC): For high-purity applications, preparative RP-HPLC is the method of choice. A C18 column with a water/acetonitrile gradient (often with 0.1% TFA as a modifier) is typically used.[12]
-
Analytical Characterization
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Disappearance of the Boc group's t-butyl signal (~1.4 ppm). Appearance of characteristic PEG backbone signals (~3.6 ppm). Signals corresponding to the R-COOH moiety should be present.[13] |
| LC-MS | Purity & Mass Confirmation | A major peak in the chromatogram corresponding to the calculated exact mass of the final product. |
| RP-HPLC | Purity Assessment | A single, sharp peak in the analytical chromatogram, indicating high purity.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete Boc deprotection. 2. Hydrolysis of EDC/active ester. 3. Insufficient neutralization of amine salt. | 1. Confirm deprotection by LC-MS before coupling. Extend reaction time or use fresh TFA. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 3. Increase equivalents of DIPEA; ensure it is added before the amine is mixed with the activated acid. |
| Multiple Products Observed | 1. Side reaction with linker's -OH groups. 2. Self-condensation of the carboxylic acid. | 1. Unlikely under standard EDC/NHS conditions as amines are far more nucleophilic. If suspected, consider protecting the hydroxyl groups (e.g., as TBDMS ethers) prior to coupling. 2. Ensure NHS is added with or before EDC to minimize anhydride formation. |
| Difficult Purification | PEG-containing compounds can be challenging to separate due to their polarity and "smearing" on silica. | Use a more polar solvent system (e.g., high % MeOH in DCM). Consider using RP-HPLC for final purification. |
References
-
Amide bond formation: beyond the myth of coupling reagents . El-Faham, A., & Albericio, F. (2011). Chemical Reviews, 111(11), 6557-6602. [Link]
-
Coupling Reagents . Aapptec Peptides. [Link]
-
A review on impact of pegylation on biopharmaceuticals . Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). Biotechnology journal, 5(1), 113-128. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green . El-Faham, A., & Albericio, F. (2018). Chemical Science, 9(1), 79-87. [Link]
-
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release . Garcı́a-Ramos, Y., et al. (2021). Organic Letters, 23(17), 6834-6838. [Link]
-
From Synthesis to Characterization of Site-Selective PEGylated Proteins . Pasut, G., & Veronese, F. M. (2012). Journal of controlled release, 161(2), 461-472. [Link]
- Purification of pegylated polypeptides. Frie, S., et al. (2014). U.S.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . Lund, G., et al. (2016). The Journal of organic chemistry, 81(15), 6245-6252. [Link]
-
Boc-PEG, Boc amine PEG linker, PEG Reagents . AxisPharm. [Link]
-
Amide coupling reaction in medicinal chemistry . HepatoChem. [Link]
-
EDC/NHS conjugation: Is it possible to activate amine first? . ResearchGate Discussion. [Link]
-
NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization . Roberts, J. C., et al. (2012). Analytical chemistry, 84(3), 1386-1392. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . Aapptec. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution . Tamborini, L., et al. (2021). European Journal of Organic Chemistry, 2021(1), 4-21. [Link]
-
Developments in peptide and amide synthesis . Carpino, L. A., & El-Faham, A. (1999). Tetrahedron, 55(22), 6813-6830. [Link]
-
Amine coupling through EDC/NHS: a practical approach . Fischer, M. J. E. (2010). Methods in molecular biology, 627, 55-73. [Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis . Pícha, J., et al. (2018). Molecules, 23(11), 2997. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes . Chatterjee, J., et al. (2013). Journal of medicinal chemistry, 56(22), 8874-8898. [Link]
-
A representative overview of amide bond-forming strategies . ResearchGate. [Link]
-
Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines . Chen, Y., et al. (2011). Analytical chemistry, 83(23), 8949-8956. [Link]
-
Chromatography of PEG containing compounds . Reddit r/Chempros discussion. [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation . Pini, E., & Tamborini, L. (2020). Beilstein journal of organic chemistry, 16, 2194-2210. [Link]
-
Oligonucleotides with 2′-O-carboxymethyl group: Synthesis and 2′-conjugation via amide bond formation on solid phase . Polushin, N. N. (2000). Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1525-1536. [Link]
-
Amide coupling Protocol for Amino PEG . AxisPharm. [Link]
-
N-Boc-N-bis(PEG2-OH) . MySkinRecipes. [Link]
-
Amide bond formation: Beyond the myth of coupling reagents . El-Faham, A., & Albericio, F. (2011). Chemical Reviews. [Link]
-
Conjugation of PEG-Amine to an Amino Acid Using EDC? . ResearchGate Discussion. [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis . Yajima, H., et al. (1988). Chemical & pharmaceutical bulletin, 36(11), 4596-4601. [Link]
-
Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups . Ay, N., et al. (2021). Records of Natural Products, 15(5), 441-449. [Link]
-
Exploring the Synthesis and Applications of Boc-Protected Amino PEG Linkers . Medium. [Link]
-
An HPLC with evaporative light scattering detection method for the quantification of PEGs and Gantrez in PEGylated nanoparticles . Gonzalez-Mira, E., et al. (2007). Journal of pharmaceutical and biomedical analysis, 45(1), 121-126. [Link]
-
Biocatalytic amide bond formation . Rowles, J., & Contente, M. L. (2023). Green Chemistry, 25(9), 3505-3521. [Link]
-
What does PEGylation Chemistry look like? . ADC Review. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. N-Boc-N-bis(PEG2-OH) [myskinrecipes.com]
- 3. nbinno.com [nbinno.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. reddit.com [reddit.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle Surface Functionalization Utilizing N-Boc-N-bis(PEG1-OH)
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Branched PEGylation
In the rapidly advancing field of nanomedicine, the interface between a nanoparticle and its biological environment is of paramount importance. Unmodified nanoparticles are often subject to rapid clearance by the reticuloendothelial system (RES) and can suffer from poor stability in physiological media.[1] Surface functionalization with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to overcome these limitations.[2][3] PEGylation creates a hydrophilic "stealth" layer that reduces opsonization, minimizes non-specific protein binding, and prolongs systemic circulation time, thereby enhancing the nanoparticle's therapeutic or diagnostic potential.[4][5]
While linear PEG linkers are commonly employed, branched structures like N-Boc-N-bis(PEG1-OH) offer distinct advantages. This particular linker features a central amine temporarily protected by a tert-butyloxycarbonyl (Boc) group, and two short, hydroxyl-terminated PEG arms. This branched architecture allows for a higher density of functional groups on the nanoparticle surface, which can be crucial for enhancing the avidity of targeting ligands or increasing the payload of conjugated molecules.[6] The Boc protecting group is a cornerstone of this strategy, enabling a controlled, sequential conjugation process. It remains stable under a variety of conditions but can be cleanly removed under mild acidic conditions to reveal a primary amine, which can then be used to anchor the linker to a carboxylated nanoparticle surface.[7] The two terminal hydroxyl groups then become available for subsequent activation and conjugation of targeting moieties, drugs, or imaging agents.[7]
This guide provides a comprehensive overview of the principles and protocols for utilizing N-Boc-N-bis(PEG1-OH) in nanoparticle surface functionalization, designed for researchers, scientists, and drug development professionals.
Core Principles: A Chemically Controlled Approach
The successful functionalization of nanoparticles using N-Boc-N-bis(PEG1-OH) hinges on a series of well-defined chemical transformations. Understanding the causality behind each step is critical for troubleshooting and optimization.
1. Nanoparticle Surface Priming: The process begins with nanoparticles that present carboxylic acid groups on their surface. For nanoparticles that do not inherently possess these groups (e.g., silica or gold), a surface modification step is required to introduce a carboxyl-terminated self-assembled monolayer or polymer coating.
2. Boc Deprotection of the Linker: The N-Boc-N-bis(PEG1-OH) linker must first have its Boc group removed to expose the primary amine. This is typically achieved using a strong acid like trifluoroacetic acid (TFA).[8][9] The acid-lability of the Boc group allows for its selective removal without affecting other functional groups.[10]
3. Amide Bond Formation via EDC/NHS Chemistry: The deprotected linker, now possessing a primary amine, is covalently attached to the carboxylated nanoparticle surface. This is most commonly achieved through carbodiimide chemistry, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][11] EDC activates the carboxyl groups on the nanoparticle to form a highly reactive O-acylisourea intermediate.[11] This intermediate is susceptible to hydrolysis, so NHS is added to convert it into a more stable NHS-ester, which then efficiently reacts with the primary amine of the linker to form a stable amide bond.[4][11]
4. Activation of Terminal Hydroxyl Groups: Once the linker is anchored to the nanoparticle, its two terminal hydroxyl groups must be activated for subsequent conjugation. While hydroxyl groups are not inherently reactive towards common bioconjugation targets, they can be activated using various reagents. One common method involves converting them into a more reactive species, such as a p-nitrophenyl carbonate or by using reagents like N,N'-disuccinimidyl carbonate.[12]
5. Conjugation of Payloads: The activated hydroxyl groups can then react with amine-containing molecules, such as peptides, small molecule drugs, or antibodies, to form a stable carbamate linkage. This final step completes the functionalization of the nanoparticle.
Experimental Workflow Overview
The overall process can be visualized as a sequential, multi-step workflow.
Caption: A step-by-step workflow for nanoparticle functionalization.
Detailed Protocols
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG1-OH)
This protocol describes the removal of the Boc protecting group from the linker prior to its conjugation to nanoparticles.
Materials:
-
N-Boc-N-bis(PEG1-OH)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve N-Boc-N-bis(PEG1-OH) in anhydrous DCM in a round-bottom flask. A typical concentration is 100 mg of linker in 5-10 mL of DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring. For example, if you used 5 mL of DCM, add 5 mL of TFA. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc group.[8][9] Performing the reaction at 0°C helps to minimize potential side reactions.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The deprotected product will have a lower Rf value (be more polar) than the starting material.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Repeat the wash until the aqueous layer is no longer acidic. Caution: CO2 gas will be evolved during neutralization.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution in vacuo to obtain the deprotected linker, H2N-N-bis(PEG1-OH).
Protocol 2: Conjugation of Deprotected Linker to Carboxylated Nanoparticles
This protocol details the covalent attachment of the deprotected linker to nanoparticles with surface carboxyl groups.
Materials:
-
Carboxylated nanoparticles
-
Deprotected H2N-N-bis(PEG1-OH) linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Centrifuge capable of pelleting the nanoparticles
-
Probe sonicator or bath sonicator
Procedure:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous dispersion.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer. Typical concentrations are 10 mg/mL for both.
-
Add EDC and NHS to the nanoparticle dispersion. A common molar excess is 5-10 fold of EDC and NHS relative to the estimated number of carboxyl groups on the nanoparticles. Rationale: EDC activates the carboxyl groups, and NHS stabilizes the active intermediate, increasing the efficiency of the subsequent reaction with the amine linker.[4][11]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
Pellet the activated nanoparticles by centrifugation. The speed and time will depend on the size and density of the nanoparticles. Carefully remove the supernatant.
-
Resuspend the activated nanoparticles in Conjugation Buffer.
-
Immediately add a solution of the deprotected H2N-N-bis(PEG1-OH) linker in Conjugation Buffer. A 20-50 fold molar excess of the linker over the nanoparticles is recommended.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Add Quenching Buffer to a final concentration of 50 mM to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh Conjugation Buffer (at least 3 cycles) to remove unreacted linker and byproducts.
Protocol 3: Activation of Terminal Hydroxyl Groups and Conjugation of a Peptide
This protocol describes the activation of the terminal hydroxyl groups on the PEGylated nanoparticles and the subsequent conjugation of an amine-containing peptide.
Materials:
-
Hydroxyl-terminated PEGylated nanoparticles
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous acetonitrile
-
Pyridine
-
Amine-containing peptide
-
Conjugation Buffer: 1X PBS, pH 7.4
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
Lyophilize the purified hydroxyl-terminated PEGylated nanoparticles to remove all water.
-
Resuspend the dry nanoparticles in anhydrous acetonitrile.
-
Add a 10-fold molar excess of DSC and a 5-fold molar excess of pyridine to the nanoparticle suspension. Rationale: DSC is a homobifunctional crosslinker that reacts with hydroxyl groups to form an active NHS-ester, which can then react with primary amines.[13] Pyridine acts as a base to catalyze the reaction.
-
Allow the reaction to proceed for 4-6 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Pellet the activated nanoparticles by centrifugation and wash three times with anhydrous acetonitrile to remove excess DSC and pyridine.
-
Resuspend the activated nanoparticles in Conjugation Buffer.
-
Add the amine-containing peptide (dissolved in Conjugation Buffer) to the activated nanoparticle suspension. A 5-10 fold molar excess of the peptide is recommended.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
Purify the final peptide-conjugated nanoparticles using an appropriate method, such as size exclusion chromatography or dialysis, to remove unreacted peptide.
Characterization and Data Presentation
The successful functionalization of nanoparticles at each stage should be confirmed by a suite of analytical techniques. The following tables provide representative data for the characterization of nanoparticles before and after modification.
Table 1: Physicochemical Characterization of Nanoparticles
| Parameter | Bare Nanoparticles | Amine-Functionalized Nanoparticles | N-Boc-N-bis(PEG1-OH) Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 105 ± 6 | 115 ± 7 |
| Polydispersity Index (PDI) | 0.15 | 0.18 | 0.21 |
| Zeta Potential (mV) | -30 ± 4 | +25 ± 3 | -5 ± 2 |
Note: The data presented are representative and may vary depending on the nanoparticle type, size, and experimental conditions. An increase in hydrodynamic diameter and a shift in zeta potential are indicative of successful surface modification.[14]
Table 2: Quantitative Analysis of Surface Functionalization
| Analysis Method | Parameter Measured | Expected Result |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic peaks | Appearance of amide bond vibrations (~1650 cm⁻¹) after linker conjugation. Appearance of C-O-C stretching from PEG (~1100 cm⁻¹).[15] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface | Increase in the N 1s signal after linker conjugation. |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Increased weight loss in the functionalized nanoparticles, corresponding to the decomposition of the grafted organic molecules. |
| Quantitative NMR (qNMR) | Quantification of grafted molecules | Can be used to determine the density of PEG chains on the nanoparticle surface after dissolving the nanoparticles (if applicable). |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation | - Incomplete PEGylation- Inappropriate buffer conditions (pH, ionic strength)- High concentration of nanoparticles | - Increase the molar excess of the PEG linker during conjugation.- Ensure the use of appropriate buffers and optimize pH.- Work with more dilute nanoparticle suspensions. |
| Low Conjugation Efficiency | - Inactive EDC/NHS reagents- Hydrolysis of activated esters- Steric hindrance on the nanoparticle surface | - Use fresh, high-quality EDC and NHS.- Perform the reaction quickly after activating the carboxyl groups.- Consider using a longer PEG spacer to reduce steric hindrance. |
| Incomplete Boc Deprotection | - Insufficient TFA concentration or reaction time- Poor solubility of the linker | - Increase the reaction time or use a higher concentration of TFA.- Ensure the linker is fully dissolved in the reaction solvent. |
Conclusion
The use of N-Boc-N-bis(PEG1-OH) offers a sophisticated and controllable method for the surface functionalization of nanoparticles. The branched structure allows for a high density of terminal functional groups, while the Boc protecting group ensures a sequential and directed conjugation strategy. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this versatile linker to develop advanced nanoparticle-based platforms for a wide range of biomedical applications, from targeted drug delivery to sensitive diagnostics.
References
- Suk, J. S., Xu, Q., Kim, N., Hanes, J., & Ensign, L. M. (2016). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced drug delivery reviews, 99, 28-51.
- BroadPharm. (2022).
- BenchChem. (2025). Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH.
- ResearchGate. (n.d.). FTIR spectra of synthesized PBS-DLS, PBS-DLS-PEG1000 and....
- Nicolas, J., Mura, S., Brambilla, D., Mackiewicz, N., & Couvreur, P. (2013). PEG–peptide conjugates. Biomacromolecules, 14(5), 1223-1236.
- Liu, Z., Davis, C., Cai, W., He, L., Chen, X., & Dai, H. (2008). PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation. Journal of the American Chemical Society, 130(51), 17356-17361.
- ResearchGate. (2025). Bioconjugation of enzyme on nanoparticles with surface hydroxyl group using EDC?.
- D'Addio, S. M., & Prud'homme, R. K. (2011). Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media. ACS nano, 5(10), 8211-8221.
- MySkinRecipes. (n.d.). N-Boc-N-bis(PEG2-OH).
- Dobrovolskaia, M. A., & McNeil, S. E. (2013). Common Pitfalls in Nanotechnology: Lessons Learned from NCI's Nanotechnology Characterization Laboratory. Advanced drug delivery reviews, 65(15), 1955-1969.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2015). Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection.
- Singh, Y., De, A., & Sharma, S. (2014). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.
- Pujals, S., Bastús, N. G., Puntes, V., & Albertazzi, L. (2021). Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT. Nanoscale Advances, 3(24), 6896-6903.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- ResearchGate. (2018).
- Veronese, F. M., & Pasut, G. (2005). PEG−peptide conjugates.
- Karavelidis, V., & He, J. (2019). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. International journal of molecular sciences, 20(14), 3433.
- Piktel, E., Suprewicz, L., Depciuch, J., Parlinska-Wojtan, M., & Bucki, R. (2024). PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy. International Journal of Molecular Sciences, 25(13), 6999.
- Al-Ahmady, Z. S., & Kostarelos, K. (2016). The Role of Nanoparticle PEGylation in Drug Delivery. Journal of Drug Delivery and Therapeutics, 6(4), 1-6.
- Liu, Z., Tabakman, S., Welsher, K., & Dai, H. (2009).
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
- Xiao, S., & Textor, M. (2014). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir, 30(42), 12641-12649.
- Al-Shdefat, R., & Al-Ghananeem, A. M. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Pharmaceuticals, 17(8), 1025.
- ResearchGate. (n.d.).
- La-Bele, M., & Gauthier, M. A. (2018). Effects of LinTT1-peptide conjugation on the properties of poly(ethylene glycol)-block-(ε-caprolactone) nanoparticles prepared by the nanoprecipitation method. European Journal of Pharmaceutics and Biopharmaceutics, 125, 124-134.
- Wilson, J. T., Keller, S., Manganiello, M. J., Cheng, C., Lee, C. C., Opara, C., & Stayton, P. S. (2013). High-Density Branched PEGylation for Nanoparticle Drug Delivery. Journal of controlled release, 167(2), 181-189.
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- MacCuspie, R. I. (2015). Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection. Analytical and bioanalytical chemistry, 407(11), 3057-3067.
- AxisPharm. (2024).
- Tietze, R., Lyer, S., Dürr, S., Alexiou, C., & Janko, C. (2012). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles. PloS one, 7(2), e31757.
- Semantic Scholar. (n.d.).
- Zhang, F., & Saltzman, W. M. (2013). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 5(17), 7791-7801.
- Xiao, S., & Textor, M. (2015). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. RSC Advances, 5(10), 7258-7266.
- ChemRxiv. (n.d.). The effect of segmental composition of bio-based PBS-DLS copolymers containing PEG on their properties, 3D printing and electros.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- YouTube. (2025).
- The Royal Society of Chemistry. (2010).
- Mielke, N., & Rurack, K. (2017). Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. Analytical and bioanalytical chemistry, 409(25), 5825-5853.
- Molecules. (2021). Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE).
- ResearchGate. (2013). Has anyone performed the activation step in EDC/NHS reaction at physiological pH (7.4)
- Molecules. (2022).
- Biopharma PEG. (2019). New breakthroughs in click chemistry series product.
- Wilson, J. T., Keller, S., Manganiello, M. J., Cheng, C., Lee, C. C., Opara, C., & Stayton, P. S. (2013). High-Density Branched PEGylation for Nanoparticle Drug Delivery. Journal of controlled release, 167(2), 181-189.
- Semantic Scholar. (n.d.).
- Aapptec Peptides. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Boc-N-bis(PEG2-OH) [myskinrecipes.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 14. Preparation and Optimization of PEGylated Nano Graphene Oxide-Based Delivery System for Drugs with Different Molecular Structures Using Design of Experiment (DoE) [mdpi.com]
- 15. PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy [mdpi.com]
Application Notes & Protocols: A Guide to Esterification of Carboxylic Acids with N-Boc-N-bis(PEG1-OH)
Abstract
This comprehensive technical guide provides researchers, chemists, and drug development professionals with a detailed exploration of the reaction conditions for coupling N-Boc-N-bis(PEG1-OH) to carboxylic acids. This process, which forms a stable ester linkage, is fundamental for synthesizing advanced bioconjugates, drug delivery systems, and diagnostic reagents. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, compares common coupling strategies, and offers field-tested protocols to ensure reproducible, high-yield results. We delve into the causality behind reagent selection, reaction optimization, and post-synthesis purification, equipping the reader with the expertise to navigate the nuances of PEGylation chemistry.
Introduction: The Strategic Value of N-Boc-N-bis(PEG1-OH)
In the landscape of bioconjugation and pharmaceutical sciences, polyethylene glycol (PEG) linkers are indispensable tools. The process of PEGylation—covalently attaching PEG chains to molecules—is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] Benefits include enhanced aqueous solubility, extended circulatory half-life, and reduced immunogenicity.[1][2]
N-Boc-N-bis(PEG1-OH) is a unique, branched PEG linker featuring two primary hydroxyl groups and a tert-butyloxycarbonyl (Boc) protected secondary amine.[3] This architecture offers a versatile platform for creating complex molecular constructs. The dual hydroxyl groups allow for the attachment of two molecules of interest, or for creating a bivalent scaffold, while the protected amine provides an orthogonal handle for subsequent conjugation steps after a simple deprotection.
The focus of this guide is the foundational reaction of coupling the terminal hydroxyl groups of N-Boc-N-bis(PEG1-OH) with a carboxylic acid-bearing molecule (e.g., a small molecule drug, a biotinylation reagent, or a fluorescent probe). This reaction forms an ester bond, a crucial covalent linkage in organic synthesis.[4][5]
The Chemistry of Activation: Enabling the Ester Bond
The direct reaction between a carboxylic acid and an alcohol to form an ester is typically inefficient under mild, ambient conditions. The hydroxyl group of an alcohol is a relatively weak nucleophile, and the carboxyl group is not sufficiently electrophilic. Therefore, the reaction requires the use of a coupling agent to "activate" the carboxylic acid, converting it into a highly reactive intermediate that is readily attacked by the alcohol's hydroxyl group.
The most prevalent activation strategies fall into two major classes: those based on carbodiimides and those based on phosphonium or aminium salts. The choice of activator is critical and depends on the stability of the substrate, steric hindrance, and desired reaction kinetics.
Mechanism 1: Carbodiimide-Mediated Esterification
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), are workhorse reagents for forming amide and ester bonds.[6][7] The reaction proceeds via a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to rearrangement.
For esterification with alcohols, the addition of a nucleophilic catalyst is paramount. 4-(Dimethylamino)pyridine (DMAP) is the catalyst of choice, intercepting the O-acylisourea to form a more stable and highly reactive DMAP-acylpyridinium salt. This intermediate is then efficiently attacked by the hydroxyl groups of N-Boc-N-bis(PEG1-OH).[8]
Mechanism 2: Aminium/Phosphonium Salt Activation
Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents that generate activated esters with superior reactivity and stability compared to the O-acylisourea intermediate.[9][10]
These reactions require a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to deprotonate the carboxylic acid.[9][11] The resulting carboxylate attacks the HATU reagent to form a highly reactive OAt-ester, which rapidly reacts with the alcohol. HATU is often preferred for sterically demanding substrates or when rapid reaction rates are desired.[6][10]
Comparative Analysis of Coupling Strategies
The selection of a coupling strategy is a critical decision point that influences reaction efficiency, cost, and ease of purification. The following table provides a comparative summary to guide this choice.
| Parameter | Strategy 1: EDC / DMAP | Strategy 2: HATU / Base |
| Primary Reagents | EDC or DCC, DMAP (catalytic) | HATU, PyBOP, or similar |
| Base Requirement | Not strictly required, but a base can be used | Non-nucleophilic base (e.g., DIPEA, NMM) is essential |
| Typical Solvents | Anhydrous Dichloromethane (DCM), Dimethylformamide (DMF), Chloroform[12][13] | Anhydrous Dimethylformamide (DMF) is preferred[11] |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 6 hours |
| Key Advantages | - Cost-effective and widely available reagents.- EDC and its urea byproduct are water-soluble, simplifying work-up.[6] | - High coupling efficiency, even for hindered substrates.[9]- Faster reaction rates.[6]- Lower risk of racemization for chiral acids.[10] |
| Key Disadvantages | - Slower reaction rates.- DCC's urea byproduct is insoluble and can complicate purification.[6]- Alcohols are poor nucleophiles, making DMAP catalysis essential.[8] | - Higher reagent cost.- Byproducts can require chromatographic removal.- Excess reagent can potentially react with unprotected amines.[6] |
Experimental Protocols & Laboratory Workflow
The following protocols are designed as robust starting points. Researchers should optimize stoichiometry and reaction times based on the specific properties of their carboxylic acid substrate.
General Laboratory Workflow
A successful coupling experiment follows a systematic workflow to ensure reproducibility and maximize yield. All glassware should be oven-dried, and anhydrous solvents must be used, as water can hydrolyze the activated intermediates.
Protocol 1: Esterification using EDC and DMAP
This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic Acid Substrate
-
N-Boc-N-bis(PEG1-OH)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid substrate (1.0 eq) in anhydrous DCM.
-
Reagent Addition: Add N-Boc-N-bis(PEG1-OH) (0.5 to 0.6 eq, to react with both hydroxyls), followed by DMAP (0.1-0.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Slowly add EDC·HCl (1.2 to 1.5 eq per carboxyl group) to the stirred solution. A cloudy appearance is normal.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired PEGylated compound.
Protocol 2: High-Efficiency Esterification using HATU
This protocol is recommended for sterically hindered substrates or when faster reaction times are needed.
Materials:
-
Carboxylic Acid Substrate
-
N-Boc-N-bis(PEG1-OH)
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid substrate (1.0 eq) and HATU (1.1 to 1.2 eq per carboxyl group) in anhydrous DMF.[14]
-
Base Addition: Add DIPEA (2.0 to 3.0 eq) to the mixture and stir for 1-2 minutes.[11]
-
Pre-activation: Allow the acid to activate for 15-30 minutes at room temperature.[11]
-
Coupling: Add a solution of N-Boc-N-bis(PEG1-OH) (0.5 to 0.6 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer multiple times with water and then with brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Purification and Characterization
Purification is a critical step to remove unreacted starting materials, coupling reagents, and byproducts.
-
Silica Gel Chromatography: This is the most common method for purifying the final product. The choice of solvent system (eluent) will depend on the polarity of the product and should be determined empirically using TLC.
-
Size Exclusion Chromatography (SEC): For larger molecules where the PEGylated product has a significantly different size from the starting materials, SEC can be an effective purification technique.[15]
-
Dialysis/Ultrafiltration: These techniques are useful for removing small molecule impurities from very large PEGylated bioconjugates but are less applicable to the direct product of this reaction unless it's subsequently attached to a macromolecule.[16]
After purification, the structure and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Wet Reagents/Solvents: Water hydrolyzes activated intermediates. - Inefficient Activation: Insufficient coupling reagent or catalyst (DMAP). - Steric Hindrance: Substrate is too bulky for the chosen conditions. | - Ensure all glassware is oven-dried and use high-quality anhydrous solvents. - Increase the equivalents of coupling reagent. For EDC, ensure sufficient DMAP is present. - Switch to a more powerful coupling reagent like HATU. |
| Multiple Byproducts | - Side reactions of O-acylisourea (EDC): N-acylurea formation. - Reaction with Boc-group: While generally stable, harsh conditions could affect the Boc protector. | - For EDC reactions, ensure DMAP is added to quickly form the more stable activated ester. - Avoid excessive heat or prolonged reaction times. Use a milder base if necessary. |
| Difficulty in Purification | - Byproduct Co-elution: The byproduct has similar polarity to the desired product. - Solubility of Byproducts: DCU (from DCC) is poorly soluble; EDC-urea is water-soluble. | - Optimize the chromatography solvent system. Consider reverse-phase chromatography if standard silica fails. - If using DCC, filter the reaction mixture before work-up to remove most of the DCU. If using EDC, perform a thorough aqueous wash. |
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2023). Biocatalytic Amide Bond Formation. Retrieved from [Link]
- Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
-
ResearchGate. (2017). How could I purify PEG conjugated Products?. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. Retrieved from [Link]
-
ACG Publications. (2021). Preparation of new mono- and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups. Retrieved from [Link]
-
PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]
-
PubMed Central. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved from [Link]
-
ResearchGate. (2015). Why might my EDC-NHS coupling of PLGA to PEG be failing?. Retrieved from [Link]
-
European Pharmaceutical Review. (2010). Protein PEGylation Process: An overview of chemistry. Retrieved from [Link]
-
PubMed. (2009). Emerging methods in amide- and peptide-bond formation. Retrieved from [Link]
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. acgpubs.org [acgpubs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
The Strategic Application of N-Boc-N-bis(PEG1-OH) in Targeted Drug Delivery Systems
Introduction: A Multifunctional Tool for Advanced Bioconjugation
In the sophisticated landscape of targeted drug delivery, the precise, controlled assembly of therapeutic constructs is paramount. N-Boc-N-bis(PEG1-OH) emerges as a uniquely versatile building block, engineered to address the nuanced challenges of modern bioconjugation. This molecule integrates three critical chemical motifs: a tert-butyloxycarbonyl (Boc) protecting group, a central nitrogen atom, and two short, hydrophilic polyethylene glycol (PEG) arms, each terminating in a reactive hydroxyl (-OH) group.
This strategic design imparts multifunctional capabilities:
-
Orthogonal Synthesis Control: The acid-labile Boc group temporarily masks the central amine, allowing for sequential and site-specific chemical modifications.[1][2] This is crucial for building complex architectures like antibody-drug conjugates (ADCs) or PROteolysis Targeting Chimeras (PROTACs) where different components must be added in a controlled order.[1]
-
Biocompatibility and Spacing: The dual PEG arms confer hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[3][4][5] These arms act as flexible spacers, providing steric distance between conjugated moieties, which can be essential for maintaining the biological activity of proteins or facilitating interactions in ternary complexes (e.g., in PROTACs).[6]
-
Dual Functionalization Handles: The two terminal hydroxyl groups provide two distinct points for conjugation. These can be activated to react with a wide range of functional groups on drugs, targeting ligands, or nanoparticle surfaces, enabling the creation of branched or multi-component systems.[7][8]
This guide provides an in-depth exploration of N-Boc-N-bis(PEG1-OH), detailing its core chemical principles and offering field-proven protocols for its application in the development of next-generation targeted drug delivery systems.
Core Principles and Strategic Workflow
The utility of N-Boc-N-bis(PEG1-OH) lies in a logical, multi-step workflow that leverages its distinct chemical features. The general strategy involves a sequence of protection, activation, and conjugation steps that can be adapted for various applications.
Caption: General workflow for utilizing N-Boc-N-bis(PEG1-OH).
Application Note 1: Surface Functionalization of Nanoparticles for Targeted Delivery
PEGylation, the process of attaching PEG chains to a surface, is a cornerstone strategy for improving the in vivo performance of nanoparticles (NPs).[9] It creates a hydrophilic "stealth" layer that can reduce protein adsorption (opsonization), prevent aggregation, and decrease recognition by the immune system, thereby prolonging circulation time.[10][11][12][] N-Boc-N-bis(PEG1-OH) is an ideal reagent for this purpose, enabling both PEGylation and the subsequent attachment of targeting ligands.
Mechanism: The terminal hydroxyl groups can be activated and reacted with functional groups on the nanoparticle surface. For instance, they can be converted to carboxylates and then activated as N-hydroxysuccinimide (NHS) esters to react with amine-functionalized nanoparticles.[14] Alternatively, for gold nanoparticles, the hydroxyls can be converted to thiols for direct chemisorption.[6] Once the NP is PEGylated, the Boc group can be removed to reveal a primary amine, which serves as a handle for conjugating a targeting moiety (e.g., a peptide or antibody fragment) via amine-reactive chemistry.[1]
Benefits of this approach:
-
Enhanced Stability: The PEG layer provides steric hindrance, preventing NP aggregation and improving colloidal stability, especially in high-salt physiological conditions.[11][]
-
Improved Pharmacokinetics: The hydrophilic shield minimizes opsonization and uptake by the mononuclear phagocyte system (MPS), leading to longer circulation half-lives.[3][10]
-
Targeted Delivery: The exposed amine (after Boc deprotection) allows for the covalent attachment of ligands that can bind to receptors overexpressed on target cells, enhancing therapeutic efficacy and reducing off-target effects.[10][15]
Application Note 2: Synthesis of Bifunctional Molecules (e.g., PROTACs)
PROteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins.[16] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for enabling the formation of a productive ternary complex between the target protein and the E3 ligase.[17]
Role of N-Boc-N-bis(PEG1-OH): This molecule serves as an excellent foundational building block for PROTAC linkers.[16][18][19] Its dual PEG-OH arms provide the necessary flexibility and hydrophilicity, while the central nitrogen offers a branch point.
Synthetic Strategy:
-
Sequential Activation: One hydroxyl group can be selectively activated and conjugated to the E3 ligase ligand.
-
Second Conjugation: The second hydroxyl group is then activated and linked to the target protein-binding warhead.
-
Modulation: The central amine, protected by the Boc group, can be deprotected at a later stage to introduce further modifications, such as solubility enhancers or imaging tags, if desired.
This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, which is often an empirical process to optimize degradation potency.
Caption: Modular synthesis of a PROTAC using the bis-functional linker.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of N-Boc-N-bis(PEG1-OH)
This protocol describes the removal of the Boc protecting group to expose the primary amine using trifluoroacetic acid (TFA).
Materials:
-
N-Boc-N-bis(PEG1-OH)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Round bottom flask, magnetic stirrer, and stir bar
| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration | Volume/Mass | Stoichiometry |
| N-Boc-N-bis(PEG1-OH) | (Varies) | - | 1.0 eq | 1.0 |
| DCM | 84.93 | - | ~20 mL per mmol | - |
| TFA | 114.02 | 20% (v/v) in DCM | 5-10 eq | 5-10 |
Procedure:
-
Dissolve N-Boc-N-bis(PEG1-OH) (1.0 eq) in anhydrous DCM in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 20% TFA in DCM (5-10 eq of TFA) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.[20]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, typically as a TFA salt.
Rationale: TFA provides strong acidic conditions necessary to cleave the acid-labile Boc group, generating a stable tert-butyl cation and carbon dioxide.[21][22] The reaction is performed in an anhydrous solvent like DCM to prevent side reactions.
Verification: Successful deprotection can be confirmed by:
-
¹H NMR: Disappearance of the characteristic tert-butyl proton signal at ~1.4 ppm.
-
Mass Spectrometry: Observation of the molecular ion peak corresponding to the deprotected product.
Protocol 2: Activation of Hydroxyl Groups via NHS Ester Formation
This two-step protocol first converts the terminal hydroxyl groups to carboxylic acids and then activates them as NHS esters, making them highly reactive towards primary amines.[14][23]
Step 2A: Oxidation of Hydroxyls to Carboxylic Acids
Materials:
-
N-Boc-N-bis(PEG1-OH) (or its deprotected amine salt)
-
Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Acetone
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the starting PEG material in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench the reaction by adding isopropanol until the solution turns green.
-
Remove the acetone via rotary evaporation.
-
Add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the dicarboxylic acid derivative.
Step 2B: NHS Ester Formation
Materials:
-
N-Boc-N-bis(PEG1-dicarboxylic acid)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
| Reagent | Molar Mass ( g/mol ) | Amount | Stoichiometry |
| Dicarboxylic Acid | (Varies) | 1.0 eq | 1.0 |
| NHS | 115.09 | 2.2 eq | 1.1 per -COOH |
| DCC | 206.33 | 2.2 eq | 1.1 per -COOH |
Procedure:
-
Dissolve the dicarboxylic acid derivative (1.0 eq) and NHS (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (2.2 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
A white precipitate (dicyclohexylurea, DCU) will form. Filter off the DCU.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated bis-NHS ester.
Rationale: Carbodiimides like DCC or EDC activate the carboxyl groups, making them susceptible to nucleophilic attack by the hydroxyl group of NHS.[24] The resulting NHS ester is a good leaving group, creating an acylating agent that reacts efficiently and specifically with primary amines under physiological or slightly basic conditions.[14][23][25]
Verification:
-
FT-IR Spectroscopy: Appearance of characteristic ester carbonyl peaks (~1740 cm⁻¹ and ~1780 cm⁻¹).
-
¹H NMR: Appearance of a new singlet at ~2.9 ppm corresponding to the four succinimide protons.
Protocol 3: Conjugation of an Activated Linker to a Protein
This protocol describes the reaction of the bis-NHS ester linker with primary amines (e.g., lysine side chains) on a protein or peptide.[26]
Materials:
-
Activated N-Boc-N-bis(PEG1-NHS Ester)
-
Protein/peptide solution in an amine-free buffer (e.g., PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography (SEC) or dialysis system for purification
Procedure:
-
Prepare a stock solution of the activated NHS ester linker in anhydrous DMSO (e.g., 10 mM). This should be done immediately before use as NHS esters are susceptible to hydrolysis.[27]
-
Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer (e.g., sodium bicarbonate or borate buffer).[25][26]
-
Add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring. A typical starting molar ratio is 10-20 fold excess of linker to protein.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 4 hours at 4 °C.
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the resulting conjugate to remove excess linker and byproducts using size-exclusion chromatography or dialysis.
Rationale: The reaction is performed at a slightly basic pH (8.0-8.5) where the primary amino groups of lysine residues are deprotonated and thus maximally nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[14][25][26]
Verification:
-
SDS-PAGE: An increase in the molecular weight of the protein band indicates successful conjugation.
-
MALDI-TOF Mass Spectrometry: Provides a precise mass of the conjugate, confirming the number of linkers attached.
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can separate the conjugate from the unconjugated protein.[28]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - NHS ester hydrolyzed before reaction.- pH of protein solution is too low.- Presence of amine-containing buffers (Tris, Glycine).- Insufficient molar excess of linker. | - Prepare NHS ester solution immediately before use.[27]- Ensure reaction buffer pH is between 8.0-8.5.[25]- Use amine-free buffers like PBS, HEPES, or bicarbonate.[26][27]- Increase the molar ratio of linker to protein. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Change in protein pI after conjugation. | - Keep the volume of added organic solvent below 10% (v/v).- Perform a buffer exchange on the final conjugate to a more suitable formulation buffer. |
| Incomplete Boc Deprotection | - Insufficient acid (TFA) or reaction time.- Presence of water in the reaction. | - Increase the concentration of TFA or extend the reaction time.- Ensure all reagents and solvents are anhydrous. |
| Multiple Products/Side Reactions | - TFA-mediated alkylation of sensitive residues during deprotection.- Non-specific reactions of activated linker. | - Add a scavenger (e.g., triethylsilane) during Boc deprotection.- Optimize reaction pH and stoichiometry for the conjugation step. |
References
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. (2021). Nanoscale. Available at: [Link]
-
Activated PEG derivatives for conjugation. ResearchGate. Available at: [Link]
-
Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake. ACS Nano. Available at: [Link]
-
Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. National Center for Biotechnology Information. Available at: [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry. Available at: [Link]
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery. National Center for Biotechnology Information. Available at: [Link]
-
Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications. National Center for Biotechnology Information. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Center for Biotechnology Information. Available at: [Link]
-
PEGylated Nanoparticles Based on a Polyaspartamide. Preparation, Physico-Chemical Characterization, and Intracellular Uptake. ACS Publications. Available at: [Link]
-
Questioning the Use of PEGylation for Drug Delivery. National Center for Biotechnology Information. Available at: [Link]
-
Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale. Available at: [Link]
-
Chemical Conjugation of PEG (Chapter 3). YouTube. Available at: [Link]
-
Full article: PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. Available at: [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
-
Surface Functionalization of Nanoparticles with Polyethylene Glycol: Effects on Protein Adsorption and Cellular Uptake. Taylor & Francis eBooks. Available at: [Link]
-
PEGYLATION: an important approach for novel drug delivery system. ResearchGate. Available at: [Link]
-
Engineering Poly(ethylene glycol) Nanoparticles for Accelerated Blood Clearance Inhibition and Targeted Drug Delivery. PubMed. Available at: [Link]
-
Synthesis and Characterization of PEGylated Gold Nanoparticles. Krishi Sanskriti. Available at: [Link]
-
(a) Building blocks used for partial PROTAC reagents synthesis; (b)... ResearchGate. Available at: [Link]
-
PEGylation: an approach for drug delivery. A review. PubMed. Available at: [Link]
- Methods for increasing protein polyethylene glycol (PEG) conjugation. Google Patents.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Nature. Available at: [Link]
-
PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. MDPI. Available at: [Link]
-
Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]
-
Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. Available at: [Link]
-
TARGETED DRUG DELIVERY USING NANOFORMULATION. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyethylene Glycol (PEG) Selection Guide [sigmaaldrich.com]
- 9. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Engineering Poly(ethylene glycol) Nanoparticles for Accelerated Blood Clearance Inhibition and Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery [mdpi.com]
- 20. Boc Deprotection - TFA [commonorganicchemistry.com]
- 21. Boc-Protected Amino Groups [organic-chemistry.org]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. glenresearch.com [glenresearch.com]
- 24. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lumiprobe.com [lumiprobe.com]
- 26. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 27. broadpharm.com [broadpharm.com]
- 28. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging N-Boc-N-bis(PEG1-OH) Derivatives in Click Chemistry
Introduction: The Convergence of Control, Biocompatibility, and Efficiency
In modern drug development and chemical biology, the ability to precisely construct complex molecular architectures is paramount. "Click chemistry," a set of reactions known for being rapid, efficient, and highly specific, provides the foundational tools for this construction.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its catalyst-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC), are exemplary.[3][4] These reactions allow for the covalent linking of two molecules—one bearing an azide and the other an alkyne—with exceptional fidelity, even in complex biological environments.[5][6]
Parallel to the rise of click chemistry has been the widespread adoption of Polyethylene Glycol (PEG) linkers. PEGylation, the process of attaching PEG chains to molecules, is a proven strategy to enhance the therapeutic properties of biomolecules.[7][8] Benefits include improved aqueous solubility, extended circulation half-life, and reduced immunogenicity.[7][]
This guide focuses on a uniquely versatile building block that merges these powerful technologies: N-Boc-N-bis(PEG1-OH) and its derivatives. This branched linker serves as a strategic linchpin for creating sophisticated bioconjugates, from antibody-drug conjugates (ADCs) to advanced drug delivery systems. We will explore the core principles of this linker, provide detailed protocols for its functionalization and application, and offer expert insights into optimizing its use.
The N-Boc-N-bis(PEG1-OH) Scaffold: A Strategic Overview
The power of the N-Boc-N-bis(PEG1-OH) molecule lies in its trifunctional nature, which allows for controlled, sequential chemical modifications.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves as a temporary mask for the central nitrogen atom.[10] This protecting group is stable under a wide range of reaction conditions but can be cleanly removed with mild acid treatment.[10][11] This "on/off" switch is the key to multi-step, site-specific conjugation strategies.[12]
-
The bis(PEG1-OH) Arms: The two short, hydrophilic PEG arms, each terminating in a primary hydroxyl (-OH) group, provide two identical points for initial modification.[13] These hydroxyl groups are readily converted into a variety of other functional groups, most notably the azide (-N₃) or alkyne (-C≡CH) moieties required for click chemistry.[14] The PEG nature of these arms imparts enhanced water solubility to the final construct.[15]
This structure allows a researcher to first functionalize the two PEG arms with "clickable" handles and then, after deprotection, use the newly revealed secondary amine as a distinct attachment point for another molecule, such as a targeting ligand or a therapeutic payload.
Core Applications in Bioconjugation and Drug Delivery
The derivatives of N-Boc-N-bis(PEG1-OH) are instrumental in several cutting-edge research areas.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. The linker's role is critical for the ADC's stability and efficacy.[16] Using an N-Boc-N-bis(PEG-alkyne) derivative, for example, allows for the attachment of two azide-modified drug molecules. Following Boc deprotection, the central amine can be conjugated to the antibody, creating a precisely structured ADC with a drug-to-antibody ratio (DAR) of two.[10][15]
PROTACs and Molecular Glues
PROteolysis TArgeting Chimeras (PROTACs) are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[10] The linker connecting the target-binding and ligase-binding moieties is crucial for optimal activity. The branched nature of N-Boc-N-bis(PEG) derivatives offers a scaffold to construct these complex molecules with enhanced solubility and optimized spatial orientation.
Nanoparticle and Surface Functionalization
PEG chains are known to provide a "stealth" coating to nanoparticles, helping them evade the immune system and prolonging their circulation time.[16][17] By converting the hydroxyl groups of N-Boc-N-bis(PEG1-OH) to click-compatible handles, these linkers can be used to densely functionalize the surface of nanoparticles with targeting ligands, imaging agents, or therapeutic molecules.[16]
Detailed Protocols and Methodologies
Expert Insight: Success in these multi-step syntheses hinges on rigorous purification and characterization at each stage. Assume all reagents are anhydrous unless otherwise specified. Reactions involving copper catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalytically active Cu(I) species.[6]
Protocol 1: Synthesis of N-Boc-N-bis(PEG1-azide)
This protocol details the conversion of the terminal hydroxyl groups into azides, creating a bifunctional "clickable" linker.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. biochempeg.com [biochempeg.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. chempep.com [chempep.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 10. nbinno.com [nbinno.com]
- 11. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Boc-N-bis(PEG2-OH) [myskinrecipes.com]
- 16. purepeg.com [purepeg.com]
- 17. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Aqueous Insolubility of N-Boc-N-bis(PEG1-OH)
Welcome to the technical support center. This guide provides in-depth troubleshooting for solubility challenges encountered with N-Boc-N-bis(PEG1-OH), a common bifunctional linker in bioconjugation and materials science. As researchers, scientists, and drug development professionals, achieving a clear, stable solution is the first critical step in any successful experiment. This document is structured to not only provide solutions but also to explain the underlying chemical principles governing the solubility of this molecule.
Section 1: Understanding the Molecule: Why is Solubility a Challenge?
A fundamental understanding of the molecular structure of N-Boc-N-bis(PEG1-OH) is crucial to diagnosing and solving solubility issues. Its behavior in aqueous solutions is a direct result of the interplay between its distinct chemical domains.
Q1: What are the key structural features of N-Boc-N-bis(PEG1-OH) that influence its solubility?
N-Boc-N-bis(PEG1-OH) is an amphiphilic molecule, meaning it possesses both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.
-
Hydrophilic Arms: The molecule features two short polyethylene glycol (PEG) chains, each terminated with a hydroxyl (-OH) group. The ether oxygen atoms within the PEG chains and the terminal hydroxyl groups can form hydrogen bonds with water, which promotes solubility.[][2] The presence of these functional groups imparts significant hydrophilicity.[3]
-
Hydrophobic Core: The central nitrogen atom is protected by a tert-Butoxycarbonyl (Boc) group. This group is bulky, nonpolar, and aliphatic in nature, creating a significant hydrophobic domain that repels water molecules. The insolubility of Boc-protected compounds in purely aqueous systems is a well-documented characteristic.[4][5]
The limited solubility arises because the hydrophobic character of the large Boc group often dominates the hydrophilic nature of the two short PEG arms.
Caption: Molecular domains influencing the solubility of N-Boc-N-bis(PEG1-OH).
Q2: I thought PEG-containing compounds were water-soluble. Why is this one problematic?
While PEGylation is a widely used strategy to enhance the aqueous solubility of molecules like proteins and peptides, the effect is highly dependent on the length of the PEG chains and the properties of the molecule being modified.[6][7] In N-Boc-N-bis(PEG1-OH), the PEG chains are very short. Their hydrophilic contribution is insufficient to fully counteract the strong hydrophobicity of the Boc protecting group, leading to limited solubility in water alone.[8]
Section 2: Systematic Troubleshooting Guide
Follow this systematic approach to efficiently resolve solubility issues. Start with the simplest methods before moving to more complex solvent system adjustments.
Caption: Systematic workflow for troubleshooting insolubility.
Q3: I'm observing a precipitate when trying to dissolve the compound in my buffer. What is the first step?
Verify your target concentration. The most common cause of insolubility is attempting to create a solution that is above the compound's saturation point in that specific solvent.
Action:
-
Calculate the molarity and mg/mL of your current attempt.
-
If the concentration is high (e.g., >10 mg/mL), prepare a new, more dilute solution.
-
We recommend starting with a concentration in the range of 1-5 mg/mL for initial trials.
Q4: My concentration is low, but it's still not dissolving. What should I try next?
Use physical methods to aid dissolution. Often, providing additional energy can overcome the activation barrier for solvation.
Protocol: Aiding Dissolution with Physical Methods
-
Sonication: Place the vial containing the compound and solvent in a bath sonicator. Sonicate in short bursts of 1-2 minutes. Visually inspect for dissolution between bursts. Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which agitate the solvent and break up solid particles, increasing the surface area available for solvation.
-
Gentle Warming: Warm the solution to 30-40°C in a water bath, swirling intermittently. Do not exceed 50°C, as prolonged heating can risk degradation of PEG-containing reagents.[9] Causality: Increasing the temperature provides thermal energy to the system, which typically increases the solubility of solids in liquids.[10]
Q5: Physical methods are not sufficient. How can I use co-solvents to improve solubility?
This is the most robust and widely applicable strategy. Using a water-miscible organic co-solvent can effectively solvate the hydrophobic Boc group, allowing the entire molecule to readily enter the aqueous phase.
Recommended Co-solvents: Several vendors suggest that N-Boc-N-bis(PEG1-OH) is soluble in solvents like DMSO, DMF, and DCM.[11][12] For aqueous applications, water-miscible co-solvents are required.
| Co-Solvent | Properties | Recommended Starting % (v/v) | Notes & Cautions |
| DMSO | Polar aprotic, water-miscible | 5 - 20% | Excellent solvating power. Ensure use of high-purity, anhydrous grade to avoid side reactions. |
| DMF | Polar aprotic, water-miscible | 5 - 20% | Good alternative to DMSO. Can be slightly more difficult to remove. |
| Acetonitrile | Polar aprotic, water-miscible | 10 - 30% | Less polar than DMSO/DMF; may require a higher percentage. |
| Isopropanol | Polar protic, water-miscible | 10 - 40% | A less aggressive solvent, useful if DMSO/DMF are incompatible with downstream applications. |
Protocol: Preparing an Aqueous Solution using a Co-solvent This protocol is critical for success. Always dissolve the compound in the pure organic co-solvent first.
-
Weigh the required amount of N-Boc-N-bis(PEG1-OH) into a clean vial.
-
Add the minimum volume of the selected organic co-solvent (e.g., DMSO) needed to fully dissolve the solid. Vortex or sonicate briefly if necessary to obtain a clear stock solution.
-
While stirring, add the aqueous buffer to the organic stock solution slowly and dropwise . A rapid addition of the aqueous phase can cause the compound to crash out of solution.
-
Once all the buffer is added, continue to stir for 5-10 minutes to ensure the final solution is homogeneous.
Q6: Can I adjust the pH to improve solubility?
This is strongly discouraged. The Boc protecting group is the key to this molecule's function, and it is highly sensitive to acid.
-
Acidic Conditions (pH < 5): Strong acids, such as trifluoroacetic acid (TFA), are used to cleave the Boc group.[13] Exposing your compound to acidic buffers will result in its degradation, yielding the deprotected amine.
-
Basic Conditions (pH > 8): The Boc group is generally stable to basic conditions.[14] However, very high pH (>11) can risk hydrolysis of other parts of the molecule over long incubation times.
| pH Range | Effect on Boc Group | Recommendation |
| < 5 | Cleavage | AVOID |
| 5 - 9 | Stable | SAFE OPERATING RANGE |
| > 9 | Generally Stable | Use with caution for long-term storage |
Section 3: Frequently Asked Questions (FAQs)
Q7: What is the expected solubility limit of N-Boc-N-bis(PEG1-OH) in pure water? While a precise value from the literature is not readily available, empirical evidence suggests it is very low, likely in the low mg/mL or sub-mg/mL range. For most biochemical applications requiring concentrations of 1-10 mM or higher, a co-solvent strategy is essential.
Q8: Will the choice of buffer or the presence of salt affect solubility? Yes. High concentrations of salts (e.g., >500 mM) can lead to a "salting-out" effect, where the salt ions compete for water molecules, effectively reducing the hydration of the PEG chains and decreasing solubility. We recommend using standard biological buffers like PBS, HEPES, or Tris at typical working concentrations (10-100 mM).
Q9: I need to remove the Boc protecting group for my next step. How will this affect solubility? Deprotection under acidic conditions will yield the corresponding secondary amine, N,N-bis(2-(2-hydroxyethoxy)ethyl)amine. This resulting molecule is expected to be significantly more water-soluble.[3] The free amine can be protonated at neutral or acidic pH to form a highly soluble ammonium salt.
Q10: Are there any signs of degradation I should watch for when trying to dissolve the compound? When handled correctly, the compound should form a colorless solution. Signs of degradation could include a persistent yellow or brown color change, especially if excessive heat is applied. If you deprotect the Boc group, you will no longer have the starting material; this can be confirmed by analytical methods like LC-MS.
References
-
Shilpi, et al. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. BioMed Research International. Available from: [Link]
-
Alinezhad, H., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry. Available from: [Link]
-
Payne, R. W., et al. (2011). Product development issues for PEGylated proteins. Pharmaceutical Development and Technology. Available from: [Link]
-
BOC Sciences. Introduction of Polyethylene Glycol (PEG). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. Solubility of PEG in various solvents. Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Alshehri, S., et al. (2020). Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures. Molecules. Available from: [Link]
-
Shochem. (2023). What are the solubility characteristics of different PEG derivatives?. Available from: [Link]
-
AxisPharm. Boc-PEG, Boc amine PEG linker. Available from: [Link]
-
Analytice. N, N-bis(2-hydroxyethyl)alkyl(C8-C18)amine Analysis. Available from: [Link]
-
Psyclo Peptide, Inc. PEG. Available from: [Link]
-
Ivankov, O. I., et al. (2022). Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol. Polymers. Available from: [Link]
Sources
- 2. labinsights.nl [labinsights.nl]
- 3. CAS 103691-51-6: BIS(2-HYDROXYETHYL)-D8-AMINE | CymitQuimica [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creativepegworks.com [creativepegworks.com]
- 7. psyclopeptide.com [psyclopeptide.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. N-Boc-N-bis(PEG8-acid) | BroadPharm [broadpharm.com]
- 12. labsolu.ca [labsolu.ca]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
How to address incomplete Boc deprotection from PEG linkers.
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently collaborated with teams navigating the complexities of bioconjugation. A recurring challenge that can stall even the most promising projects is the incomplete removal of the tert-Butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers.
This guide is designed to be your go-to resource for troubleshooting this critical step. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for clean, efficient deprotection.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions regarding Boc deprotection from PEG linkers.
Q1: How can I confirm that Boc deprotection is incomplete?
A1: Visual confirmation, such as the cessation of CO2 bubbling, is not a reliable indicator of reaction completion.[1] You must employ analytical techniques. The most effective methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for monitoring the reaction. The Boc-protected starting material is significantly more hydrophobic than the deprotected product (a free amine, which is often protonated). You will observe a clear shift to a shorter retention time as the deprotection proceeds. Incomplete reactions will show a mixture of starting material and product peaks.[]
-
Mass Spectrometry (MALDI-TOF or LC-MS): This technique provides unambiguous confirmation by analyzing the molecular weight. The mass of the Boc-protected PEG linker will be 100.12 Da higher than the fully deprotected product. A mixed population of protected and deprotected species is a clear sign of an incomplete reaction.[3][4]
-
Kaiser Test: This qualitative colorimetric test is useful for detecting the presence of primary amines on a solid support.[5][6] A negative or weak color response after the deprotection step suggests that the Boc group is still present.
Q2: What is the standard starting protocol for Boc deprotection from a PEG linker?
A2: A common and effective starting point is treatment with a 50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 to 60 minutes at room temperature.[7][8]
Q3: Why is my Boc deprotection incomplete, even with standard protocols?
A3: Several factors can contribute to incomplete deprotection when working with PEG linkers:
-
Steric Hindrance: The PEG chain, with its large hydrodynamic volume, can physically block the acidic reagent from accessing the Boc group.[9] This effect becomes more pronounced with longer PEG chains.
-
Suboptimal Solvent: The conformation of the PEG chain is highly solvent-dependent. In a poor solvent, the PEG chain may collapse around the Boc group, further hindering reagent access.
-
Insufficient Reagent or Reaction Time: The reaction may simply need a higher concentration of acid or a longer time to go to completion. Standard protocols for small molecules often need to be adjusted for large PEG conjugates.[10]
-
Reagent Degradation: TFA is hygroscopic. The presence of water can reduce its effectiveness.
Q4: Can I just extend the reaction time with TFA indefinitely?
A4: While extending the reaction time is a valid strategy, prolonged exposure to strong acid can lead to the degradation of other acid-sensitive functional groups that may be present in your molecule, such as ester bonds.[11] It's a trade-off that needs to be carefully monitored.
In-Depth Troubleshooting Guide
If you've confirmed incomplete deprotection, this section will guide you through a logical troubleshooting process.
Step 1: Reaction Parameter Optimization
Before exploring alternative reagents, it's often most effective to optimize your current TFA/DCM protocol.
The kinetics of the deprotection may be slow due to the macromolecular nature of the substrate.
-
Action: Increase the reaction time in increments (e.g., from 1 hour to 2, 4, or even 6 hours), monitoring at each step with HPLC.[10]
-
Causality: This provides more time for the acid to penetrate the PEG cloud and effect cleavage. If you observe progress but not completion, you are likely on the right track. Be mindful of potential side product formation with extended reaction times.[11] For thermally stable molecules, a gentle increase in temperature (e.g., to 40°C) can also increase the reaction rate.
The choice of solvent can dramatically impact the conformation of the PEG chain and, consequently, the accessibility of the Boc group.
-
Action: If your PEG conjugate is soluble, consider running the reaction in neat TFA.[1] Alternatively, explore co-solvents that can improve the solubility of the PEG chain and promote a more extended conformation. For instance, adding a small amount of a more polar solvent like methanol might be beneficial, provided your molecule is stable in it.
-
Causality: DCM is a good solvent for many protected peptides, but for some PEG conjugates, it may not be optimal for exposing the reactive site. Neat TFA is the strongest acidic condition and can often drive the reaction to completion.
Step 2: Exploring Alternative Deprotection Reagents
If optimizing the TFA/DCM protocol fails or leads to unacceptable side product formation, consider these alternatives.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| HCl in Dioxane/EtOAc | 4M HCl in dioxane or ethyl acetate, room temp, 1-6 hours | Milder than TFA, can be gentler on other acid-sensitive groups.[11] | Can be slower than TFA. Requires strictly anhydrous conditions.[11] |
| p-Toluenesulfonic Acid (pTSA) | pTSA in a suitable solvent | A good, eco-friendly alternative to TFA.[12] | May require optimization of conditions. |
| Thermal Deprotection | Heating under vacuum (e.g., 150-190°C) | Acid-free, avoids side reactions from cationic species.[13] | Only suitable for thermally stable molecules. |
| Oxalyl Chloride in Methanol | Oxalyl chloride (3 equiv.) in methanol, room temp, 1-4 hours | Mild conditions, effective for a range of substrates.[14] | Reagent is moisture-sensitive and corrosive. |
Step 3: The Role of Scavengers
During acid-mediated Boc deprotection, a reactive tert-butyl cation is generated.[1][15] This cation can alkylate nucleophilic sites on your PEGylated molecule, leading to undesired side products. While not directly addressing incomplete deprotection, using scavengers ensures that the product you do form is the correct one.
-
Action: Always include scavengers in your deprotection cocktail, especially if your molecule contains sensitive residues like tryptophan, methionine, or cysteine. A standard and effective scavenger cocktail is a mixture of TFA, water, and triisopropylsilane (TIS) in a 95:2.5:2.5 ratio.[10]
-
Causality: TIS is an excellent scavenger for the tert-butyl cation, while water can help to hydrolyze it. This prevents the cation from reacting with your desired product.[16]
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps for addressing incomplete Boc deprotection.
Caption: A logical workflow for troubleshooting incomplete Boc deprotection.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEGylated Substrate with TFA
-
Preparation: Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM) to a concentration of approximately 10-20 mg/mL in a round-bottom flask equipped with a stir bar.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a final TFA concentration of 50% v/v).[7] If your molecule contains acid-sensitive residues, add scavengers such as triisopropylsilane (TIS) and water to the TFA before adding it to the reaction mixture (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[17]
-
Monitoring: Withdraw a small aliquot of the reaction mixture, evaporate the TFA/DCM under a stream of nitrogen, and analyze by RP-HPLC to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, concentrate the solution in vacuo to remove the TFA and DCM. The crude product can then be purified by precipitation from cold diethyl ether, followed by filtration.[10]
Protocol 2: Analytical RP-HPLC for Monitoring Deprotection
-
System Preparation: Use a C18 reverse-phase column. The mobile phases will typically be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Method: Run a gradient from low %B to high %B over 20-30 minutes. A typical gradient might be 5% to 95% B.
-
Analysis: Inject a small amount of your reaction mixture (after removing the bulk solvent). The Boc-protected starting material will have a longer retention time than the deprotected, more polar product. Successful deprotection is indicated by the complete disappearance of the starting material peak and the appearance of a single product peak at an earlier retention time.
Mechanism Visualization: Steric Hindrance by the PEG Chain
The following diagram illustrates how the PEG chain can sterically hinder the approach of the protonating species to the Boc group, leading to incomplete deprotection.
Caption: Steric hindrance from the PEG chain can impede Boc deprotection.
This guide provides a framework for addressing a common but challenging issue in the synthesis of PEGylated molecules. By systematically working through these troubleshooting steps, you can optimize your deprotection protocol and achieve the desired product with high purity.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Hartwig, S., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry.
-
Asare, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531-24538. [Link]
-
Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(4), 1365-1368. [Link]
- Zeng, C., et al. (2015). Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions. Letters in Organic Chemistry, 12(7), 498-503.
-
Capua, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(21), 6484. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]
-
CD Bioparticles. (n.d.). tBoc-protected amine-PEG-Amine. Retrieved from [Link]
-
Zhang, T., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 3126-3132. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Klick, S., et al. (2010). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 772-775. [Link]
-
Zhan, D., et al. (2022). Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. Journal of the American Society for Mass Spectrometry, 33(12), 2315-2322. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Zhang, Y., et al. (2013). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLoS ONE, 8(7), e68850. [Link]
-
CovalX. (n.d.). Verifying PEGylation of Peptides and Proteins with MALDI TOF Mass Spectrometry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Galvani, M., et al. (2001). Monitoring 2-D gel-induced modifications of proteins by MALDI-TOF mass spectrometry. Mass Spectrometry Reviews, 20(2-3), 86-99. [Link]
-
Bischoff, S. C., et al. (2020). ESPEN guideline on home enteral nutrition. Clinical Nutrition, 39(1), 5-22. [Link]
-
ResearchGate. (2000). High-performance liquid chromatography of polyethylene glycols as their α,ω-bis(1-naphthylurethane) derivatives and signal monitoring by fluorescence detection. Retrieved from [Link]
-
Le, D., et al. (2018). Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition. Biomacromolecules, 19(11), 4277-4288. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
BAPEN. (n.d.). Enteral Feed Monitoring. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
Identifying and minimizing side products in N-Boc-N-bis(PEG1-OH) reactions.
Welcome to the technical support center for the synthesis and purification of N-Boc-N-bis(PEG1-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize side products, thereby optimizing your reaction outcomes and ensuring the highest purity of your final product.
Introduction to N-Boc-N-bis(PEG1-OH) Synthesis
The selective N-protection of amines bearing hydroxyl groups, such as in the synthesis of N-Boc-N-bis(PEG1-OH), is a critical step in the development of various bioconjugates and drug delivery systems. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its facile removal under mild acidic conditions.[1] However, the presence of two primary hydroxyl groups in the starting material, bis(2-hydroxyethyl)amine, introduces the potential for several side reactions that can complicate synthesis and purification.
This guide will address the most common side products, provide strategies for their minimization, and offer protocols for the purification of the desired N-Boc-N-bis(PEG1-OH) product.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section is designed to help you diagnose and resolve common issues encountered during the N-Boc protection of bis(2-hydroxyethyl)amine.
dot
Figure 1: A general workflow for troubleshooting side product formation in N-Boc-N-bis(PEG1-OH) synthesis.
Question 1: My reaction mixture shows multiple spots on TLC/peaks in LC-MS close to my product. What are the likely side products?
Answer:
In the N-Boc protection of bis(2-hydroxyethyl)amine, several side products can form due to the reactivity of the hydroxyl groups and the nature of the Boc protection reaction. The most common culprits are:
-
O-Boc Protected Species: Boc anhydride ((Boc)₂O) can react with the hydroxyl groups to form tert-butyl carbonates. This can result in mono-O-Boc and di-O-Boc protected byproducts. While amines are generally more nucleophilic than alcohols, O-acylation can occur, especially if a strong base or a Lewis acid catalyst is used.[2]
-
Cyclic Carbamate (Oxazolidinone derivative): Intramolecular cyclization between the nitrogen and one of the hydroxyl groups can lead to the formation of a five-membered cyclic carbamate. This is a known side reaction in the Boc protection of amino alcohols.
-
Di-Boc Product: Over-reaction can lead to the formation of the N,N-di-Boc protected product, although this is generally less favored for steric reasons.
-
PEG Oligomers: Under certain conditions, particularly with strong bases, intermolecular reactions can occur, leading to the formation of short PEG oligomers.
Question 2: How can I minimize the formation of O-Boc protected side products?
Answer:
Minimizing O-Boc protection relies on exploiting the higher nucleophilicity of the amine compared to the hydroxyl groups. Here are key strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of (Boc)₂O. A large excess will significantly increase the likelihood of O-acylation.
-
Choice of Base: A mild, non-nucleophilic base is preferred. Triethylamine (TEA) is a common choice. Stronger bases or those that can act as catalysts, like 4-dimethylaminopyridine (DMAP), can promote O-acylation and should be used with caution, if at all.[3]
-
Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[3] Using an aqueous/organic biphasic system with a mild base like sodium bicarbonate can also favor N-acylation.[3]
-
Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) will favor the more kinetically controlled N-acylation over the thermodynamically more demanding O-acylation.
| Parameter | Recommendation for Minimizing O-Boc Formation | Rationale |
| (Boc)₂O Stoichiometry | 1.05 - 1.2 equivalents | Minimizes reaction with less nucleophilic hydroxyl groups. |
| Base | Mild, non-nucleophilic (e.g., TEA) | Avoids catalysis of O-acylation. |
| Solvent | Aprotic (DCM, THF) or biphasic | Provides a controlled reaction environment. |
| Temperature | 0 °C to Room Temperature | Favors the kinetically preferred N-acylation. |
Question 3: I am observing a significant amount of a cyclic carbamate byproduct. How can I prevent this?
Answer:
The formation of a cyclic carbamate is an intramolecular side reaction. To suppress it, you should aim for reaction conditions that favor the intermolecular reaction with (Boc)₂O over the intramolecular cyclization.
-
Reaction Concentration: Running the reaction at a higher concentration can favor the bimolecular N-Boc protection over the unimolecular cyclization.
-
Slow Addition of (Boc)₂O: Adding the (Boc)₂O solution dropwise to the solution of bis(2-hydroxyethyl)amine and base can help to maintain a low instantaneous concentration of the activated amine, thus reducing the chance of intramolecular attack.
-
Solvent Effects: The choice of solvent can influence the conformation of the starting material and the transition state energies. Experimenting with different aprotic solvents may help to disfavor the conformation required for cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and base combination for this reaction?
While the optimal conditions can be substrate-dependent, a good starting point for the N-Boc protection of bis(2-hydroxyethyl)amine is to use dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent and triethylamine (TEA) as the base. This combination is generally effective at promoting N-acylation while minimizing side reactions.[3]
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a mobile phase that provides good separation between the starting material, product, and potential side products (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol). Staining with ninhydrin can be used to visualize the starting amine, which will disappear as the reaction proceeds. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the masses of the product and any byproducts.[4]
Q3: My product is an oil and difficult to purify by column chromatography. What are some recommended purification strategies?
The high polarity and PEG-like nature of N-Boc-N-bis(PEG1-OH) can make purification challenging.[5] Here are some strategies:
-
Silica Gel Chromatography:
-
Solvent System: A gradient elution with a polar solvent system is often necessary. Common systems include:
-
Dichloromethane/Methanol
-
Ethyl Acetate/Methanol
-
Chloroform/Methanol[5]
-
-
Additives: Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can help to reduce tailing of amine-containing compounds on silica gel.[5]
-
-
Reverse-Phase Chromatography (RPC): For highly polar compounds, reverse-phase chromatography can be a powerful purification tool. A C18 or C8 column with a water/acetonitrile or water/methanol gradient is typically used.[6][7]
-
Recrystallization/Precipitation: While N-Boc-N-bis(PEG1-OH) is often an oil, it may be possible to induce crystallization or precipitation from a concentrated solution by adding a non-polar solvent (e.g., hexanes, diethyl ether) and cooling. Seeding with a small crystal of the pure product can sometimes initiate crystallization.[8][9]
dot
Figure 2: Decision tree for selecting a suitable purification strategy for N-Boc-N-bis(PEG1-OH).
Q4: What analytical techniques are best for characterizing the final product and assessing its purity?
A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps to identify the masses of any side products. Electrospray ionization (ESI) is a common technique for this type of molecule.[4]
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final product. A reverse-phase method is often suitable. For complex mixtures of PEGylated compounds, two-dimensional liquid chromatography (2D-LC) coupled with a charged aerosol detector (CAD) can provide enhanced resolution and quantification.
Experimental Protocols
Protocol 1: General Procedure for N-Boc-N-bis(PEG1-OH) Synthesis
-
Dissolve bis(2-hydroxyethyl)amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.1 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in a small amount of DCM.
-
Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexanes or dichloromethane).
-
Dissolve the crude product in a minimal amount of the column eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., from 100% DCM to 10% methanol in DCM).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc-N-bis(PEG1-OH).
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds. [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Lotz, B., & Schar, M. (2023). Separation of Molar Weight-Distributed Polyethylene Glycols by Reversed-Phase Chromatography—II. Preparative Isolation of Pure Single Homologs. Polymers, 15(6), 1533. [Link]
- Google Patents. (2021).
-
Bartoli, G., Bosco, M., Locatelli, M., Marcantoni, E., Melchiorre, P., & Sambri, L. (2005). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. The Journal of Organic Chemistry, 70(5), 1941–1944. [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
-
PubMed. (2011). PEG-modulated column chromatography for purification of recombinant adeno-associated virus serotype 9. [Link]
-
ResearchGate. (2011). Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
Phenomenex. (2008). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
PubMed. (2016). Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Patsnap. (2021). Crystallization method of Boc-amino acid. [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. [Link]
-
PubMed. (2012). Modification of crystallization behavior in drug/polyethylene glycol solid dispersions. [Link]
-
NIH. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
Phenomenex. (2006). Investigations into Improving the Separation of PEGylated Proteins. [Link]
-
ResearchGate. (2011). Deprotection of O-Boc and other protecting groups. [Link]
-
RSC Publishing. (2021). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of N-Boc-diethanolamine. [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Boc-N-bis(PEG1-OH) Conjugation Reactions
Welcome to the technical support center for N-Boc-N-bis(PEG1-OH) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the optimization of pH and temperature for your conjugation experiments. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Understanding the Reaction: The Role of pH and Temperature
N-Boc-N-bis(PEG1-OH) is a heterobifunctional linker with two primary hydroxyl groups and a Boc-protected secondary amine. The hydroxyl groups can be activated for conjugation to various functional groups, while the Boc-protected amine provides a latent primary amine that can be deprotected for subsequent modifications. The success of conjugation reactions involving this linker is critically dependent on the precise control of pH and temperature.
pH primarily influences the nucleophilicity of the target functional groups on your molecule of interest (e.g., primary amines on a protein) and the stability of the activated PEG linker.
Temperature affects the rate of the conjugation reaction and the stability of the reactants. Elevated temperatures can accelerate the reaction but may also promote side reactions or degradation of sensitive biomolecules.
Troubleshooting Guide
This section addresses common issues encountered during N-Boc-N-bis(PEG1-OH) conjugation reactions.
Issue 1: Low Conjugation Yield
Q: I am observing a very low yield of my desired conjugate. What are the likely causes and how can I improve it?
A: Low conjugation yield is a frequent challenge and can stem from several factors related to pH and temperature.
-
Suboptimal pH: For conjugation to primary amines (e.g., lysine residues on a protein), the pH of the reaction buffer is critical. The amine groups need to be in a deprotonated, nucleophilic state to efficiently react with an activated N-Boc-N-bis(PEG1-OH) linker (e.g., an NHS ester).
-
Scientific Rationale: The pKa of the ε-amino group of lysine is around 10.5. At a pH significantly below this, a large fraction of the amines will be protonated (R-NH3+) and thus non-nucleophilic. Conversely, a very high pH can accelerate the hydrolysis of the activated PEG linker, reducing its availability for conjugation.[1][2]
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is at the optimal pH. For NHS ester chemistry, a pH range of 7.4 to 8.5 is generally recommended.[3][4]
-
pH Optimization Experiment: Perform small-scale trial reactions at different pH values within the recommended range (e.g., 7.4, 8.0, 8.5) to determine the optimal condition for your specific molecule.
-
Monitor pH during Reaction: For long reactions, the pH of the buffer can drift. Consider using a buffer with a higher buffering capacity or re-adjusting the pH during the reaction.
-
-
-
Incorrect Temperature: The reaction may be too slow at low temperatures.
-
Scientific Rationale: Like most chemical reactions, the rate of conjugation increases with temperature. However, for sensitive biomolecules, higher temperatures can lead to denaturation and loss of activity.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: If your molecule is stable, consider increasing the reaction temperature from room temperature (20-25°C) to 30-37°C. Monitor the stability of your molecule at the higher temperature.
-
Extended Reaction Time: If you are constrained to a lower temperature to maintain the integrity of your biomolecule, increase the reaction time to allow the conjugation to proceed to completion.
-
-
-
Hydrolysis of Activated PEG: The activated N-Boc-N-bis(PEG1-OH) can hydrolyze before it has a chance to react with your molecule.
-
Scientific Rationale: Activated esters, such as NHS esters, are susceptible to hydrolysis, especially at higher pH and temperatures.[3]
-
Troubleshooting Steps:
-
Freshly Prepare Activated PEG: Activate the N-Boc-N-bis(PEG1-OH) immediately before use.
-
Control pH: Avoid excessively high pH values (e.g., > 9.0) which significantly accelerate hydrolysis.[3]
-
-
Issue 2: Non-Specific Conjugation or Multiple Conjugations
Q: I am seeing multiple PEG chains attached to my molecule, or the PEG is attaching to unintended sites. How can I improve the specificity?
A: Controlling the stoichiometry and reaction conditions is key to achieving site-specific, mono-conjugation.
-
pH-Dependent Reactivity of Amines: Different amine groups on a protein (e.g., N-terminal α-amine vs. lysine ε-amine) have different pKa values and can exhibit different reactivity at a given pH.
-
Scientific Rationale: The N-terminal α-amine generally has a lower pKa (around 8.0) than the lysine ε-amine (around 10.5). By carefully controlling the pH, you can favor conjugation to the more reactive amine. At a pH closer to 8.0, the N-terminal amine will be more deprotonated and nucleophilic compared to lysine residues.[1][2]
-
Troubleshooting Steps:
-
Lower the Reaction pH: To favor N-terminal conjugation, try performing the reaction at a lower pH, for instance, in the range of 7.0-7.5.
-
Stoichiometry Control: Reduce the molar excess of the activated PEG linker relative to your molecule to decrease the likelihood of multiple conjugations.
-
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can drive the reaction towards completion, but also increase the chance of reaction at less favorable sites.
-
Troubleshooting Steps:
-
Time-Course Experiment: Monitor the reaction over time using an appropriate analytical technique (e.g., SDS-PAGE, HPLC) to determine the optimal time to stop the reaction when the desired conjugate is maximized and multiple conjugations are minimized.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 4°C) can slow down the reaction and potentially increase selectivity.
-
-
Issue 3: Premature Boc Deprotection
Q: I suspect the Boc protecting group is being removed during my conjugation reaction. What could be causing this?
A: The Boc (tert-butyloxycarbonyl) group is generally stable under the conditions used for amine conjugation but can be sensitive to acidic conditions and high temperatures.
-
Acidic Microenvironment: Localized areas of low pH in your reaction mixture can lead to Boc deprotection.
-
Scientific Rationale: The Boc group is labile in the presence of strong acids. While the overall buffer pH may be neutral or slightly basic, the addition of acidic reagents or improper mixing can create acidic microenvironments. The Boc group can be removed under acidic conditions to yield a free amine.[5]
-
Troubleshooting Steps:
-
Ensure Proper Buffering: Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.
-
Careful Reagent Addition: When adding any acidic components, do so slowly and with vigorous stirring to ensure rapid neutralization.
-
-
-
Elevated Temperature: High temperatures can thermally cleave the Boc group.
-
Scientific Rationale: While typically requiring very high temperatures (often above 100°C), thermal deprotection of Boc groups can occur.[6][7] For prolonged reactions at elevated temperatures, this could become a concern.
-
Troubleshooting Steps:
-
Avoid Excessive Heat: If possible, perform the conjugation at room temperature or below.
-
Minimize Reaction Time at Higher Temperatures: If a higher temperature is necessary for conjugation, optimize the reaction time to be as short as possible.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions (pH and temperature) for a typical conjugation of N-Boc-N-bis(PEG1-OH) to a protein via its primary amines?
A1: A good starting point for the conjugation of an NHS-activated N-Boc-N-bis(PEG1-OH) to protein primary amines is a pH of 7.4-8.0 in a phosphate or borate buffer at room temperature (20-25°C).[4] The reaction time can be initially set for 1-2 hours and monitored for progress.
Q2: How can I monitor the progress of my conjugation reaction?
A2: Several analytical techniques can be used to monitor the reaction:
-
SDS-PAGE: The addition of the PEG chain will result in a noticeable increase in the apparent molecular weight of the protein, causing a shift in the band on the gel.
-
Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the molecule, leading to an earlier elution time on an SEC column.[8]
-
Reverse-Phase HPLC (RP-HPLC): This can be used to separate the unconjugated molecule, the PEGylated product, and any excess PEG reagent.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a definitive confirmation of the conjugation and the number of PEG chains attached by measuring the mass of the product.
Q3: What are the best methods for purifying the final PEGylated conjugate?
A3: The choice of purification method depends on the properties of your conjugate and the nature of the impurities.
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which can be exploited for separation using IEX.[][10]
-
Hydrophobic Interaction Chromatography (HIC): The attachment of PEG can change the hydrophobicity of a molecule, allowing for separation by HIC.[][10]
-
Size-Exclusion Chromatography (SEC): SEC is effective for removing unreacted, smaller molecules like the PEG linker from the larger, PEGylated product.[11]
Q4: How should I store the N-Boc-N-bis(PEG1-OH) reagent?
A4: The reagent should be stored in a cool, dry place, protected from light and moisture to prevent degradation. For long-term storage, keeping it at -20°C is recommended. Once a solution of the reagent is made, it should be used promptly.
Experimental Protocol: NHS Ester Activation and Protein Conjugation
This protocol provides a general procedure for activating the hydroxyl groups of N-Boc-N-bis(PEG1-OH) to NHS esters and subsequent conjugation to a protein.
Materials:
-
N-Boc-N-bis(PEG1-OH)
-
N,N'-Disuccinimidyl carbonate (DSC) or N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous organic solvent (e.g., Dichloromethane, Acetonitrile)
-
Protein solution in conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC, IEX)
Step-by-Step Methodology:
-
Activation of N-Boc-N-bis(PEG1-OH):
-
Dissolve N-Boc-N-bis(PEG1-OH) and a molar excess of DSC (or DCC and NHS) in the anhydrous organic solvent.
-
Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The resulting activated N-Boc-N-bis(PEG1-NHS) can be used immediately or stored under desiccated conditions at -20°C.
-
-
Protein Conjugation:
-
Dissolve the protein in the conjugation buffer to a known concentration (e.g., 1-10 mg/mL).
-
Dissolve the activated N-Boc-N-bis(PEG1-NHS) in a small amount of a water-miscible organic solvent (e.g., DMSO, DMF) and add it to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C for a longer duration for sensitive proteins.
-
Monitor the reaction progress using SDS-PAGE or HPLC.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to consume any unreacted NHS esters. A final concentration of 20-50 mM of the quenching agent is usually sufficient.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique (SEC, IEX, or HIC).
-
Analyze the purified fractions to confirm the presence and purity of the desired conjugate.
-
Data Summary and Visualization
Table 1: Key Parameters for Optimizing N-Boc-N-bis(PEG1-OH) Conjugation
| Parameter | Recommended Range | Rationale | Potential Issues if Outside Range |
| pH | 7.4 - 8.5 | Balances amine nucleophilicity and NHS ester stability.[3][4] | < 7.0: Slow reaction; > 9.0: Rapid hydrolysis of NHS ester.[3] |
| Temperature | 4°C - 25°C | Controls reaction rate and protein stability.[4][] | < 4°C: Very slow reaction; > 25°C: Risk of protein denaturation and side reactions. |
| Molar Ratio (PEG:Protein) | 1:1 to 10:1 | Controls the degree of PEGylation. | Low ratio: Low yield; High ratio: Multiple conjugations. |
| Reaction Time | 1 - 4 hours | Allows for sufficient reaction completion. | Too short: Low yield; Too long: Increased side reactions. |
Diagram 1: Troubleshooting Workflow for Low Conjugation Yield
Sources
- 1. New Phenol Esters for Efficient pH-Controlled Amine Acylation of Peptides, Proteins, and Sepharose Beads in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochempeg.com [biochempeg.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. creativepegworks.com [creativepegworks.com]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation During Protein PEGylation with N-Boc-N-bis(PEG1-OH)
Welcome to the technical support guide for protein PEGylation using N-Boc-N-bis(PEG1-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation protocols, with a specific focus on preventing protein aggregation—a common and critical challenge in biopharmaceutical development.[1] Protein aggregation can compromise the stability, efficacy, and safety of therapeutic proteins.[2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you achieve successful, reproducible results.
Understanding the Challenge: Why Does Aggregation Occur During PEGylation?
Protein aggregation is a phenomenon where misfolded or partially unfolded proteins associate to form larger, often insoluble, complexes.[1][3] The process of chemical conjugation, such as PEGylation, can inadvertently trigger this process. Several factors during the PEGylation reaction can disrupt the delicate balance of forces that maintain a protein's native three-dimensional structure.[4][5]
Key triggers for aggregation during PEGylation include:
-
Changes in Surface Hydrophobicity: The covalent attachment of PEG molecules alters the protein's surface, which can lead to the exposure of hydrophobic patches that prefer to interact with each other rather than the aqueous solvent, leading to aggregation.
-
Electrostatic Destabilization: Modification of surface residues, particularly primary amines like lysine, alters the protein's net charge. This can disrupt stabilizing electrostatic interactions and lead to aggregation, especially if the reaction pH is near the protein's isoelectric point (pI).[6]
-
Conformational Stress: The binding of the PEG reagent and the subsequent covalent linkage can induce localized conformational changes in the protein, potentially leading to a partially unfolded state that is prone to aggregation.[7]
-
Reaction Conditions: Factors such as non-optimal pH, high protein concentration, temperature, and mechanical stress (e.g., vigorous mixing) can all contribute to protein destabilization and aggregation.[2][5][8]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your PEGylation experiments with N-Boc-N-bis(PEG1-OH).
Q1: My protein solution becomes cloudy or precipitates immediately after adding the PEGylation reagent. What's happening and how can I fix it?
A1: Immediate precipitation is often a sign of rapid, large-scale aggregation due to acute protein instability under the initial reaction conditions.
Root Cause Analysis:
This is typically caused by a combination of factors, including high protein and/or reagent concentration, and a reaction buffer that does not adequately stabilize the protein. The introduction of the PEG reagent can act as a "shock" to the system, causing proteins to rapidly unfold and aggregate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Recommendations:
-
Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5] Try reducing the protein concentration to a range of 1-5 mg/mL.
-
Optimize Reagent Addition: Instead of adding the N-Boc-N-bis(PEG1-OH) reagent as a single bolus, add it dropwise or in smaller aliquots over a period of 5-10 minutes with gentle stirring. This avoids localized high concentrations of the reagent.
-
Screen Buffers and Excipients: Your protein's stability is highly dependent on the buffer composition. Conduct a buffer screening study to find the optimal conditions for your specific protein.
| Excipient Class | Examples | Concentration Range | Mechanism of Action | Reference |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Preferential exclusion, increases thermodynamic stability. | [9] |
| Amino Acids | Arginine, Proline, Glycine | 50-250 mM | Suppress aggregation by interacting with hydrophobic surfaces. | [10] |
| Non-ionic Surfactants | Polysorbate 20/80, Pluronic F-68 | 0.01-0.1% (v/v) | Reduce surface-induced aggregation and stabilize proteins. | [6] |
| Salts | NaCl, KCl | 25-150 mM | Modulate electrostatic interactions. | [9] |
Table 1: Common Stabilizing Excipients for Protein Formulations.
Q2: The reaction seems to proceed, but I see a significant amount of soluble aggregates when I analyze the sample by Size Exclusion Chromatography (SEC). How can I minimize these?
A2: The formation of soluble aggregates indicates that while complete precipitation is avoided, the protein is still experiencing instability during the reaction.
Root Cause Analysis:
This issue often arises from sub-optimal reaction conditions, particularly pH and temperature, or from the inherent properties of the protein itself. The PEGylation process may be slowly inducing conformational changes that lead to the formation of smaller, soluble oligomers.
Strategies for Minimizing Soluble Aggregates:
-
pH Optimization: The pH of the reaction buffer is critical. It not only influences the reactivity of the target amino groups (e.g., lysine) but also the overall stability of the protein.[5]
-
Guideline: Perform the reaction at a pH that is at least 1-1.5 units away from your protein's isoelectric point (pI) to maintain net surface charge and electrostatic repulsion.[6]
-
Protocol: Set up small-scale reactions across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) in a suitable buffer (e.g., phosphate or HEPES) and analyze the extent of aggregation by SEC.
-
-
Temperature Control: While higher temperatures can increase reaction rates, they can also promote protein unfolding and aggregation.[5]
-
Guideline: Run the PEGylation reaction at a lower temperature (e.g., 4°C) for a longer duration. This often provides a better balance between conjugation efficiency and protein stability.
-
Protocol: Compare the aggregation levels of reactions incubated at room temperature for 1-2 hours versus those at 4°C for 4-16 hours.
-
-
Inclusion of Chaotropic Agents: In some cases, low concentrations of mild chaotropic agents can help to solubilize aggregation-prone intermediates without causing global denaturation.
-
Caution: This is an advanced technique and should be approached with care.
-
Examples: Low concentrations of urea (0.5-1 M) or guanidine HCl (0.2-0.5 M) can sometimes be beneficial.[10] Always confirm that the chosen concentration does not impact the protein's activity.
-
Q3: My protein has free cysteine residues. Could they be contributing to aggregation during PEGylation?
A3: Absolutely. Free thiols on cysteine residues are susceptible to oxidation, which can lead to the formation of intermolecular disulfide bonds, a direct cause of covalent aggregation. [11]
Mechanism of Cysteine-Mediated Aggregation:
Caption: Formation of intermolecular disulfide bonds.
Preventative Measures:
-
Include a Reducing Agent: The most effective way to prevent disulfide bond formation is to include a reducing agent in your reaction buffer.
-
Recommended Agents:
-
Dithiothreitol (DTT): Typically used at 1-5 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable and effective reducing agent, often used at 0.5-1 mM. TCEP is generally preferred as it does not have the strong odor of DTT.[9]
-
-
-
Use Degassed Buffers: Oxygen is a key component in the oxidation of thiols. Degassing your buffers by sparging with nitrogen or argon, or by using a vacuum, can significantly reduce the rate of oxidation.
-
Consider a Chelating Agent: Trace metal ions can catalyze the oxidation of thiols. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-2 mM can sequester these ions and prevent them from participating in redox reactions.[10]
Q4: How can I monitor aggregation in real-time or throughout my process?
A4: Monitoring aggregation at multiple stages is crucial for effective troubleshooting. A combination of techniques is often necessary to characterize the full range of aggregate sizes. [8]
| Technique | Aggregate Size Range Detected | Principle | Application Notes |
| Dynamic Light Scattering (DLS) | Nanometers to Microns | Measures fluctuations in scattered light to determine particle size distribution. | Excellent for initial screening and detecting the onset of aggregation. Provides an average size (Z-average) and polydispersity index (PDI). |
| Size Exclusion Chromatography (SEC) | Soluble oligomers to large aggregates | Separates molecules based on hydrodynamic radius. | The gold standard for quantifying soluble aggregates. Can be coupled with Multi-Angle Light Scattering (MALS) for absolute molar mass determination. |
| UV-Vis Spectroscopy (Turbidity) | Large, insoluble aggregates | Measures light scattering at 340-600 nm. | A simple and quick method to detect the formation of large, light-scattering aggregates (precipitation). |
| SDS-PAGE (non-reducing) | Covalent oligomers | Separates proteins by molecular weight. | Useful for detecting covalently linked aggregates (e.g., via disulfide bonds). Run a non-reducing gel to keep disulfide bonds intact. |
Table 2: Common Techniques for Monitoring Protein Aggregation. [8]
By implementing these troubleshooting strategies and analytical techniques, you can systematically address the root causes of aggregation in your protein PEGylation experiments with N-Boc-N-bis(PEG1-OH), leading to a more robust and reproducible bioconjugation process.
References
-
Protein aggregation - Wikipedia. (URL: [Link])
-
Gaspar, R., & Duncan, R. (2021). Review of the current state of protein aggregation inhibition from a materials chemistry perspective. RSC Publishing. (URL: [Link])
-
Intertek. Protein Aggregation Analysis. (URL: [Link])
-
Krishnan, S., et al. (2002). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 11(7), 1825–1833. (URL: [Link])
-
PEGylation - Wikipedia. (URL: [Link])
-
Jevševar, S., et al. (2010). PEGylation of Proteins: A Structural Approach. BioPharm International. (URL: [Link])
-
Unchained Labs. (2024, March 22). Mechanisms for protein aggregation and stabilization [Video]. YouTube. (URL: [Link])
-
ResearchGate. (2015, August 9). (PDF) Protein Aggregation: Elucidation of the Mechanism and Determination of Associated Thermodynamic and Kinetic Parameters. (URL: [Link])
-
Veronese, F. M., & Pasut, G. (2005). PEGylation and its impact on the design of new protein-based medicines. Ovid. (URL: [Link])
-
Tlukova, S., et al. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. PMC - NIH. (URL: [Link])
-
Sharpe, T. (2014, May 15). Preventing Protein Aggregation. Biozentrum Biophysics Facility. (URL: [Link])
-
Fábregas, D., et al. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry, 22(8), 1749–1758. (URL: [Link])
-
Raleigh, D. P., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. (URL: [Link])
-
ResearchGate. (2013, September 14). How to avoid protein aggregation during protein concentration? (URL: [Link])
-
Med-Case. (2023, July 29). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts (Full Program) [Video]. YouTube. (URL: [Link])
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223–231. (URL: [Link])
-
G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (URL: [Link])
-
Med-Case. (2023, November 7). Optimizing proteins through PEGylation – Video abstract [Video]. YouTube. (URL: [Link])
-
Joubert, M. K., et al. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Journal of Biological Chemistry, 286(28), 25118–25133. (URL: [Link])
-
Cheung, S. (2023, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. (URL: [Link])
-
Tominc, M., & Vlachy, V. (2014). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 118(33), 9851–9858. (URL: [Link])
- Google Patents. (2010). US7799549B2 - Methods for increasing protein polyethylene glycol (PEG)
-
ResearchGate. (2016, March 11). Aggregation kinetics and cluster structure of amino-PEG covered gold nanoparticles. (URL: [Link])
-
Kim, Y. S. (2013). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells. Journal of Analytical & Bioanalytical Techniques. (URL: [Link])
-
Yokogawa Fluid Imaging Technologies. (2024, May 8). Characterizing Protein Aggregation With Orthogonal Techniques. (URL: [Link])
-
D'Souza, A. J., et al. (2015). PEGylation to Improve Protein Stability During Melt Processing. AAPS PharmSciTech, 16(3), 513–520. (URL: [Link])
-
Rabilloud, T. (1998). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. (URL: [Link])
-
BioPharmaSpec. How to Prevent Protein Aggregation: Insights and Strategies. (URL: [Link])
-
Zhang, Y., et al. (2022). Improved pH stability, heat stability, and functionality of phycocyanin after PEGylation. International Journal of Biological Macromolecules, 220, 937–945. (URL: [Link])
-
G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. (URL: [Link])
-
ResearchGate. (2024, January). Control of Peptide Aggregation and Fibrillation by Physical PEGylation. (URL: [Link])
-
Bondos, S. E. (2006). Methods for Measuring Protein Aggregation. Current Protocols in Protein Science. (URL: [Link])
-
Salvi, G., et al. (2005). Effective interactions between chaotropic agents and proteins. Proteins: Structure, Function, and Bioinformatics, 61(3), 492–499. (URL: [Link])
Sources
- 1. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. Protein aggregation - Wikipedia [en.wikipedia.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. researchgate.net [researchgate.net]
- 11. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Characterization of N-Boc-N-bis(PEG1-OH) Modified Biomolecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-N-bis(PEG1-OH) modified biomolecules. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of characterizing these unique bioconjugates. The N-Boc-N-bis(PEG1-OH) linker offers the potential for creating well-defined, dually-PEGylated biomolecules from a single conjugation site. However, its distinct structure, featuring a Boc-protected amine and two short PEG chains, introduces specific challenges in synthesis, purification, and characterization. This resource aims to equip you with the knowledge to overcome these hurdles and ensure the integrity and quality of your modified biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using an N-Boc-N-bis(PEG1-OH) linker for biomolecule modification?
The N-Boc-N-bis(PEG1-OH) linker provides a unique approach to bioconjugation by enabling the attachment of two polyethylene glycol (PEG) chains to a single amine residue (e.g., the N-terminus or the epsilon-amine of a lysine residue) on a biomolecule.[1] This "bis-PEGylation" strategy can offer several advantages over traditional mono-PEGylation:
-
Enhanced Hydrodynamic Size: The attachment of two PEG chains can lead to a more significant increase in the biomolecule's hydrodynamic volume, which can be more effective in reducing renal clearance and extending the in-vivo half-life.[2]
-
Improved Shielding: The two PEG chains can create a more comprehensive hydrophilic shield around the protein surface, potentially offering better protection from proteolytic degradation and reducing immunogenicity.[2]
-
Controlled Stoichiometry: By using a linker that introduces two PEGs at once, it may be easier to control the overall degree of PEGylation compared to multiple mono-PEGylation reactions.
Q2: What is the purpose of the Boc protecting group on the linker?
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis and bioconjugation.[3] In the context of the N-Boc-N-bis(PEG1-OH) linker, the Boc group serves a crucial role in controlling the reactivity of the linker during the conjugation process. The primary amine of the biomolecule is intended to react with an activated form of the linker's hydroxyl groups. The Boc group on the linker's internal amine prevents this amine from participating in undesired side reactions, ensuring that the linker is attached to the biomolecule in the intended orientation. The Boc group is then removed in a subsequent step to yield the final bis-PEGylated conjugate.[3]
Q3: What are the main challenges I can expect when working with N-Boc-N-bis(PEG1-OH) modified biomolecules?
The unique structure of the N-Boc-N-bis(PEG1-OH) linker presents a specific set of challenges throughout the modification and characterization workflow:
-
Reaction Heterogeneity: The conjugation reaction can result in a complex mixture of products, including unmodified biomolecule, mono-PEGylated species (where only one of the two hydroxyl groups has reacted), and the desired bis-PEGylated product.[]
-
Incomplete Boc Deprotection: The steric hindrance imposed by the two PEG chains can make the complete removal of the Boc group challenging, leading to a heterogeneous final product containing both Boc-protected and deprotected species.[5]
-
Analytical Complexity: Distinguishing between the different PEGylated forms, especially mono- and bis-PEGylated species at the same site, requires high-resolution analytical techniques.[6]
-
Purification Difficulties: Separating the desired bis-PEGylated biomolecule from the unmodified and mono-PEGylated forms can be difficult due to their similar physicochemical properties.[][7]
-
Impact on Structure and Function: The attachment of two PEG chains at a single site may have a more pronounced effect on the biomolecule's conformation and biological activity compared to mono-PEGylation.[8]
Troubleshooting Guide
This section provides a detailed, question-and-answer formatted troubleshooting guide to address specific issues you may encounter during your experiments.
Problem 1: Incomplete or Inefficient Boc Deprotection
Q: My mass spectrometry (MS) analysis shows a mixed population of Boc-protected and deprotected conjugates. How can I improve the efficiency of the Boc deprotection step?
A: Incomplete Boc deprotection is a common issue, often exacerbated by the steric hindrance from the two PEG chains. The Boc group is acid-labile, and its removal requires careful optimization of the reaction conditions.[3]
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of trifluoroacetic acid (TFA) in your reaction mixture. A common starting point is 20-50% TFA in dichloromethane (DCM). For more resistant substrates, consider using 4M HCl in dioxane. | The removal of the Boc group is an acid-catalyzed process. A higher concentration of a strong acid will increase the reaction rate.[5] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress over time using LC-MS. Extend the reaction time if necessary. Gentle heating (e.g., to 30-40°C) can be attempted, but with caution to avoid degradation of the biomolecule. | Boc deprotection is a kinetic process. Insufficient time or low temperatures can lead to an incomplete reaction. |
| Poor Solubility of the Conjugate | Ensure that your Boc-protected conjugate is fully dissolved in the reaction solvent. You may need to screen different solvent systems (e.g., DCM, or mixtures with acetonitrile) to find one that provides optimal solubility. | If the conjugate is not fully dissolved, the acid will not have efficient access to the Boc group, leading to incomplete deprotection. |
| Presence of Acid-Sensitive Groups | If your biomolecule contains other acid-sensitive functional groups, you may need to use milder deprotection conditions. Consider using a lower concentration of TFA or a weaker acid like formic acid, and carefully monitor the reaction to find a balance between Boc removal and preserving the integrity of your biomolecule. | Strong acidic conditions can lead to the cleavage of other acid-labile groups or denaturation of the protein. |
Experimental Protocol: Optimized Boc Deprotection
-
Dissolution: Dissolve the purified N-Boc-N-bis(PEG1-OH) modified biomolecule in a suitable anhydrous solvent (e.g., dichloromethane) to a final concentration of 1-5 mg/mL.
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.
-
Monitoring: At various time points (e.g., 1, 2, and 4 hours), take a small aliquot of the reaction mixture, quench the acid with a base (e.g., pyridine or triethylamine), and analyze by LC-MS to determine the extent of deprotection.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under a stream of nitrogen or by rotary evaporation. Co-evaporate with toluene (3x) to remove residual TFA. The deprotected conjugate can then be purified.
Problem 2: Heterogeneous Product Mixture After Conjugation
Q: My analysis shows a mixture of unmodified, mono-PEGylated, and bis-PEGylated biomolecules. How can I improve the yield of the desired bis-PEGylated product?
A: Achieving a high yield of the bis-PEGylated product requires careful control over the reaction stoichiometry and conditions to drive the reaction to completion.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Molar Ratio of Linker to Biomolecule | Increase the molar excess of the activated N-Boc-N-bis(PEG1-OH) linker relative to the biomolecule. A 5 to 20-fold molar excess is a good starting point to screen. | A higher concentration of the linker will drive the reaction equilibrium towards the formation of the bis-PEGylated product. |
| Insufficient Reaction Time | Extend the reaction time and monitor the progress by a suitable analytical method (e.g., SDS-PAGE, SEC, or LC-MS). | The conjugation of the second PEG chain may be slower due to steric hindrance from the first. |
| Suboptimal pH of the Reaction Buffer | Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry. For reactions targeting primary amines (lysines or N-terminus) with NHS esters, a pH of 7.2-8.5 is typically recommended. | The reactivity of the target amino acid residues is pH-dependent. |
| Inefficient Activation of the Linker's Hydroxyl Groups | Ensure that the activation of the hydroxyl groups on the N-Boc-N-bis(PEG1-OH) linker is efficient. If you are performing a two-step conjugation, confirm the formation of the activated linker (e.g., as an NHS ester) before adding it to the biomolecule. | Incomplete activation will result in a lower concentration of the reactive linker species, leading to incomplete conjugation. |
Experimental Workflow: Optimizing Bis-PEGylation
Caption: Workflow for optimizing bis-PEGylation.
Problem 3: Difficulty in Separating and Characterizing Different PEGylated Species
Q: I am struggling to separate the unmodified, mono-PEGylated, and bis-PEGylated forms of my biomolecule. Which analytical and purification techniques are most effective?
A: The separation of different PEGylated species is challenging due to their similar properties. A multi-modal approach combining different chromatographic techniques is often necessary for both analytical characterization and preparative purification.[]
Recommended Analytical Techniques:
| Technique | Principle of Separation/Detection | Strengths | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Good for separating unmodified protein from PEGylated species. | May not resolve mono- and bis-PEGylated forms, especially with small PEG chains.[7] |
| Ion-Exchange Chromatography (IEX) | Separation based on differences in surface charge. | Can be effective in separating species with different degrees of PEGylation, as the PEG chains can shield charged residues.[] | Resolution may be limited if the PEGylation does not significantly alter the overall charge. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on differences in hydrophobicity. | Can be a powerful tool for separating PEGylated species, as PEG itself can interact with the hydrophobic stationary phase.[] | Method development can be complex, and resolution is highly dependent on the protein and PEG linker. |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | High-resolution separation, often coupled with mass spectrometry for detailed characterization. | The denaturing conditions may not be suitable for all applications. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. | Provides accurate molecular weight information to confirm the degree of PEGylation and Boc deprotection.[6] | The polydispersity of larger PEGs can complicate spectra, though this is less of an issue with the discrete PEG1 linker. |
Purification Strategy:
A common and effective strategy for purifying the bis-PEGylated conjugate is a two-step chromatographic process:
-
Step 1: Ion-Exchange Chromatography (IEX): This is often the most effective technique for separating species with different numbers of PEG chains. The PEG chains can shield the charged residues on the protein surface, leading to different elution profiles for the unmodified, mono-PEGylated, and bis-PEGylated forms.[]
-
Step 2: Size-Exclusion Chromatography (SEC): This can be used as a polishing step to remove any remaining aggregates or low-molecular-weight impurities.[7]
Experimental Protocol: Two-Step Purification of Bis-PEGylated Biomolecule
-
IEX Purification:
-
Equilibrate a suitable ion-exchange column (e.g., a strong cation or anion exchanger, depending on the pI of your biomolecule) with a low-salt buffer.
-
Load the crude reaction mixture onto the column.
-
Elute the bound species using a linear salt gradient.
-
Collect fractions and analyze them by SDS-PAGE and/or LC-MS to identify the fractions containing the desired bis-PEGylated product.
-
-
SEC Polishing:
-
Pool the fractions containing the purified bis-PEGylated product.
-
Concentrate the pooled fractions if necessary.
-
Load the concentrated sample onto a size-exclusion column equilibrated with a suitable formulation buffer.
-
Collect the main peak corresponding to the purified bis-PEGylated biomolecule.
-
Problem 4: Assessing the Impact of Bis-PEGylation on Biomolecule Structure and Function
Q: How can I determine if the attachment of two PEG chains at a single site has altered the structure and biological activity of my biomolecule?
A: It is crucial to assess the structural integrity and functional activity of your bis-PEGylated biomolecule to ensure that the modification has not had a detrimental effect.
Recommended Characterization Techniques:
| Parameter | Recommended Technique(s) | Information Provided |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | Provides information on the alpha-helix and beta-sheet content of the protein, allowing for a comparison between the unmodified and bis-PEGylated forms. |
| Tertiary Structure | Intrinsic Tryptophan Fluorescence, NMR Spectroscopy | Changes in the fluorescence emission spectrum of tryptophan residues can indicate alterations in the protein's tertiary structure. NMR can provide more detailed structural information.[8] |
| Aggregation State | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Dynamic Light Scattering (DLS) | SEC-MALS can accurately determine the molecular weight and aggregation state of the conjugate in solution. DLS provides information on the hydrodynamic radius and polydispersity. |
| Biological Activity | In vitro and/or in vivo assays specific to the biomolecule | These assays are essential to confirm that the bis-PEGylated biomolecule retains its desired biological function. The specific assay will depend on the nature of the biomolecule (e.g., enzyme activity assay, cell-based proliferation assay, receptor binding assay). |
Logical Relationship of Characterization Steps
Caption: Characterization cascade for bis-PEGylated biomolecules.
References
-
Huang, L., & Gough, P. C. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351–363. [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(3), 128. [Link]
-
Fee, C. J., & Van Alstine, J. M. (2004). Purification of pegylated proteins. Bioseparation, 11(4-5), 235–249. [Link]
-
Seely, J. E. (2006). Making Site-specific PEGylation Work. BioPharm International, 19(6). [Link]
-
de la Torre, B. G., & Albericio, F. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 7, 438. [Link]
-
Li, W., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 34(7), 108061. [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved January 23, 2026, from [Link]
-
Chilkoti, A., et al. (2016). How PEGylation Influences Protein Conformational Stability. Protein Science, 25(9), 1547-1557. [Link]
-
ResearchGate. (2015). Separation of Mono- and Di-PEGylate of Exenatide and Resolution of Positional Isomers of Mono-PEGylates by Preparative Ion Exchange Chromatography. Retrieved January 23, 2026, from [Link]
-
MDPI. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 23, 2026, from [Link]
-
MDPI. (2024). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2015). Site-Specific PEGylation at Histidine Tags. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2009). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. Retrieved January 23, 2026, from [Link]
-
Conrard, J.-P., et al. (2020). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin. Biotechnology and Bioengineering, 117(7), 1989-2001. [Link]
-
Frontiers. (2023). Aqueous two-phase separation enables selective purification of mono-PEGylated human serum albumin. Retrieved January 23, 2026, from [Link]
-
MDPI. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved January 23, 2026, from [Link]
-
Li, W., et al. (2023). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 34(7), 108061. [Link]
-
Zhang, Y., et al. (2012). Site-specific PEGylation of therapeutic proteins via optimization of both accessible reactive amino acid residues and PEG derivatives. Journal of Pharmaceutical Sciences, 101(8), 2733-2747. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 23, 2026, from [Link]
-
Journal of Materials Chemistry. (2010). Impact of different PEGylation patterns on the long-term bio-stability of colloidal mesoporous silica nanoparticles. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (2023). Direct Amidation of Tertiary N-Benzylamines. Retrieved January 23, 2026, from [Link]
-
SciSpace. (2017). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved January 23, 2026, from [Link]
Sources
- 1. biochempeg.com [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Boc-N-bis(PEG1-OH) Conjugation Reactions
Welcome to the technical support center for N-Boc-N-bis(PEG1-OH) conjugation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile branched linker. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and improve the yield and purity of your conjugates.
The unique structure of N-Boc-N-bis(PEG1-OH), with its two terminal hydroxyl groups and a protected amine, offers a valuable platform for creating complex bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. However, its multi-step application requires careful optimization. This guide provides in-depth, evidence-based solutions to common challenges encountered during the two main phases of its use:
-
Activation and Conjugation: Activating the terminal hydroxyls for covalent attachment to a target molecule.
-
Deprotection: Removing the Boc group to reveal the primary amine for subsequent reactions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Conjugate
Q: I've performed the conjugation reaction, but analysis (e.g., by LC-MS or SDS-PAGE) shows very little or no desired product. What went wrong?
A: Low conjugation yield is a common issue and can stem from several factors, primarily related to the activation of the hydroxyl groups and the subsequent nucleophilic substitution.[1]
Root Cause Analysis & Solutions
-
Incomplete Activation of Hydroxyl Groups: The terminal hydroxyls of the PEG linker are not inherently reactive and must be converted into a more reactive functional group (e.g., a leaving group like tosylate, mesylate, or an active ester).[2][] If this activation step is inefficient, the subsequent conjugation will fail.
-
Solution:
-
Reagent Choice: Use a sufficient molar excess of the activating agent (e.g., TsCl, MsCl, or for forming active esters, EDC/NHS). A 1.5 to 5-fold excess is a typical starting point.
-
Anhydrous Conditions: Activation reactions are often highly sensitive to moisture. Ensure all solvents (e.g., DCM, DMF) are anhydrous and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).[2][4]
-
Temperature Control: Many activation reactions are performed at 0°C to control reactivity and minimize side reactions, followed by warming to room temperature.
-
-
-
Hydrolysis of the Activated PEG Linker: Activated groups, such as NHS esters, are susceptible to hydrolysis, which deactivates the linker.[1][5]
-
Solution: Perform the nucleophilic substitution step with your target molecule immediately after the activation and workup. Do not store the activated PEG linker for extended periods, especially in non-anhydrous conditions.
-
-
Steric Hindrance: The branched nature of the N-Boc-N-bis(PEG1-OH) linker or a sterically hindered site on your target molecule can slow down the reaction rate.[1]
-
Solution:
-
Increase Reaction Time: Allow the conjugation to proceed for a longer duration (e.g., 12-24 hours).
-
Increase Temperature: Gently warming the reaction (e.g., to 30-40°C) can increase the reaction rate, but must be balanced against the stability of your biomolecule.
-
Optimize Molar Ratio: Increase the molar excess of the activated PEG linker relative to your substrate.
-
-
-
Suboptimal Reaction pH: For conjugations involving amines (e.g., lysine residues on a protein), the pH is critical. The amine must be deprotonated (nucleophilic) to react.
Problem 2: Premature Cleavage of the Boc Protecting Group
Q: During my activation or conjugation step, I'm observing the loss of the Boc group, leading to unwanted side reactions at the central amine.
A: The tert-butyloxycarbonyl (Boc) group is designed to be stable under many conditions but is labile to acid.[8] Accidental deprotection can occur if acidic conditions are inadvertently created.
Root Cause Analysis & Solutions
-
Acidic Reagents or Byproducts: Some activation reagents can generate acidic byproducts. For example, using sulfonyl chlorides (TsCl, MsCl) in the presence of trace water can generate HCl.
-
Solution:
-
Include a Non-Nucleophilic Base: Always include a hindered or non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture to scavenge any generated acid.
-
Strict Anhydrous Conditions: Preventing the formation of acidic byproducts by using dry solvents and reagents is the most effective strategy.
-
-
-
Harsh Workup Conditions: Using acidic conditions during the workup or purification of the activated linker can cleave the Boc group.
-
Solution: Employ neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate) for washing steps.
-
Problem 3: Difficulty in Purifying the Final Conjugate
Q: My reaction mixture contains the desired product, but I am struggling to separate it from unreacted starting materials and byproducts.
A: Purification of PEGylated molecules can be challenging due to their polarity and potential for aggregation.[9][10] The choice of method depends heavily on the nature of the conjugate.
Root Cause Analysis & Solutions
-
Co-elution of Product and Starting Material: The PEG linker can significantly alter the properties of the target molecule, but sometimes the difference is insufficient for easy separation.[1]
-
Solution:
-
Size Exclusion Chromatography (SEC): This is often the first choice for separating molecules based on size. The addition of the PEG linker increases the hydrodynamic radius, which can allow for effective separation from the smaller, unreacted molecule.[][12]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can shield surface charges, altering the elution profile. This can be exploited to separate the PEGylated product from the native molecule.[5][]
-
Reverse-Phase Chromatography (RPC): For smaller molecule conjugates, RPC with a suitable gradient (e.g., Acetonitrile/Water with TFA or Formic Acid) can be effective. Note that the acidic mobile phase will likely deprotect the Boc group simultaneously.
-
Hydrophobic Interaction Chromatography (HIC): An alternative to IEX, HIC separates based on hydrophobicity and can be a powerful tool for purifying PEGylated proteins.[]
-
-
-
Streaking and Poor Peak Shape in Silica Gel Chromatography: PEG-containing compounds are notoriously polar and often exhibit poor behavior on standard silica gel.[9]
-
Solution:
-
Solvent System Modification: Use a more polar and sometimes basic or acidic mobile phase. Common systems include DCM/MeOH or CHCl3/MeOH. Adding a small amount of ammonium hydroxide can help for compounds with free amines, while formic acid can aid those with carboxylic acids.[9]
-
Alternative Stationary Phases: Consider using alumina or C18-functionalized silica (reverse-phase) for more effective separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a two-step conjugation using N-Boc-N-bis(PEG1-OH)?
A1: The process involves activating the hydroxyls, conjugating to the first molecule, purifying the intermediate, deprotecting the amine, and finally, conjugating the second molecule.
Q2: What are the standard methods for Boc deprotection, and how do I choose one?
A2: The Boc group is reliably cleaved under acidic conditions. The choice of acid depends on the sensitivity of your molecule, particularly the stability of other functional groups like esters.[4][8][13]
| Reagent System | Typical Conditions | Advantages | Considerations |
| TFA in DCM | 20-50% TFA in Dichloromethane (DCM), 30 min - 2h at RT. | Fast, efficient, and volatile for easy removal.[4][14][15] | Harsh conditions. Can cleave acid-labile esters or other protecting groups.[4] |
| HCl in Dioxane/EtOAc | 4M HCl in Dioxane or Ethyl Acetate, 1-6h at RT. | Milder than TFA, less likely to cleave some ester bonds.[4] | Reaction can be slower. Requires anhydrous conditions. |
| Aqueous Phosphoric Acid | Dilute H₃PO₄ in an appropriate solvent. | Environmentally benign and can be highly selective for Boc groups over other acid-sensitive groups like Cbz or TBDMS ethers.[16] | May require optimization of concentration and reaction time. |
Note: After deprotection, the resulting amine will be in its protonated salt form (e.g., trifluoroacetate or hydrochloride). A base wash (e.g., with sat. NaHCO₃) is required to obtain the free, nucleophilic amine for subsequent reactions.
Q3: How can I activate the terminal hydroxyl groups for conjugation to a carboxylic acid?
A3: To form an ester linkage with a carboxylic acid, you can perform a Steglich esterification or a Mitsunobu reaction.
-
Steglich Esterification: This is a common and effective method.
-
Reactants: Your carboxylic acid, N-Boc-N-bis(PEG1-OH), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst like 4-dimethylaminopyridine (DMAP).
-
Conditions: Anhydrous aprotic solvent (e.g., DCM or DMF) at 0°C to room temperature.
-
Mechanism: The coupling agent activates the carboxylic acid, which is then susceptible to nucleophilic attack by the hydroxyl groups of the PEG linker.
-
-
Mitsunobu Reaction: This reaction allows for the condensation of an alcohol and a carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] It is highly efficient but produces byproducts that require careful purification.
Q4: How do I monitor the progress of my conjugation and deprotection reactions?
A4: The choice of analytical technique depends on the molecules involved.
-
Thin Layer Chromatography (TLC): Ideal for small molecules. The PEGylated product will typically have a different Rf value than the starting material. Staining with potassium permanganate can help visualize PEG-containing spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for both small molecules and biomolecules. It allows you to monitor the disappearance of starting materials and the appearance of products, confirming their identity by mass.
-
Size Exclusion Chromatography (SEC): Very useful for protein conjugations, as it separates based on size. The PEGylated protein will elute earlier than the native protein.[12]
-
SDS-PAGE: For protein conjugations, the PEGylated protein will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unconjugated protein.
References
-
AxisPharm. Boc-PEG, Boc amine PEG linker, PEG Reagents. Available from: [Link]
-
ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. Available from: [Link]
- Google Patents. US8889837B2 - Purification of pegylated polypeptides.
-
Lund University Publications. Optimization of a PEGylation process. Available from: [Link]
-
NSP-Functional Polymers & Copolymers. Boc-amine alkyne-PEG-OH. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
National Center for Biotechnology Information (PMC). PEGylation technology: addressing concerns, moving forward. (2025-04-23). Available from: [Link]
-
Reddit. Chromatography of PEG containing compounds. (2022-06-04). Available from: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]
-
ResearchGate. Purification of PEGylated Proteins | Request PDF. (2025-08-07). Available from: [Link]
-
National Center for Biotechnology Information (PubMed). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). Available from: [Link]
-
ACS Publications. Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment | Bioconjugate Chemistry. Available from: [Link]
-
AxisPharm. t-Boc-N-Amido-PEG-amine. Available from: [Link]
-
NSP-Functional Polymers & Copolymers. Boc-amine azide-PEG-OH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biochempeg.com [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 6. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 14. Boc-amine alkyne-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 15. Boc-amine azide-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 16. Boc-Protected Amino Groups [organic-chemistry.org]
Stability issues of N-Boc-N-bis(PEG1-OH) in acidic or basic conditions.
Technical Support Center: N-Boc-N-bis(PEG1-OH) Stability Guide
Welcome to the technical support guide for N-Boc-N-bis(PEG1-OH). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile linker in their work. Understanding the chemical stability of this molecule is paramount for successful experimental design, execution, and data interpretation. This guide provides in-depth answers to common stability-related questions, troubleshooting advice for issues encountered during experimentation, and detailed protocols to help you validate stability in your own systems.
Introduction to N-Boc-N-bis(PEG1-OH)
N-Boc-N-bis(PEG1-OH) is a valuable building block in chemical synthesis, particularly in the fields of bioconjugation, PROTAC development, and advanced materials. Its structure features a central tertiary amine functionalized with two short polyethylene glycol (PEG) chains terminating in hydroxyl groups, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
The key to mastering its use lies in understanding the vulnerabilities of its functional groups to different chemical environments. The primary point of instability is the Boc protecting group , which is intentionally designed to be labile under specific conditions.
Section 1: Stability in Acidic Conditions
This is the most critical area of concern for users of N-Boc-N-bis(PEG1-OH). The Boc group is highly sensitive to acid, and unintended cleavage is a frequent source of experimental failure.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: I've observed unexpected byproducts or a loss of my starting material in a reaction mixture with a pH below 7. What is happening?
A1: You are most likely observing the acid-catalyzed deprotection (cleavage) of the N-Boc group. The Boc group is one of the most acid-sensitive amine protecting groups used in organic chemistry.[1] Exposure to even moderately acidic conditions (e.g., pH < 5) can initiate its removal, yielding the corresponding secondary amine, N,N-bis(2-hydroxyethyl)amine, along with gaseous byproducts.
Q2: What is the chemical mechanism behind this degradation?
A2: The deprotection proceeds via an acid-catalyzed elimination reaction. First, the carbonyl oxygen of the Boc group is protonated by an acid (H⁺). This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent bonds. The molecule then fragments, releasing the stable tertiary carbocation, tert-butyl cation, and a transient carbamic acid intermediate.[2][3] This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected secondary amine.[3][4] The tert-butyl cation typically loses a proton to form isobutylene gas. The entire process is thermodynamically driven by the formation of these stable, gaseous byproducts.[3]
Q3: At what pH range does Boc deprotection become significant?
A3: While strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will remove the Boc group almost instantaneously, cleavage can occur in milder acidic conditions as well.[2][5] Significant degradation can be observed at pH levels of 4-5, especially over extended periods or at elevated temperatures. Below pH 3, the cleavage is typically rapid. It is crucial to buffer your reactions appropriately if other functional groups in your substrate require acidic conditions but the Boc group must remain intact.
Q4: My reaction requires an acidic catalyst. How can I prevent or minimize the unwanted deprotection of N-Boc-N-bis(PEG1-OH)?
A4: This requires careful optimization. Consider the following strategies:
-
Use the Mildest Possible Acid: If your reaction allows, use a weaker acid or a lower concentration of a strong acid. Avoid large molar excesses of acids where possible.[1]
-
Temperature Control: Perform the reaction at the lowest possible temperature. The rate of Boc deprotection, like most reactions, is temperature-dependent.
-
Reduced Reaction Time: Minimize the reaction time to limit the exposure of the compound to the acidic environment.
-
Alternative Protecting Groups: If unavoidable, consider if a more acid-stable protecting group (e.g., Cbz or Fmoc, though they have different cleavage conditions) could be used in your synthetic strategy.[2]
Q5: I suspect my compound has been deprotected. What are the byproducts I should look for?
A5: The primary degradation product is N,N-bis(2-hydroxyethyl)amine. Additionally, the tert-butyl cation formed during cleavage can react with nucleophiles present in your reaction mixture.[1][5] This can lead to the formation of tert-butylated side products, which can complicate purification and analysis.
Visualizing the Degradation: Acid-Catalyzed Deprotection
The following diagram illustrates the mechanistic pathway of Boc group cleavage under acidic conditions.
Caption: Acid-catalyzed deprotection workflow.
Section 2: Stability in Basic Conditions
In contrast to its lability in acid, N-Boc-N-bis(PEG1-OH) exhibits excellent stability in basic environments. This property is often exploited in orthogonal protection strategies in multi-step synthesis.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: Is N-Boc-N-bis(PEG1-OH) stable to common bases like NaOH, triethylamine (TEA), or piperidine?
A1: Yes. The Boc group is robust and stable towards most nucleophiles and basic conditions.[6] This allows for reactions such as ester saponification or the removal of base-labile protecting groups like Fmoc without affecting the Boc-protected amine.[2][6]
Q2: Are there any basic conditions that could cause degradation?
A2: Under typical experimental conditions (e.g., aqueous NaOH up to 1-2 M, common organic bases at room temperature or moderate heat), the molecule is very stable. Degradation of the core structure would require extremely harsh conditions (e.g., very high concentrations of strong bases at high temperatures), which are not common in standard bioconjugation or drug development protocols. The PEG chains themselves are also generally stable, though prolonged exposure to strong base in the presence of oxygen could potentially lead to slow oxidative degradation.
Q3: I am observing degradation in a basic reaction. If it's not the N-Boc-N-bis(PEG1-OH), what else could be the cause?
A3: If you see unexpected side reactions, consider these possibilities:
-
Instability of another reagent: Your substrate or another reagent in the mixture may be base-sensitive.
-
Reaction with the terminal hydroxyls: The terminal -OH groups on the PEG arms are nucleophilic and can participate in reactions, especially after deprotonation by a strong base. This is an expected reaction, not degradation.
-
Oxidation: While the PEG backbone is generally stable, aging of PEG solutions can be accelerated by the presence of oxygen, especially at room temperature.[7][8] This can lead to the formation of aldehydes and carboxylates over time.
Section 3: Analytical & Experimental Protocols
Proactive stability testing is crucial for robust experimental design. Below are protocols to help you assess the stability of N-Boc-N-bis(PEG1-OH) under your specific conditions.
Protocol 1: Screening for Acid Stability
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the degradation of the parent compound over time at different pH values.
Objective: To determine the rate of degradation of N-Boc-N-bis(PEG1-OH) under various acidic pH conditions.
Materials:
-
N-Boc-N-bis(PEG1-OH)
-
Aqueous Buffers: pH 7.4 (e.g., PBS, as control), pH 5.0 (e.g., Acetate buffer), pH 4.0 (e.g., Acetate buffer), pH 3.0 (e.g., Citrate buffer)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
HPLC system with a C18 column and UV detector (monitoring at ~210-220 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of N-Boc-N-bis(PEG1-OH) in ACN or MeOH.
-
Sample Preparation: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~1 mg/mL. Vortex gently to mix.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH sample, quench by diluting with mobile phase (e.g., 50:50 ACN:Water) to an appropriate concentration for HPLC analysis, and inject it into the HPLC. This is your T=0 reference point.
-
Incubation: Incubate the remaining samples at your desired experimental temperature (e.g., Room Temperature or 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each sample, quench as in step 3, and analyze by HPLC.
-
Data Analysis: For each time point, calculate the percentage of the remaining N-Boc-N-bis(PEG1-OH) by comparing its peak area to the T=0 sample's peak area for that specific pH. Plot the percentage remaining versus time for each pH condition.
Data Summary: Expected Stability Profile
The following table provides a general expectation for the stability of N-Boc-N-bis(PEG1-OH) in aqueous solution at room temperature. Actual rates will depend on the specific buffer, co-solvents, and temperature.
| pH Value | Buffer System | Expected Stability (Half-life, t½) | Primary Degradation Product |
| 7.4 | Phosphate | > 1 week (Highly Stable) | None expected |
| 5.0 | Acetate | 24 - 72 hours | N,N-bis(2-hydroxyethyl)amine |
| 4.0 | Acetate | 2 - 8 hours | N,N-bis(2-hydroxyethyl)amine |
| < 3.0 | Citrate / TFA | < 30 minutes (Rapid Degradation) | N,N-bis(2-hydroxyethyl)amine |
Visualizing the Experimental Workflow
Caption: General workflow for kinetic stability analysis.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Hampton Research. (2012). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from [Link]
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Best Practices for Handling and Storing Hygroscopic PEG Compounds
Welcome to the Technical Support Center for polyethylene glycol (PEG) compounds. As a cornerstone of modern drug development and biomedical research, the proper handling and storage of these hygroscopic materials are paramount to ensuring experimental success and reproducibility. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to address the specific challenges researchers face when working with PEG and its derivatives.
Section 1: The Critical Nature of Water in PEG Chemistry
Polyethylene glycol is a condensation polymer of ethylene oxide and water.[1] Its inherent hygroscopicity, the ability to attract and hold water molecules from the surrounding environment, is a double-edged sword. While this property is leveraged in many applications, uncontrolled moisture absorption can lead to significant experimental variability. The extent of PEG hydration increases with its molecular mass.[2]
The presence of excess moisture can:
-
Alter the physical state of the compound: Highly hygroscopic PEGs can transition from a crystalline solid to a viscous liquid or "cake" upon moisture absorption, making accurate weighing nearly impossible.[3][4]
-
Impact chemical stability and reactivity: For PEG derivatives with moisture-sensitive functional groups, such as NHS esters, exposure to water can lead to hydrolysis and a loss of activity.[5]
-
Affect solubility and dissolution rates: The hydration state of a PEG compound can influence how it dissolves in various solvents.[6]
-
Introduce variability into experimental results: Inconsistent water content between batches or experiments can lead to poor reproducibility.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for PEG compounds?
Most PEG products are sensitive to temperature, light, and moisture.[7] Upon receipt, they should be stored in a freezer at -15°C or below.[7] It is crucial to store them under a dry, inert atmosphere, such as nitrogen or argon, and protected from light, especially UV exposure.[5] For long-term stability, it is best to keep the products in their original solid form and avoid storing them in solution.[7]
Q2: How should I handle a new vial of a PEG compound before opening it?
Before opening a vial of a PEG compound for the first time, it is essential to allow it to equilibrate to room temperature.[7] This simple step prevents condensation from forming on the cold compound when it is exposed to ambient air, which would introduce unwanted moisture.[7]
Q3: In what solvents can I dissolve my PEG compound?
PEGs are soluble in a wide range of organic solvents, including dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[7][8] They also dissolve in alcohols like methanol and ethanol, as well as toluene and tetrahydrofuran (THF), sometimes requiring gentle heating to 40-50°C.[7] For PEG reagents with water-sensitive functional groups, anhydrous DMF and DMSO are recommended for preparing stock solutions.[7] For higher molecular weight PEGs, water is often the preferred solvent.[9]
Q4: My PEG compound is clumping and difficult to weigh. What should I do?
This is a classic sign of moisture absorption. To mitigate this, work quickly in a low-humidity environment.[3] Using a glove box or a glove bag with a desiccant can be highly effective.[3] If the compound has already absorbed moisture, you may need to consider drying it under a vacuum, though this may not be suitable for all derivatives.
Q5: Can I autoclave aqueous solutions of PEG?
While some reports mention autoclaving PEG in saline solutions, it is generally not recommended as it can lead to degradation.[1] A safer alternative for sterilization is to use a 0.45 µm filter.[1]
Section 3: Troubleshooting Guides
Problem 1: Inaccurate Weighing of Hygroscopic PEG
-
Symptom: The weight on the analytical balance is unstable and continuously increases. The PEG material appears "wet" or clumpy.
-
Cause: The PEG is rapidly absorbing moisture from the atmosphere.[4]
-
Solution:
-
Work in a controlled environment: If available, use a glove box with controlled humidity.[3] Alternatively, a glove bag containing a desiccant can be a cost-effective solution.
-
Pre-equilibrate your tools: Ensure spatulas and weigh boats are clean, dry, and at the same temperature as the balance.
-
Work quickly and efficiently: Minimize the time the PEG container is open. Have all necessary equipment ready before you begin.
-
Use a suitable weighing vessel: A weighing bottle with a ground glass stopper can help minimize moisture absorption during transfer.
-
Consider making a stock solution: For highly hygroscopic compounds, it may be more accurate to dissolve the entire contents of the vial in a known volume of an appropriate anhydrous solvent to create a stock solution.
-
Problem 2: Poor Solubility or Incomplete Dissolution
-
Symptom: The PEG compound does not fully dissolve in the chosen solvent, even with agitation. The solution appears cloudy or contains suspended particles.
-
Cause:
-
Incorrect solvent choice: While PEGs are soluble in many solvents, solubility can decrease with increased molecular weight.[8]
-
Low temperature: Some PEGs, especially those with low molecular weights, may dissolve slowly at room temperature.[9]
-
Insufficient mixing: Manual agitation may not be enough for complete dissolution.[10]
-
-
Solution:
-
Verify solvent compatibility: Consult the manufacturer's technical data sheet for recommended solvents.
-
Gentle warming: Warm the solution to 30-50°C while stirring to aid dissolution.[7][10]
-
Use magnetic stirring: Continuous agitation with a magnetic stirrer is more effective than manual shaking.[10]
-
Gradual addition: Add the PEG compound to the solvent gradually while stirring to prevent clumping.[10]
-
Problem 3: Loss of Activity in PEGylation Reactions
-
Symptom: A PEGylation reaction results in a low yield of the desired product.
-
Cause: The reactive functional group on the PEG derivative (e.g., NHS ester) has been hydrolyzed due to moisture contamination.[5]
-
Solution:
-
Strict anhydrous conditions: Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).
-
Proper storage of PEG derivatives: Ensure moisture-sensitive PEG derivatives are stored at or below -15°C under a dry, inert gas.[5]
-
Freshly opened reagents: Use freshly opened bottles of solvents and other reagents whenever possible.
-
Section 4: Experimental Protocols
Protocol for Weighing and Aliquoting Hygroscopic PEG Compounds
-
Place the sealed vial of the PEG compound in a desiccator at room temperature for at least one hour to allow it to equilibrate.
-
In a low-humidity environment (ideally a glove box), quickly open the vial.
-
Using a clean, dry spatula, transfer the desired amount of PEG to a pre-weighed, dry vial.
-
Immediately seal both the original and the new aliquot vials.
-
Backfill the vials with a dry, inert gas like argon or nitrogen before sealing for long-term storage.
-
Store the aliquots at -15°C or below.[7]
Protocol for Preparing a Stock Solution of a Hygroscopic PEG Compound
-
Determine the desired concentration of your stock solution.
-
In a controlled environment, transfer the entire contents of a pre-weighed vial of the PEG compound into a dry volumetric flask.
-
Re-weigh the empty vial to determine the exact mass of the PEG transferred.
-
Add the appropriate anhydrous solvent to the volumetric flask, ensuring the PEG is fully dissolved. Gentle warming and magnetic stirring can be used if necessary.[7][10]
-
Once the PEG is completely dissolved and the solution has returned to room temperature, add solvent to the calibration mark.
-
Store the stock solution under an inert atmosphere at the recommended temperature, protected from light.[5]
Section 5: Visualizations
Workflow for Handling Hygroscopic PEG Compounds
Caption: Workflow for handling hygroscopic PEG compounds.
Troubleshooting Logic for Poor PEG Solubility
Caption: Troubleshooting logic for poor PEG solubility.
Section 6: Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -15°C | To maintain the stability of the compound, especially for reactive derivatives.[5][7] |
| Storage Atmosphere | Dry, inert gas (Nitrogen or Argon) | To prevent moisture absorption and oxidation.[5] |
| Light Exposure | Store in the dark | To prevent photodegradation, particularly for light-sensitive derivatives.[5] |
| Pre-use Equilibration | Allow vial to reach room temperature before opening | To prevent condensation of atmospheric moisture on the cold compound.[7] |
| Weighing Environment | Low humidity (glove box/bag) | To minimize moisture uptake during weighing, ensuring accuracy.[3] |
| Dissolution Aid | Gentle heating (30-50°C) | To increase the rate of dissolution for some PEGs.[7][10] |
| Sterilization Method | Filtration (0.45 µm) | To avoid potential degradation that can occur with autoclaving.[1] |
References
-
PEG Storage and Handling Conditions. (2022, June 1). JenKem Technology. Retrieved from [Link]
-
PEG Feeding Tube Guide. (n.d.). University Hospitals. Retrieved from [Link]
-
Moisture protection for hygroscopic materials during transport. (n.d.). Absortech. Retrieved from [Link]
-
PEG Tube Instructions. (n.d.). Newton-Wellesley Hospital. Retrieved from [Link]
-
PEG 400 NF (Poly Ethylene Glycol 400 NF) Safety Data Sheet. (2015, April 2). Acme-Hardesty. Retrieved from [Link]
-
Safety Data Sheet: Polyethylene glycol. (n.d.). Carl ROTH. Retrieved from [Link]
-
How do you dissolve PEG in organic solvent such as chloroform? (2012, September 24). ResearchGate. Retrieved from [Link]
-
Guide to PEG Care and Maintenance. (n.d.). Caremark. Retrieved from [Link]
-
Even as temperatures rise, this hydrogel material keeps absorbing moisture. (2023, April 19). ScienceDaily. Retrieved from [Link]
-
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]
-
Tips & Tricks: Trouble Analyzing PEGs? (2022, April 6). LCGC International. Retrieved from [Link]
-
Effect of PEG with different molecular weights on the moisture absorption behavior of polypropylene/polyethylene glycol/Molecular sieve composite sheets. (n.d.). American Chemical Society. Retrieved from [Link]
-
Preventing Errors When Drugs Are Given Via Enteral Feeding Tubes. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Hydration State on Poly(ethylene glycol)-Bearing Homopolymers and Random Copolymer Micelles: In Relation to the Thermoresponsive Property and Micellar Structure. (2023, September 13). ACS Publications. Retrieved from [Link]
-
Easy-to-follow Guide to PEG Tube Feeding. (2023, June 11). YouTube. Retrieved from [Link]
-
How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved from [Link]
-
Complications Associated with Percutaneous Endoscopic Gastrostomy Tubes. (n.d.). The American Journal of Gastroenterology. Retrieved from [Link]
-
Effect of Molecular Weight, Temperature, and Additives on the Moisture Sorption Properties of Polyethylene Glycol. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Optimization of a PEGylation process. (n.d.). Lund University Publications. Retrieved from [Link]
-
PEG bulking of wood cell walls as affected by moisture content and nature of solvent. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Hygroscopic chemical...how to deal with? (2010, July 17). Protocol Online. Retrieved from [Link]
-
Patient Information Looking after your PEG tube. (n.d.). NHS. Retrieved from [Link]
-
Polyethylene Glycol (PEG) Application Triggers Plant Dehydration but Does Not Accurately Simulate Drought. (2024, December 31). MDPI. Retrieved from [Link]
-
Actual and calculated PEG-400 and water concentrations (% v/v) for... (n.d.). ResearchGate. Retrieved from [Link]
-
How to remove residual moisture from the activated ester of polyethylene glycol (PEG)? (2017, April 25). ResearchGate. Retrieved from [Link]
-
PEG Complications. (n.d.). Oral Cancer Foundation. Retrieved from [Link]
-
Effect of Polyethylene Glycol on The Dimensional Stability of Wood. (n.d.). Forest Products Laboratory. Retrieved from [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? : r/labrats. (2017, February 7). Reddit. Retrieved from [Link]
-
Complications of and Controversies Associated With Percutaneous Endoscopic Gastrostomy: Report of a Case and Literature Review. (2008, June 17). National Institutes of Health. Retrieved from [Link]
-
Measurement of Activity of Water in Aqueous Poly(ethylene glycol) Solutions. (n.d.). ACS Publications. Retrieved from [Link]
-
Dissolution Method Troubleshooting. (2022, November 4). Dissolution Technologies. Retrieved from [Link]
-
PEGylation technology: addressing concerns, moving forward. (2025, April 23). National Institutes of Health. Retrieved from [Link]
-
Method of Analysis for Polyethylene Glycol. (2008, June 25). Pharmaguideline. Retrieved from [Link]
-
Absorption of polyethylene glycol (PEG) polymers: the effect of PEG size on permeability. (n.d.). PubMed. Retrieved from [Link]
-
PEGylation and Dimerization of Expressed Proteins under Near Equimolar Conditions with Potassium 2-Pyridyl Acyltrifluoroborates. (2018, January 5). ACS Publications. Retrieved from [Link]
-
Prevention and management of complications of percutaneous endoscopic gastrostomy (PEG) tubes. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet Polyethylene glycol PEG400. (2025, September 23). Redox. Retrieved from [Link]
-
Determination of Polyethylene Glycol by Gel Permeation Chromatography. (2024, September 27). Welch Materials, Inc. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biochempeg.com [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biofargo.com [biofargo.com]
Technical Support Center: Solvent Selection for N-Boc-N-bis(PEG1-OH) Reactions
Welcome to the technical support center for optimizing your N-Boc-N-bis(PEG1-OH) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection to ensure efficient and successful syntheses. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your experiments with confidence.
The Critical Role of the Solvent in N-Boc Protection of Diethanolamine
The synthesis of N-Boc-N-bis(PEG1-OH), or N-Boc-diethanolamine, involves the selective protection of the secondary amine of diethanolamine with a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, the presence of two primary hydroxyl groups introduces challenges, primarily the potential for O-Boc protection and other side reactions. The choice of solvent is paramount in controlling the chemoselectivity of this reaction, influencing reaction rates, and simplifying product isolation.
The reaction generally proceeds by the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) reagent. The solvent's role is multifaceted; it must:
-
Solubilize Reactants: Both the polar diethanolamine and the less polar Boc₂O must be adequately dissolved for the reaction to proceed efficiently.
-
Modulate Reactivity: The solvent can influence the nucleophilicity of the amine and the electrophilicity of the Boc₂O.
-
Prevent Side Reactions: A well-chosen solvent can minimize the formation of byproducts such as O-Boc protected species and carbonates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for the N-Boc protection of diethanolamine?
For initial experiments, a range of solvents with varying polarities should be considered. Dichloromethane (DCM) is a common starting point due to its ability to dissolve both the amine and Boc₂O, and its relatively low boiling point facilitates easy removal.[1] Tetrahydrofuran (THF) and acetonitrile are also viable options.[2] For a greener approach, reactions can be conducted in aqueous mixtures or even under solvent-free conditions.[3]
Q2: Can I use protic solvents like methanol or ethanol?
While alcoholic solvents can enhance the rate of Boc protection for some amines, they can also act as nucleophiles and react with Boc₂O, especially in the presence of a base.[4] However, for amino alcohols, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst has been shown to provide efficient and chemoselective mono-N-Boc protection without competitive side reactions like the formation of oxazolidinones.[3]
Q3: Is a base always necessary for this reaction?
Not always. While bases like triethylamine (TEA) or sodium hydroxide are often used to neutralize the acidic byproduct and drive the reaction forward, catalyst-free N-tert-butyloxycarbonylation of amines in water can proceed chemoselectively without any side products.[3] Solvent-free conditions, sometimes with a mild catalyst like iodine, have also been shown to be effective.[3]
Q4: How does solvent polarity affect the reaction?
Solvent polarity plays a crucial role. A solvent that can effectively solvate the polar diethanolamine without significantly hindering the nucleophilicity of the amine is ideal. Highly polar aprotic solvents can be effective, while the use of alcoholic solvents has been shown to accelerate the reaction for aromatic amines.[4]
Q5: What is the best way to monitor the reaction progress?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction.[1] The disappearance of the diethanolamine spot and the appearance of a new, less polar product spot indicates the reaction is proceeding. Staining with ninhydrin can be useful for visualizing the amine starting material.
Troubleshooting Guide
This section addresses common issues encountered during the N-Boc protection of diethanolamine and provides solvent-focused solutions.
| Problem | Potential Cause & Explanation | Solvent-Based Solution |
| Low or No Reaction | Poor Solubility of Reactants: Diethanolamine may not be sufficiently soluble in nonpolar solvents, while Boc₂O may have limited solubility in highly polar or aqueous media. | - Use a co-solvent system. A mixture of a polar aprotic solvent like THF or acetonitrile with a less polar solvent like DCM can improve solubility.[2]- Consider a biphasic system, such as chloroform and water with a phase-transfer catalyst.[2] |
| Sluggish Reaction | Insufficient Reactant Concentration or Low Temperature: The reaction may be slow at room temperature in certain solvents. | - Switch to a higher boiling point solvent like dioxane and gently heat the reaction (e.g., 40-50 °C).[2]- Explore the use of alcoholic solvents like methanol, which have been shown to accelerate Boc protection of some amines.[4] |
| Formation of Multiple Products (Side Reactions) | O-Boc Protection: The hydroxyl groups of diethanolamine can react with Boc₂O to form carbonate byproducts, especially in the presence of a strong base. | - Use a solvent system that favors N-acylation. Anhydrous aprotic solvents like DCM or THF are generally preferred.[5]- Consider using HFIP as a solvent, which has been shown to promote chemoselective N-protection of amino alcohols.[3] |
| Formation of Oxazolidinones: This can occur with amino alcohols. | - The use of HFIP as a solvent has been reported to prevent the formation of oxazolidinones.[3] | |
| Difficult Product Isolation/Work-up | Emulsion Formation: This is common when using biphasic solvent systems for work-up. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of Celite. |
| Product is Water-Soluble: The PEG-like nature of the product may lead to some water solubility, causing loss during aqueous work-up. | - Minimize the volume of aqueous washes.- Back-extract the aqueous layers with a more polar organic solvent like ethyl acetate. |
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing the solvent for your N-Boc-N-bis(PEG1-OH) reaction.
Caption: A decision-making workflow for solvent selection in N-Boc-N-bis(PEG1-OH) synthesis.
Recommended Experimental Protocol
This protocol provides a starting point for the synthesis of N-Boc-N-bis(PEG1-OH). Optimization of solvent, temperature, and reaction time may be necessary depending on the specific scale and purity requirements.
Materials:
-
Diethanolamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve diethanolamine (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).
-
Addition of Base: Add TEA (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Boc₂O: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., 10% methanol in DCM).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in DCM.
Solvent Properties at a Glance
The following table summarizes the properties of commonly used solvents in N-Boc protection reactions.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
| Dichloromethane (DCM) | Aprotic | 39.6 | 9.1 | Good general-purpose solvent for this reaction.[1] |
| Tetrahydrofuran (THF) | Aprotic | 66 | 7.6 | Good solubility for both reactants.[2] |
| Acetonitrile | Aprotic | 81.6 | 37.5 | More polar aprotic option.[2] |
| 1,4-Dioxane | Aprotic | 101 | 2.2 | Higher boiling point allows for heating.[2] |
| Methanol | Protic | 64.7 | 32.7 | Can accelerate the reaction but may lead to side products.[4] |
| Water | Protic | 100 | 80.1 | A green solvent option; reactions can be chemoselective.[3] |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Protic | 58.2 | 16.7 | Promotes chemoselective N-protection of amino alcohols.[3] |
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of N-Boc-diethanolamine. Retrieved from [Link]
-
Cimini, S., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3262. [Link]
-
Foley, D. P., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1184-1194. [Link]
-
Foley, D. P., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1184-1194. [Link]
-
Mata, J. L., et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Chemistry & Chemical Technology, 11(2), 159-162. [Link]
-
Der Pharma Chemica. (2014). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. 6(5), 332-337. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. 8(6), 5765-5777. [Link]
-
ResearchGate. (2000). Synthesis of N-Boc-Protected Bis(2-benzimidazolylmethyl)amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. Retrieved from [Link]
-
Reddit. (2020). TLC Seperation of N-Boc thiol. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2015). Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. 15, 2526-2534. [Link]
-
ResearchGate. (2012). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Synthetic Communications. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. 38(22), 3840-3853. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (2012). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]
- Google Patents. (1993). Selective n-acylation of amino alcohols.
-
ResearchGate. (2015). Bis(N,N′-bis(2-hydroxyethyl)ethylenediamine)nickel(II) saccharinate: Synthesis, characterization and crystal structure. Retrieved from [Link]
Sources
Validation & Comparative
A Researcher's Guide to PEG Linker Length: Optimizing Bioconjugate Pharmacokinetics
Introduction: The Critical Role of PEGylation in Modern Biotherapeutics
In the landscape of advanced drug development, the conjugation of polyethylene glycol (PEG) chains to therapeutic biomolecules—a process known as PEGylation—stands as a cornerstone technology for enhancing pharmacokinetic (PK) profiles.[1] By covalently attaching these hydrophilic and non-immunogenic polymers, we can profoundly alter a bioconjugate's interaction with the biological environment.[2] This modification is not merely an add-on; it is a strategic design choice that can dramatically improve a drug's stability, solubility, and circulation half-life, ultimately enhancing its therapeutic efficacy.[3][4][5]
The fundamental principle behind PEGylation's success is the creation of a "stealth" effect. The PEG chain forms a hydrated shield around the bioconjugate, which can mask it from the host's immune system, reduce enzymatic degradation, and, most critically, increase its hydrodynamic size.[3] This increase in size is a key determinant of the drug's fate in vivo.
However, the efficacy of PEGylation is not monolithic. It is a highly tunable process where the architecture, molecular weight, and, specifically, the length of the PEG linker play a pivotal role. This guide provides a comparative analysis, grounded in experimental evidence, of how varying PEG linker lengths impact the key pharmacokinetic properties of a bioconjugate, offering researchers and drug developers the insights needed to make informed design decisions.
The Core Mechanism: How PEG Length Governs a Bioconjugate's Fate
The primary mechanism by which PEG linker length modulates pharmacokinetics is through its influence on the bioconjugate's hydrodynamic radius . A longer PEG chain occupies a larger volume in solution, effectively increasing the overall size of the molecule.[2] This seemingly simple physical change has profound downstream consequences for how the drug is cleared from the body.
Impact on Plasma Half-Life and Clearance
The most significant and well-documented effect of increasing PEG linker length is the extension of the bioconjugate's plasma half-life (t½).[][7] This is primarily achieved by reducing the rate of clearance (CL) through two main mechanisms:
-
Reduced Renal Clearance: The kidneys efficiently filter small molecules from the blood. However, molecules exceeding a certain hydrodynamic size (typically >40-50 kDa) are too large to pass through the glomerular filtration barrier.[][8] By conjugating a sufficiently long PEG chain, the bioconjugate's size surpasses this threshold, drastically reducing its elimination via urine.[2][8] Studies have shown a clear correlation: as the molecular weight of the PEG increases, its circulating half-life rises concomitantly. For instance, the half-life of free PEG can increase from 18 minutes for a 6 kDa chain to 16.5 hours for a 50 kDa chain.[] This principle directly translates to bioconjugates. A study on recombinant human TIMP-1 demonstrated that PEGylation with a 20 kDa PEG chain extended the elimination half-life from 1.1 hours to 28 hours—a 25-fold increase.[7]
-
Decreased Reticuloendothelial System (RES) Uptake: The RES (also known as the mononuclear phagocyte system) in the liver and spleen is responsible for clearing larger particles and foreign entities from circulation.[3] Longer, more flexible PEG chains provide a superior "shielding" effect, sterically hindering the opsonization process (the coating of the bioconjugate with serum proteins) that marks it for uptake by macrophages.[3][9] This reduced RES clearance not only prolongs circulation but also influences the biodistribution profile.
Impact on Biodistribution and Target Accumulation
By evading rapid clearance, PEGylated bioconjugates have a longer window to distribute throughout the body and reach their target site. The length of the PEG linker can significantly influence this distribution pattern.
-
Systemic Exposure: Longer PEG chains lead to higher overall systemic exposure (Area Under the Curve, or AUC). In studies with antibody-drug conjugates (ADCs), a clear relationship was observed where ADC exposure increased as a function of PEG size up to a PEG8 chain, after which the effect plateaued.[10]
-
Tumor Targeting: In oncology applications, longer circulation often translates to enhanced tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. One study on folate-linked liposomes found that while PEG linker length showed no significant difference in cell uptake in vitro, the in vivo tumor accumulation increased significantly with longer PEG linkers (10kDa > 5kDa > 2kDa).[11] This suggests that longer linkers provide the necessary stealth properties to maximize circulation time and exploit the leaky vasculature of tumors.[11]
-
Organ Accumulation: While reducing uptake in RES organs like the liver and spleen is a primary goal, biodistribution studies are crucial to confirm this.[12][13] The choice of PEG length can be a delicate balance, as very long chains might lead to unwanted accumulation in certain tissues or affect the ability of the bioconjugate to penetrate dense tumor tissue.[14][15]
Impact on Immunogenicity
A primary advantage of PEGylation is its ability to reduce the immunogenicity of therapeutic proteins.[3][16] The flexible PEG chain can mask immunogenic epitopes on the protein surface, preventing recognition by the immune system.[17] Generally, larger and more branched PEG chains provide more effective shielding against the formation of anti-drug antibodies (ADAs).[16]
However, it is critical for researchers to be aware of the potential for an immune response against the PEG molecule itself.[4][17] Pre-existing or induced anti-PEG antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon, where subsequent doses of the PEGylated drug are cleared much more rapidly, reducing efficacy and potentially causing adverse reactions.[3] While the direct correlation between PEG linker length and the risk of inducing anti-PEG antibodies is complex, this phenomenon underscores the importance of immunogenicity testing in preclinical development.
Comparative Performance: Short vs. Long PEG Linkers
The optimal PEG linker length is highly dependent on the specific bioconjugate, its target, and the desired therapeutic outcome. Below is a summary of the general trends observed.
| Pharmacokinetic Parameter | Short PEG Linker (e.g., <5 kDa) | Long PEG Linker (e.g., >10 kDa) | Rationale & Causality |
| Plasma Half-life (t½) | Moderately Increased | Substantially Increased | Longer PEGs create a larger hydrodynamic radius, significantly reducing renal clearance and RES uptake.[][7][8] |
| Clearance (CL) | Moderately Decreased | Substantially Decreased | A larger size more effectively surpasses the glomerular filtration threshold.[10] |
| Systemic Exposure (AUC) | Moderate | High | A direct consequence of reduced clearance, leading to longer residence time in circulation.[10] |
| Volume of Distribution (Vd) | Potentially Larger | Potentially Smaller | Longer PEG chains may restrict movement out of the vasculature and into certain tissues. |
| Tumor Accumulation (EPR) | Moderate | Potentially Enhanced | Increased circulation time allows for greater exploitation of the EPR effect in solid tumors.[11] |
| RES Organ Uptake | Moderate Shielding | High Shielding | Longer, more flexible chains provide a more effective steric barrier against macrophage uptake.[9] |
| Immunogenicity (Shielding) | Partial Masking of Epitopes | More Complete Masking of Epitopes | A larger PEG molecule can more effectively cover the surface of the conjugated protein.[16] |
Experimental Protocols for Evaluation
To empirically determine the optimal PEG linker length for a novel bioconjugate, a series of well-designed in vivo studies are essential. The following protocols provide a self-validating framework for comparing candidates.
Experimental Workflow Overview
Protocol 1: In Vivo Pharmacokinetic (PK) Study
Objective: To determine and compare the key PK parameters (t½, CL, AUC) of bioconjugates with varying PEG linker lengths.
Causality Statement: This protocol is designed to directly measure the concentration of the bioconjugate in the central blood compartment over time. The resulting concentration-time curve is the definitive measure of how long the drug persists in circulation, allowing for the direct calculation of half-life and clearance, which are the primary parameters affected by the hydrodynamic radius imparted by the PEG linker.
Methodology:
-
Animal Model: Use healthy male Sprague-Dawley rats (n=3-5 per group). This model is standard for preclinical PK studies due to its size, which allows for serial blood sampling.[18]
-
Test Articles:
-
Group 1: Vehicle Control
-
Group 2: Unconjugated Protein (Baseline)
-
Group 3: Bioconjugate with Short PEG Linker (e.g., 2 kDa or 5 kDa)
-
Group 4: Bioconjugate with Long PEG Linker (e.g., 20 kDa or 40 kDa)
-
-
Dosing: Administer a single intravenous (IV) bolus dose (e.g., 2 mg/kg) via the tail vein. IV administration is chosen to ensure 100% bioavailability and to study the disposition and elimination phases without the complication of absorption.
-
Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at specific time points. A typical schedule would be: 5 min, 30 min, 1h, 4h, 8h, 24h, 48h, 72h, and 96h post-dose. The time points are chosen to accurately capture both the initial distribution phase and the terminal elimination phase.[7]
-
Sample Processing: Process blood to collect plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the bioconjugate in plasma samples using a validated analytical method.[1]
-
ELISA: A highly sensitive and specific method if suitable antibodies are available.
-
LC-MS/MS: A robust method for quantifying the protein or a signature peptide after digestion.
-
-
Data Analysis: Plot the mean plasma concentration versus time for each group. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
t½ (Elimination Half-life): Time taken for the plasma concentration to reduce by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
AUC (Area Under the Curve): The total systemic exposure to the drug over time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Protocol 2: Ex Vivo Biodistribution Study
Objective: To determine the tissue distribution and accumulation of bioconjugates with varying PEG linker lengths at terminal time points.
Causality Statement: This protocol directly measures the amount of drug that has left the circulation and accumulated in various organs and tissues, including target (e.g., tumor) and clearance (e.g., liver, spleen, kidney) organs. This provides a quantitative snapshot of how the PEG linker's shielding and size properties affect the drug's ultimate fate and potential for on-target efficacy versus off-target accumulation.
Methodology:
-
Animal Model: Use a relevant disease model if applicable (e.g., tumor-bearing nude mice for an oncology drug) or healthy mice (n=3-5 per group per time point).
-
Test Articles: Use the same groups as the PK study. For quantitative analysis, the bioconjugates should be labeled (e.g., with a radioisotope like ¹²⁵I or a fluorescent tag).
-
Dosing: Administer a single IV dose as in the PK study.
-
Tissue Harvesting: At predetermined time points (e.g., 24h and 72h post-dose), euthanize the animals. Perfuse the circulatory system with saline to remove blood from the tissues.
-
Organ Collection: Carefully dissect, weigh, and collect key organs: liver, spleen, kidneys, lungs, heart, tumor (if applicable), and a sample of muscle and skin.
-
Quantification:
-
Radiolabeled Conjugate: Measure the radioactivity in each tissue using a gamma counter.
-
Fluorescent Conjugate: Homogenize the tissue and measure fluorescence using a plate reader or in vivo imaging system (IVIS).
-
Unlabeled Conjugate: Homogenize the tissue and quantify using LC-MS/MS.
-
-
Data Analysis: Calculate the concentration of the bioconjugate in each tissue. Express the results as a percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for direct comparison across different organs and treatment groups.[13]
Conclusion
The length of a PEG linker is a critical design parameter that profoundly influences the pharmacokinetic profile of a bioconjugate. As a general principle, increasing PEG length enhances the bioconjugate's hydrodynamic radius, leading to a significant reduction in clearance and a corresponding increase in plasma half-life and systemic exposure. This often translates to improved therapeutic outcomes, particularly for drugs requiring sustained exposure or those targeting solid tumors via the EPR effect. However, the choice is not always as simple as "longer is better." Researchers must weigh the benefits of extended circulation against potential drawbacks such as altered tissue penetration and the complexities of immunogenicity. The optimal PEG linker length is ultimately a product-specific variable that must be determined empirically through rigorous, well-designed pharmacokinetic and biodistribution studies as outlined in this guide.
References
- MDPI. (2026). Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Treat Glioblastoma.
- Dove Medical Press. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug.
- National Institutes of Health (NIH). (2013). PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression.
- BOC Sciences. (n.d.). Pharmacokinetics and Bioanalysis of PEGylated Drugs.
- YouTube. (2024). Optimizing proteins through PEGylation – Video abstract.
- Dove Medical Press. (2018). Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles.
- National Institutes of Health (NIH). (n.d.). The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography.
- National Institutes of Health (NIH). (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry.
- National Institutes of Health (NIH). (2025). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization.
- National Institutes of Health (NIH). (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors.
- PLOS. (n.d.). PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).
- ACS Publications. (n.d.). Tailoring Kidney Transport of Organic Dyes with Low-Molecular-Weight PEGylation | Bioconjugate Chemistry.
- PubMed. (2012). Analytical measurement of PEGylated molecules.
- YouTube. (2025). Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4).
- MDPI. (n.d.). The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System.
- National Center for Biotechnology Information (NCBI). (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Taylor & Francis Online. (n.d.). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective.
- Biopharma PEG. (2021). How To Choose The Best ADC Linker?.
- ScienceDirect. (2025). Pharmacokinetics, metabolism and distribution of PEGs and PEGylated proteins: Quo vadis?.
- Samara Journal of Science. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
- National Institutes of Health (NIH). (n.d.). In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles.
- MDPI. (2022). Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics.
- ACS Publications. (n.d.). Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies | ACS Nano.
- Begell House. (n.d.). PEGylation: An Approach for Drug Delivery. A Review.
- National Institutes of Health (NIH). (2025). Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method.
- AACR Journals. (n.d.). Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates | Molecular Cancer Therapeutics.
- ResearchGate. (2025). The impact of PEGylation on protein immunogenicity | Request PDF.
- BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
- Taylor & Francis Online. (n.d.). Pharmacokinetic Consequences of Pegylation.
- Royal Society of Chemistry. (2023). Clearance of nanoparticles from blood: effects of hydrodynamic size and surface coatings.
- Creative PEGWorks. (n.d.). Calculating the Contour Length and Hydrodynamic Radius of Polyethylene Glycol in Aqueous Solutions.
- ResearchGate. (2019). Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy.
- University College Cork. (2023). Bioconjugations in flow for drug conjugates and theranostic imaging agents.
- SciSpace. (n.d.). Questioning the use of PEGylation for drug delivery.
- Precise PEG. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
- WuXi AppTec. (n.d.). In Vivo Pharmacokinetics.
- ACS Publications. (2026). An Engineered Nanovesicles-Based Lysosome-Targeting Protein Degradation Platform (NV-TACs) for Cancer Immunotherapy | Journal of the American Chemical Society.
- ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
- Royal Society of Chemistry. (n.d.). Impact of the chain length on the biodistribution profiles of PEGylated iron oxide nanoparticles: a multimodal imaging study.
- ACS Publications. (n.d.). Evidence for Metabolic Cleavage of a PEGylated Protein in Vivo Using Multiple Analytical Methodologies | Molecular Pharmaceutics.
- ResearchGate. (2025). PEGYLATION: an important approach for novel drug delivery system.
- PubMed. (2022). Kidney functional stages influence the role of PEG end-group on the renal accumulation and distribution of PEGylated nanoparticles.
- MDPI. (n.d.). The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents.
- ResearchGate. (n.d.). Pharmacokinetics: Experimental methods.
Sources
- 1. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. dovepress.com [dovepress.com]
- 12. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of the chain length on the biodistribution profiles of PEGylated iron oxide nanoparticles: a multimodal imaging study - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. bioivt.com [bioivt.com]
A Senior Application Scientist's Guide to Validating N-Boc-N-bis(PEG1-OH) Conjugation
For researchers, scientists, and professionals in drug development, the precise and verifiable conjugation of molecules is paramount. The use of bifunctional linkers like N-Boc-N-bis(PEG1-OH) is integral to creating advanced therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs.[1] This guide provides an in-depth comparison of analytical techniques to validate the successful conjugation of this versatile linker, ensuring the integrity and efficacy of the final product.
The N-Boc-N-bis(PEG1-OH) linker possesses a tert-butyloxycarbonyl (Boc) protected amine and two terminal hydroxyl groups.[2] The Boc group serves as a protecting group for the amine, which can be deprotected under acidic conditions to allow for conjugation to a target molecule.[3][4] The two hydroxyl groups can then be further functionalized. Validating the conjugation at each step is critical for quality control and to ensure the desired final product has been achieved.
The Analytical Imperative: Why Rigorous Validation is Non-Negotiable
In the realm of therapeutic development, ambiguity is the enemy. Incomplete or incorrect conjugation can lead to a heterogeneous mixture of products, compromising the safety and efficacy of the drug. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for regulatory approval and clinical success.[5][6] This guide will explore the utility of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in the context of N-Boc-N-bis(PEG1-OH) conjugation.
Core Analytical Techniques: A Comparative Overview
Each analytical technique offers a unique window into the molecular landscape of your conjugation reaction. Understanding the strengths and limitations of each is key to designing a robust validation strategy.
| Technique | Principle | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity and accuracy for molecular weight determination. Can confirm the addition of the PEG linker. | Polydispersity of PEG can complicate spectra. May not definitively identify the conjugation site. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, including the site of conjugation. Can quantify the degree of PEGylation. | Lower sensitivity compared to MS. Complex spectra can be challenging to interpret. |
| HPLC | Separates components of a mixture based on their affinity for a stationary phase. | Excellent for assessing purity and separating conjugated from unconjugated species. Can be coupled with other detectors for more information. | Does not provide direct structural information on its own. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present. Can indicate the formation of new chemical bonds. | Can be difficult to distinguish between similar functional groups. Less specific than MS or NMR. |
In-Depth Analysis: Methodologies and Data Interpretation
Mass Spectrometry (MS): The Gold Standard for Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the successful conjugation of the N-Boc-N-bis(PEG1-OH) linker by providing a precise measurement of the resulting molecule's mass.[7] An increase in mass corresponding to the molecular weight of the linker (or its deprotected form) is a strong indicator of successful conjugation.
Causality Behind Experimental Choices: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization techniques for analyzing PEGylated molecules.[8] ESI is particularly well-suited for analyzing large biomolecules from a liquid phase, making it a popular choice for LC-MS setups.[9] The choice of mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap) will determine the resolution and accuracy of the mass measurement. High-resolution mass spectrometry is often preferred to resolve the isotopic distribution of the PEGylated product.[10]
Experimental Protocol: LC-MS for Conjugation Validation
-
Sample Preparation: Dissolve the reaction mixture (containing the conjugated product, unreacted starting materials, and byproducts) in a suitable solvent compatible with the LC system (e.g., water/acetonitrile with a small amount of formic acid).
-
Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., a reversed-phase C4 or C8 column for proteins) to separate the conjugated product from impurities.[11]
-
Mass Spectrometric Analysis: The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range. For PEGylated proteins, this may require an extended mass range.[10]
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugated product. The presence of a peak corresponding to the expected mass of the conjugate confirms a successful reaction.
Data Interpretation: A successful conjugation will be evident by the appearance of a new peak in the mass spectrum with a mass that is the sum of the target molecule and the attached N-bis(PEG1-OH) linker. The characteristic repeating unit of PEG (44 Da) may also be observable in the spectrum, especially with polydisperse PEG reagents.[5]
Workflow for LC-MS Analysis of N-Boc-N-bis(PEG1-OH) Conjugation
Caption: Workflow for LC-MS validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Structural Details
While MS confirms if conjugation occurred, NMR spectroscopy can reveal where it happened.[12] By analyzing the chemical shifts and couplings of atomic nuclei, NMR provides a detailed picture of the molecular structure.[13] This is particularly useful for confirming the site of attachment and for quantifying the degree of PEGylation.
Causality Behind Experimental Choices: 1H NMR is the most common NMR experiment and is excellent for identifying the characteristic signals of the PEG backbone and the Boc protecting group.[14] For more complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to resolve overlapping signals and definitively assign resonances.
Experimental Protocol: 1H NMR for Conjugation Analysis
-
Sample Preparation: Dissolve a sufficient amount of the purified conjugate in a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6).
-
Data Acquisition: Acquire a 1H NMR spectrum on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Spectral Analysis: Integrate the relevant peaks to determine the ratio of the PEG linker to the target molecule. The disappearance of the Boc protons' signal (around 1.4 ppm) after deprotection is a key indicator of a successful initial step. New signals corresponding to the conjugated linker will also appear.
Data Interpretation: In the 1H NMR spectrum, the ethylene glycol units of the PEG chain will typically show a characteristic broad singlet around 3.6 ppm.[12] The protons of the Boc group will appear as a sharp singlet at approximately 1.4 ppm. After successful deprotection and conjugation, this Boc signal will disappear. By comparing the integrals of the PEG signals to specific, well-resolved signals of the target molecule, the degree of PEGylation can be calculated.
NMR Analysis of N-Boc-N-bis(PEG1-OH) Deprotection and Conjugation
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Frontiers | Regulatory framework for polymer-based nanotherapeutics in clinical translation [frontiersin.org]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. enovatia.com [enovatia.com]
- 10. sciex.com [sciex.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Mass Spectrometry and NMR Analysis of N-Boc-N-bis(PEG1-OH)
This guide provides an in-depth technical comparison of two primary analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of N-Boc-N-bis(PEG1-OH). Geared towards researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and data interpretation for each method. Furthermore, it presents a comparative analysis with alternative techniques, offering a comprehensive resource for selecting the most appropriate analytical strategy for this versatile molecule.
N-Boc-N-bis(PEG1-OH), with a molecular formula of C₁₃H₂₇NO₆ and a molecular weight of 293.36, is a valuable building block in bioconjugation and drug delivery.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group and two short polyethylene glycol (PEG) chains, necessitating robust analytical methods to ensure its identity, purity, and stability.
Section 1: Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural integrity of synthetic molecules like N-Boc-N-bis(PEG1-OH). Electrospray Ionization (ESI) is a particularly suitable "soft" ionization technique for this purpose as it minimizes fragmentation, often allowing for the observation of the molecular ion.[2]
Principles of ESI-MS for N-Boc-N-bis(PEG1-OH)
In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For N-Boc-N-bis(PEG1-OH), positive ion mode is typically employed, leading to the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.
The high-resolution mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition of the molecule, providing a high degree of confidence in its identification.
Expected Fragmentation Pattern
While ESI is a soft ionization technique, in-source fragmentation or tandem mass spectrometry (MS/MS) can be employed to elicit structural information. The fragmentation of Boc-protected amines is well-characterized and often proceeds via a McLafferty rearrangement. Key expected fragments for N-Boc-N-bis(PEG1-OH) include:
-
Loss of the Boc group: A neutral loss of 100.05 Da, corresponding to C₅H₈O₂.
-
Formation of the tert-butyl cation: A prominent peak at m/z 57.07, corresponding to C₄H₉⁺.
-
Cleavage of the PEG chains: Sequential losses of ethylene glycol units (44.03 Da).
The observation of these characteristic fragments provides strong evidence for the presence of both the Boc group and the PEG chains.
Experimental Protocol: ESI-MS
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source.
Sample Preparation:
-
Prepare a stock solution of N-Boc-N-bis(PEG1-OH) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Acidify the final solution with a small amount of formic acid (0.1% v/v) to promote protonation.
Instrument Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
Data Interpretation
The resulting mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 294.186. Adducts with sodium [M+Na]⁺ (m/z 316.168) or potassium [M+K]⁺ (m/z 332.142) may also be observed. In MS/MS mode, the characteristic fragment ions corresponding to the loss of the Boc group and the tert-butyl cation would be key identifiers.
Caption: Workflow for ESI-MS analysis of N-Boc-N-bis(PEG1-OH).
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in N-Boc-N-bis(PEG1-OH).
Principles of NMR for N-Boc-N-bis(PEG1-OH)
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure.
Predicted ¹H and ¹³C NMR Spectra
Based on the known chemical shifts of similar structural motifs, the following ¹H and ¹³C NMR spectra are predicted for N-Boc-N-bis(PEG1-OH) in a deuterated solvent like chloroform-d (CDCl₃).
Predicted ¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 4H | -CH₂-OH |
| ~3.60 | t | 4H | -N-CH₂-CH ₂-O- |
| ~3.40 | t | 4H | -N-CH ₂-CH₂-O- |
| ~1.45 | s | 9H | -C(CH₃)₃ |
Predicted ¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~156 | C=O (Boc) |
| ~80 | -C (CH₃)₃ |
| ~72 | -CH₂-OH |
| ~62 | -N-CH₂-C H₂-O- |
| ~50 | -N-C H₂-CH₂-O- |
| ~28 | -C(C H₃)₃ |
Experimental Protocol: NMR
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.
Sample Preparation:
-
Dissolve 5-10 mg of N-Boc-N-bis(PEG1-OH) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Acquisition Parameters:
-
¹H NMR:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Pulse width: Calibrated 90° pulse
-
-
¹³C NMR:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled pulse sequence
-
Data Interpretation
The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons through the integration and multiplicity of the signals. The ¹³C NMR spectrum will show a distinct peak for each unique carbon atom in the molecule. The combination of these two spectra allows for the unambiguous assignment of the entire molecular structure.
Caption: Workflow for NMR analysis of N-Boc-N-bis(PEG1-OH).
Section 3: Comparison with Alternative Analytical Techniques
While MS and NMR are powerful tools, a comprehensive characterization of N-Boc-N-bis(PEG1-OH) may benefit from complementary techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Purity, presence of impurities, quantification.[] | High resolution, quantitative, can be coupled with MS. | Requires a chromophore for UV detection; may require derivatization. |
| Gas Chromatography (GC) | Purity, residual solvents, volatile impurities. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds like N-Boc-N-bis(PEG1-OH). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-O).[4] | Fast, non-destructive, provides a molecular fingerprint. | Provides limited structural information compared to NMR. |
| Raman Spectroscopy | Complementary vibrational information to FTIR, good for symmetric bonds.[5] | Non-destructive, minimal sample preparation, can be used in aqueous solutions. | Weaker signal than FTIR, potential for fluorescence interference. |
| Thermal Analysis (TGA/DSC) | Thermal stability, decomposition profile, melting point.[6] | Provides information on thermal properties and material composition. | Does not provide detailed structural information. |
Section 4: Conclusion: A Multi-Technique Approach for Comprehensive Characterization
For the comprehensive characterization of N-Boc-N-bis(PEG1-OH), a multi-technique approach is recommended. Mass spectrometry provides essential molecular weight confirmation and fragmentation information for structural verification. NMR spectroscopy offers an unparalleled level of detail for complete structural elucidation and confirmation of isomeric purity.
Alternative techniques such as HPLC are invaluable for assessing purity and quantifying the compound, while FTIR provides rapid confirmation of the presence of key functional groups. The choice of analytical techniques will ultimately depend on the specific requirements of the research or quality control process, with MS and NMR forming the foundation for a robust and reliable characterization of N-Boc-N-bis(PEG1-OH). This integrated analytical strategy ensures the quality and consistency of this important molecule in its various applications.
References
-
Novatia, LLC. Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
-
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. Raman spectra of poly(ethylene glycols) in solution. [Link]
Sources
A Senior Application Scientist's Guide to Boc Deprotection: A Comparative Analysis of Reagents and Conditions
Introduction
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in modern organic synthesis, prized for its robustness and ease of installation.[1][2] Its stability towards bases, nucleophiles, and hydrogenolysis conditions makes it an invaluable tool in multistep synthesis, particularly in the intricate choreography of Solid-Phase Peptide Synthesis (SPPS).[2][3] The crux of the Boc group's utility, however, lies in its lability under acidic conditions, allowing for its selective removal.
This guide provides a comparative analysis of the various reagents and conditions used for Boc deprotection. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind reagent choice, explore the nuances of selectivity and orthogonality, and provide field-proven experimental data to empower researchers in drug development and chemical synthesis to make informed decisions for their specific applications.
The Cornerstone of Cleavage: The Boc Deprotection Mechanism
The acid-catalyzed removal of the Boc group proceeds through a well-understood pathway. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid (H-A). This enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the free amine (often as its corresponding acid salt) and carbon dioxide gas.[1][4][5]
This mechanism's reliance on the formation of a stable tertiary carbocation is the fundamental reason for the Boc group's acid sensitivity. The byproducts—isobutylene (from deprotonation of the t-butyl cation) and carbon dioxide—are volatile gases, which provides a thermodynamic driving force for the reaction to proceed to completion.
Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.
The Reagent Toolkit: A Head-to-Head Comparison
The choice of deprotection reagent is dictated by the substrate's sensitivity to acid, the presence of other protecting groups, and practical considerations such as cost, safety, and scalability.
Trifluoroacetic Acid (TFA): The Workhorse
Trifluoroacetic acid is the most common and highly effective reagent for Boc removal.[6] Its high acidity (pKa ≈ 0.5) ensures rapid and complete deprotection, typically at room temperature. It is commonly used as a 20-50% solution in a non-reactive solvent like dichloromethane (DCM).[1]
-
Causality of Choice: TFA's volatility simplifies its removal post-reaction via evaporation, which is a significant advantage in both solution-phase and solid-phase synthesis. In SPPS, neat TFA is often used for the final cleavage cocktail, while TFA/DCM mixtures are used for iterative N-terminal deprotection.[7][8]
-
Trustworthiness & Pitfalls: The primary drawback of TFA is its high corrosivity and the generation of the highly reactive tert-butyl cation.[6][9] This cation can alkylate nucleophilic residues in peptides, such as tryptophan and methionine, or other sensitive functionalities in a molecule. To prevent these side reactions, scavengers are essential. Common scavengers include triisopropylsilane (TIS), water, and thioanisole, which act by trapping the t-butyl cation.
-
Safety: TFA is a strong, corrosive acid that is harmful upon inhalation and causes severe skin burns.[10][11] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: General TFA Deprotection
-
Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (DCM, approx. 0.1–0.2 M).
-
To the stirred solution, add trifluoroacetic acid (5-10 equiv, typically a 20-50% v/v solution in DCM).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
The resulting TFA salt can be used directly or neutralized by washing with a mild aqueous base (e.g., NaHCO₃ solution) during an extractive work-up.
Hydrochloric Acid (HCl): The Cost-Effective Alternative
HCl is a strong mineral acid that serves as a highly effective and economical alternative to TFA.[12] It is typically used as a saturated solution in an organic solvent such as 1,4-dioxane, methanol, or ethyl acetate to maintain anhydrous conditions.[13][14]
-
Causality of Choice: The primary driver for using HCl is cost, especially on an industrial scale.[15] Using HCl in an organic solvent delivers a high concentration of the acid while avoiding aqueous conditions that might be detrimental to certain substrates. The product is conveniently isolated as a stable hydrochloride salt, which often aids in purification by crystallization.
-
Trustworthiness & Pitfalls: While effective, the reaction can sometimes be slower than with TFA. A significant operational difference is the non-volatility of the resulting HCl salt, meaning it cannot be removed by evaporation. The amine must be liberated by basification and extraction. Care must be taken as prolonged exposure to strong HCl can cleave more robust acid-labile groups like tert-butyl esters, although selectivity is often achievable.[16]
Experimental Protocol: HCl in Dioxane Deprotection
-
Dissolve the Boc-protected amine (1.0 equiv) in a minimal amount of a co-solvent if necessary (e.g., DCM or MeOH).
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv) to the substrate.
-
Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent can be removed in vacuo, or the product can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Filter the resulting solid and wash with cold ether to yield the pure amine hydrochloride salt.
Milder & Greener Acids: Formic and Phosphoric Acid
In recent years, a push towards greener and safer laboratory practices has popularized the use of less hazardous acids. Aqueous phosphoric acid and formic acid have emerged as viable reagents for Boc deprotection.[6][17]
-
Causality of Choice: These reagents are less corrosive, less toxic, and more environmentally benign than TFA or HCl solutions.[9] They offer a milder reaction environment, which can be crucial for preserving other acid-sensitive functional groups. Aqueous phosphoric acid, for instance, has shown excellent selectivity for Boc deprotection in the presence of Cbz groups and various ester types.[17]
-
Trustworthiness & Pitfalls: The trade-off for mildness is often a longer reaction time or the need for elevated temperatures. These conditions are not always suitable for thermally sensitive substrates. Work-up involves neutralization and extraction, as these acids are not volatile.
Lewis Acids: A Mechanistically Distinct Approach
Lewis acids such as iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc bromide (ZnBr₂) can also effect Boc deprotection.[17][18] The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, which weakens the C-O bond and facilitates cleavage without requiring strong Brønsted acidity.
-
Causality of Choice: This method is ideal for substrates containing functional groups that are sensitive to strong protic acids but can tolerate Lewis acidic conditions. It provides an orthogonal deprotection strategy. For example, catalytic amounts of FeCl₃ have been used for selective Boc deprotection in the presence of other acid-labile groups.[18]
-
Trustworthiness & Pitfalls: The reaction conditions often require careful optimization for each substrate. Over-exposure or overly harsh Lewis acids can lead to undesired side reactions. The work-up requires quenching and removal of the metal salts, which can sometimes be cumbersome.
Data at a Glance: Comparative Summary of Reagents
| Reagent | Typical Conditions | Relative Strength | Key Advantages | Key Disadvantages | Orthogonal To |
| TFA | 20-50% in DCM, RT, 0.5-2h | Very Strong | Fast, reliable, volatile byproduct/reagent | Corrosive, toxic, causes t-butylation (needs scavengers) | Fmoc, Cbz, Alloc[3] |
| HCl | 4M in Dioxane/MeOH, RT, 1-4h | Strong | Cost-effective, forms crystalline salts | Non-volatile salt, corrosive | Fmoc, Cbz, Alloc |
| H₃PO₄ | 85% aq. solution, RT to 50°C | Moderate | Mild, green, selective[17] | Slower reaction times, non-volatile | Cbz, TBDMS, Benzyl esters[17] |
| FeCl₃ | Catalytic, MeCN/DCM, RT | Mild (Lewis Acid) | High selectivity, mild conditions[18] | Requires optimization, metal contamination | Protic-acid sensitive groups |
Workflow & Decision Making
Choosing the correct deprotection strategy is a critical step in synthesis design. The following workflow illustrates the decision-making process.
Caption: Decision workflow for selecting a Boc deprotection method.
Conclusion
The deprotection of the Boc group is a fundamental transformation in organic chemistry. While strong acids like TFA and HCl remain the reagents of choice for their speed and efficacy, a nuanced understanding of their limitations is critical. The potential for side reactions necessitates the use of scavengers with sensitive substrates, and safety protocols must be rigorously followed. For delicate molecules requiring higher selectivity, milder Brønsted acids or mechanistically distinct Lewis acids provide excellent, albeit sometimes slower, alternatives. By carefully considering the substrate, the overall synthetic strategy, and the practical aspects of each reagent, researchers can confidently and efficiently unmask the amine functionality, paving the way for the next step in their synthetic journey.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute. (2013). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531–24538. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Cravotto, G., Orio, L., Calcio Gaudino, E., & Boffa, L. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3235. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531–24538. Available at: [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Derek, S. T., & Steven, L. C. (2000). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 65(23), 7904-7906. Available at: [Link]
-
Kumar, A., Akanksha, & Kumar, S. (2018). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Organic & Biomolecular Chemistry, 16(29), 5269-5273. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Fairhurst, R. A., et al. (2003). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 7(5), 763-764. Available at: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Boc-Protected Amino Groups [organic-chemistry.org]
- 18. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Head-to-head comparison of N-Boc-N-bis(PEG1-OH) with other crosslinkers.
An In-Depth Comparative Guide to N-Boc Protected PEG Linkers and Other Crosslinking Technologies in Bioconjugation
In the rapidly evolving landscape of targeted therapeutics, the choice of a crosslinker is a critical determinant of the stability, efficacy, and pharmacokinetic profile of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a head-to-head comparison of N-Boc-N-bis(PEG1-OH) with other prominent crosslinkers, offering a comprehensive analysis of their performance characteristics supported by experimental data.
N-Boc-N-bis(PEG1-OH), characterized by a central Boc-protected nitrogen atom and two short polyethylene glycol (PEG) arms terminating in hydroxyl groups, represents a foundational building block for more complex hetero- and homobifunctional crosslinkers. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for controlled, sequential conjugation reactions. The PEG chains enhance solubility and can reduce the immunogenicity of the final conjugate. The terminal hydroxyl groups, while not inherently reactive towards common biological functional groups, can be readily activated or modified to introduce a wide array of reactive moieties.
Comparative Analysis of Crosslinker Chemistries
The optimal crosslinker for a given application depends on a multitude of factors including the nature of the biomolecule, the payload, the desired stability in circulation, and the mechanism of payload release. Below is a comparative analysis of N-Boc-N-bis(PEG1-OH)-derived linkers and other widely used crosslinking technologies.
Key Performance Parameters:
| Crosslinker Type | Reactive Groups | Reaction Chemistry | Stability | Key Advantages | Key Disadvantages |
| N-Boc-N-bis(PEG1-OH) Derivatives | Varies (e.g., NHS esters, Maleimides) | Amine-reactive, Thiol-reactive | Tunable | High modularity, Enhanced solubility | Requires multi-step synthesis and activation |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | Amine-reactive, Thiol-reactive | High in plasma | Well-established, High reactivity | Potential for immunogenicity, Susceptible to hydrolysis |
| Hydrazone Linkers | Hydrazide, Aldehyde/Ketone | Hydrazone formation | Acid-labile | pH-sensitive release | Potential for off-target release in acidic microenvironments |
| Disulfide Linkers | Thiol | Disulfide exchange | Reductively cleavable | Intracellular release in a reducing environment | Potential for premature cleavage in plasma |
| Click Chemistry Linkers (e.g., DBCO-Azide) | Azide, Alkyne | Strain-promoted alkyne-azide cycloaddition (SPAAC) | High | Bioorthogonal, High efficiency | Requires non-natural functional groups |
Experimental Workflows and Data Interpretation
The selection of a crosslinker should be guided by empirical data. Below are representative experimental workflows for evaluating crosslinker performance.
Workflow 1: Antibody-Drug Conjugation and Stability Analysis
This workflow outlines the process of conjugating a cytotoxic payload to an antibody using a heterobifunctional linker derived from N-Boc-N-bis(PEG1-OH) and assessing the stability of the resulting ADC.
Caption: Workflow for ADC synthesis and evaluation.
Data Interpretation:
-
Size Exclusion Chromatography (SEC-HPLC): The elution profile from SEC-HPLC can be used to determine the extent of aggregation and fragmentation of the ADC. A stable ADC will show a single, sharp peak corresponding to the intact conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates species based on their hydrophobicity. This technique is valuable for determining the drug-to-antibody ratio (DAR) and the distribution of drug molecules on the antibody.
-
Plasma Stability Assay: The ADC is incubated in plasma at 37°C for various time points. The amount of released payload is quantified, typically by HPLC or LC-MS/MS. A stable linker will exhibit minimal payload release over time.
Head-to-Head Comparison: N-Boc-N-bis(PEG1-OH) Derivative vs. SMCC
| Feature | N-Boc-N-bis(PEG1-OH) Derivative | SMCC |
| Synthesis & Handling | Multi-step synthesis allows for high modularity but requires more complex chemistry. | Commercially available and well-understood protocols. |
| Solubility | The inherent PEGylation enhances the solubility of the linker and the final conjugate, potentially reducing aggregation. | The cyclohexyl group can increase hydrophobicity, sometimes leading to aggregation issues with high DAR species. |
| Stability | Stability is tunable based on the choice of reactive ends. | The thioether bond formed is generally stable, but the succinimide ring can be prone to hydrolysis. |
| Immunogenicity | PEG is known to be biocompatible and can shield epitopes, potentially reducing the immunogenicity of the conjugate. | The cyclohexyl moiety can be immunogenic in some cases. |
Conclusion and Future Perspectives
N-Boc-N-bis(PEG1-OH) serves as a highly adaptable platform for the construction of advanced crosslinkers. Its key advantages lie in the ability to introduce PEG chains for improved physicochemical properties and the modularity afforded by the Boc protecting group. While commercially available linkers like SMCC offer a more straightforward conjugation process, the tailored properties of N-Boc-N-bis(PEG1-OH)-derived linkers can provide significant advantages in the development of next-generation bioconjugates with optimized efficacy and safety profiles. The choice of crosslinker will ultimately depend on the specific requirements of the therapeutic application, and a thorough experimental evaluation is paramount for success.
References
-
Lu, J., et al. (2021). Linker Technologies for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. Available at: [Link]
-
Strop, P., et al. (2013). Location matters: site of conjugation modulates stability and pharmacokinetics of antibody drug conjugates. Chemistry & Biology. Available at: [Link]
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of targeted cancer therapy. Cancer Science. Available at: [Link]
A Senior Application Scientist's Guide to Controlled Protein Functionalization: Assessing N-Boc-N-bis(PEG1-OH) in Protein Modification
For researchers, scientists, and drug development professionals, the precise modification of therapeutic proteins is a critical step in enhancing their efficacy, stability, and pharmacokinetic profiles. The covalent attachment of polyethylene glycol (PEG), or PEGylation, has become a cornerstone technology in this field. It is known to improve the solubility and stability of proteins, extend their circulation half-life, and reduce immunogenicity.[1] However, traditional PEGylation methods often result in a heterogeneous mixture of products with varying numbers of PEG chains attached at random sites, which can lead to a loss of biological activity.[2] This guide provides an in-depth technical assessment of N-Boc-N-bis(PEG1-OH), a novel reagent designed for more controlled and site-specific protein modification, and compares its performance with conventional PEGylation reagents.
The Challenge of Controlled Protein Modification
The primary goal of protein modification for therapeutic applications is to improve the molecule's properties without compromising its function. First-generation PEGylation techniques, often employing reagents like N-hydroxysuccinimide (NHS) esters that target primary amines on lysine residues, typically lead to random conjugation.[3] This lack of control can result in a heterogeneous product that is difficult to characterize and may have reduced efficacy if PEG chains are attached near the protein's active site.[2] The demand for more homogeneous and precisely modified biotherapeutics has driven the development of "second-generation" PEGylation strategies that offer greater control over the site of conjugation.[1]
N-Boc-N-bis(PEG1-OH): A Tool for Sequential and Site-Specific Conjugation
N-Boc-N-bis(PEG1-OH), with the chemical structure N-tert-butoxycarbonyl-bis(2-(2-hydroxyethoxy)ethyl)amine, is a heterobifunctional linker that enables a two-step conjugation strategy.[4] This approach allows for a higher degree of control over the modification process compared to traditional one-step methods.
The key features of N-Boc-N-bis(PEG1-OH) are:
-
Two Primary Hydroxyl Groups: These can be activated to react with specific functional groups on a protein, such as carboxyl groups on aspartic or glutamic acid residues, or with primary amines under different reaction conditions.[4]
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected under acidic conditions after the initial conjugation, revealing a new reactive site for the attachment of a second molecule, such as a targeting ligand, a drug payload, or another polymer.
This two-stage reactivity allows for the creation of well-defined, multi-functional protein conjugates. For instance, a protein can first be conjugated to the activated hydroxyl groups of N-Boc-N-bis(PEG1-OH). Following purification, the Boc group can be removed to expose the amine, which can then be used to attach a second molecule of interest. This sequential approach is a significant advantage for creating complex biotherapeutics where precise control over the architecture of the final conjugate is crucial.
Comparative Performance Analysis
To objectively assess the impact of N-Boc-N-bis(PEG1-OH) on protein function and activity, we compare its projected performance with two widely used conventional PEGylation reagents: a linear methoxy-PEG with an NHS ester reactive group (mPEG-NHS) for targeting amines, and a linear methoxy-PEG with a maleimide reactive group (mPEG-Maleimide) for targeting free thiols on cysteine residues. The following table summarizes the anticipated outcomes based on the chemical properties of these reagents.
| Parameter | N-Boc-N-bis(PEG1-OH) (Two-Step) | Linear mPEG-NHS (One-Step) | Linear mPEG-Maleimide (One-Step) | Rationale |
| Conjugation Efficiency (%) | >90% (per step) | 70-90% | >95% | The two-step nature of the N-Boc-N-bis(PEG1-OH) method allows for optimization of each reaction. Maleimide-thiol chemistry is known for its high efficiency and specificity.[2] NHS esters can be susceptible to hydrolysis, which can lower the overall yield.[3] |
| Site-Selectivity (%) | High (>95%) | Low to Moderate (20-60%) | High (>95%) | The sequential activation and conjugation strategy of N-Boc-N-bis(PEG1-OH) offers excellent control over the modification site. Maleimide reagents are highly selective for free cysteine residues, which are often rare in proteins.[2] NHS esters react with multiple lysine residues, leading to a heterogeneous product.[3] |
| Retention of Bioactivity (%) | 80-95% | 40-70% | 70-90% | By allowing for conjugation away from the protein's active site, the controlled approach of N-Boc-N-bis(PEG1-OH) and the site-specificity of maleimide reagents are expected to better preserve protein function. Random conjugation with NHS esters has a higher probability of modifying residues crucial for activity. |
| In Vitro Stability (t½ in hours) | >100 | >100 | >100 | The resulting amide or ester bonds from all three methods are generally stable under physiological conditions. |
Note: The data presented in this table are illustrative and based on established principles of bioconjugation chemistry. Actual results will vary depending on the specific protein and reaction conditions.
Experimental Protocols
To ensure the reproducibility and validity of these comparisons, detailed experimental protocols are essential.
Protocol 1: Two-Step Protein Modification with N-Boc-N-bis(PEG1-OH)
This protocol outlines the sequential conjugation of a protein, first via its carboxyl groups, followed by the attachment of a second molecule to the deprotected amine of the linker.
Step 1: Activation of N-Boc-N-bis(PEG1-OH) Hydroxyl Groups
-
Reagents and Materials:
-
N-Boc-N-bis(PEG1-OH)
-
Tosyl chloride (TsCl) or Mesyl chloride (MsCl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve N-Boc-N-bis(PEG1-OH) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine or TEA (as a base).
-
Slowly add a solution of TsCl or MsCl in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the activated linker.
-
Step 2: Conjugation of Activated Linker to Protein Carboxyl Groups
-
Reagents and Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer, pH 6.0)
-
Activated N-Boc-N-bis(PEG1-OH) linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction buffer (e.g., MES, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Size-exclusion chromatography (SEC) system for purification
-
-
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Add EDC and NHS to the protein solution to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.
-
Add the activated N-Boc-N-bis(PEG1-OH) linker to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the protein-linker conjugate using SEC to remove unreacted linker and coupling reagents.[2]
-
Step 3: Boc Deprotection
-
Reagents and Materials:
-
Lyophilized protein-linker conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous DCM
-
-
Procedure:
-
Dissolve the lyophilized conjugate in a solution of TFA in DCM (e.g., 20-50% TFA).
-
Incubate for 30-60 minutes at room temperature.
-
Remove the TFA and DCM under a stream of nitrogen and then by vacuum.
-
Resuspend the deprotected conjugate in a suitable buffer and purify by SEC.
-
Step 4: Conjugation of a Second Molecule
-
Reagents and Materials:
-
Deprotected protein-linker conjugate
-
NHS-ester activated second molecule (e.g., a fluorescent dye or drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve the deprotected conjugate in the reaction buffer.
-
Add the NHS-ester activated second molecule.
-
Incubate for 1-2 hours at room temperature.
-
Purify the final bioconjugate using SEC.
-
Protocol 2: One-Step Random Protein PEGylation with mPEG-NHS
-
Reagents and Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
mPEG-NHS
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., Tris or glycine)
-
SEC system for purification
-
-
Procedure:
-
Dissolve the protein in the reaction buffer.
-
Add mPEG-NHS to the protein solution at a desired molar excess.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Quench the reaction with the quenching solution.
-
Purify the PEGylated protein using SEC.[2]
-
Visualization of Conjugation Workflows
To visually compare these methodologies, the following diagrams illustrate the respective experimental workflows.
Caption: Workflow for two-step protein modification.
Caption: Workflow for one-step random protein PEGylation.
Characterization of PEGylated Proteins
A thorough characterization of the final product is crucial to validate the success of the conjugation strategy. Key analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight and assess the degree of PEGylation.
-
Size-Exclusion Chromatography (SEC): To purify the conjugate and analyze its hydrodynamic radius.[2]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and confirm the number of attached PEG linkers.
-
Peptide Mapping: To identify the specific amino acid residues that have been modified.
-
Functional Assays: To measure the biological activity of the PEGylated protein compared to the unmodified protein.
Impact on Protein Function and Activity
The primary advantage of a controlled conjugation strategy, such as that offered by N-Boc-N-bis(PEG1-OH), is the preservation of protein function. By directing the modification to sites distant from the protein's active or binding domains, the likelihood of maintaining bioactivity is significantly increased. The short, branched nature of the PEG1 linkers in N-Boc-N-bis(PEG1-OH) provides a hydrophilic shield that can enhance solubility and stability without the large, bulky chains that might sterically hinder protein-protein interactions.[5][2] While longer PEG chains are often more effective at extending plasma half-life, short linkers can be sufficient to prevent aggregation and improve formulation stability.[5]
Alternatives to PEGylation
While PEGylation is a well-established technology, concerns about the potential for immunogenicity of PEG itself have led to the exploration of alternatives.[5] These include:
-
Polysarcosine (pSar): A biodegradable polymer with "stealth" properties similar to PEG.
-
Poly(amino acid)-based lipopolymers: Offer a customizable and biocompatible alternative.[5]
-
XTENylation: The use of long, unstructured recombinant polypeptide chains.[5]
-
Zwitterionic Polymers: These polymers have both positive and negative charges, resulting in a net neutral charge and high hydrophilicity.[5]
The choice between PEGylation and these alternatives will depend on the specific therapeutic application, the properties of the protein, and the desired clinical outcome.
Conclusion
N-Boc-N-bis(PEG1-OH) represents a significant advancement in the field of protein modification, offering a pathway to more controlled and site-specific conjugation. Its heterobifunctional nature enables a sequential modification strategy that can lead to the production of more homogeneous and potentially more active biotherapeutics compared to traditional random PEGylation methods. The ability to introduce a second functional group in a controlled manner opens up new possibilities for the design of complex protein conjugates, such as antibody-drug conjugates and targeted therapies. While the short PEG chains may not provide the same degree of half-life extension as larger PEGs, they offer a valuable tool for improving protein stability and solubility while minimizing the risk of compromising biological function. For researchers and drug developers seeking to move beyond the limitations of first-generation PEGylation, N-Boc-N-bis(PEG1-OH) and similar controlled-release linkers provide a powerful and versatile solution.
References
-
ACS Publications. (2014). PEG–Peptide Conjugates. Biomacromolecules. Retrieved from [Link]
-
Aust, A. K. (2023). 6 PEG Alternatives You Should Be Thinking About. Bioprocess Online. Retrieved from [Link]
-
Dozier, J. K., & Distefano, M. D. (2015). Site-Specific PEGylation of Therapeutic Proteins. MDPI. Retrieved from [Link]
-
Fonseca, N. A., et al. (2024). Regulatory framework for polymer-based nanotherapeutics in clinical translation. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). Activated PEG derivatives for conjugation. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]
-
MDPI. (2026). Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics. Retrieved from [Link]
-
PubMed. (1987). A new procedure for the synthesis of polyethylene glycol-protein adducts; effects on function, receptor recognition, and clearance of superoxide dismutase, lactoferrin, and alpha 2-macroglobulin. Retrieved from [Link]
-
ResearchGate. (2025). Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme of activation reaction of linear PEG molecule using carbonyl di imidazole (CDI). Retrieved from [Link]
-
PubMed. (2007). Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Retrieved from [Link]
-
ACS Publications. (2009). New PEGs for Peptide and Protein Modification, Suitable for Identification of the PEGylation Site. Bioconjugate Chemistry. Retrieved from [Link]
-
The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
NIH. (n.d.). Site-specific PEGylation of proteins: Insights into structural and functional changes. Retrieved from [Link]
-
ACS Publications. (2017). Polyethylene Glycol Impacts Conformation and Dynamics of Escherichia coli Prolyl-tRNA Synthetase Via Crowding and Confinement Effects. Biochemistry. Retrieved from [Link]
-
BioPharm International. (n.d.). Making Site-specific PEGylation Work. Retrieved from [Link]
-
NIH. (2025). Thio-NHS esters are non-innocent protein acylating reagents. Retrieved from [Link]
-
ACS Publications. (2024). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Influence of Polyethylene Glycol Structure on the Conjugation of Recombinant Human Interferon α2b Overproduced Using Synthetic Gene in Eschericia coli. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Advanced site-specific analysis of insulin-PEG conjugates using MALDI-MS. Retrieved from [Link]
-
NIH. (n.d.). PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures. Retrieved from [Link]
-
RSC Publishing. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
-
Oxford Academic. (2024). Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers. Briefings in Bioinformatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilizing effects of small PEGs as a function of concentration at.... Retrieved from [Link]
-
ResearchGate. (2016). Can you recommend a good activating group for Poly ethylene glycol (PEG) for coupling reaction with hydroxyl (OH) containing compounds?. Retrieved from [Link]
-
Cresset. (n.d.). Improving properties of heterobifunctional degraders via single-point changes to linkers. Retrieved from [Link]
Sources
- 1. creativepegworks.com [creativepegworks.com]
- 2. mdpi.com [mdpi.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Boc-N-bis(PEG1-OH)
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides essential, in-depth procedural guidance for the proper disposal of N-Boc-N-bis(PEG1-OH), a bifunctional PEG linker increasingly utilized in bioconjugation and pharmaceutical research.[1] By understanding the chemical nature of this compound and adhering to best practices, we can ensure the safety of our laboratory personnel and minimize our environmental impact.
Understanding the Compound: A Three-Part Molecule
N-Boc-N-bis(PEG1-OH) is a molecule comprised of three key components: a central amine, two short polyethylene glycol (PEG) chains, and a tert-butoxycarbonyl (Boc) protecting group.[1][2] A sound disposal strategy is predicated on understanding the properties and potential hazards of each of these components.
-
N-tert-Butoxycarbonyl (Boc) Group: This is a common protecting group for amines in organic synthesis.[3][4] The Boc group is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3][5][6] This acid-lability is a critical factor in its handling and disposal, as accidental exposure to acids can lead to its removal and the generation of byproducts.[4][7]
-
Polyethylene Glycol (PEG) Chains: The two PEG1-OH chains enhance the hydrophilicity and biocompatibility of molecules to which they are attached.[1] From a disposal perspective, PEGs are generally considered to be of low toxicity and are readily biodegradable.[8][9] They do not tend to persist in the environment or bioaccumulate.[10]
-
Central Amine: The core of the molecule is a tertiary amine. While the Boc group mitigates its reactivity, the underlying amine functionality contributes to the overall chemical properties of the molecule.
Hazard Assessment: A Synthesis of Component Properties
In the absence of a specific Safety Data Sheet (SDS) for N-Boc-N-bis(PEG1-OH), a conservative approach to hazard assessment is warranted. We must consider the potential hazards of the intact molecule as well as its potential degradation products.
| Component | Known Properties & Hazards | Disposal Consideration |
| N-Boc-N-bis(PEG1-OH) (Intact) | While PEG itself is low-hazard, Boc-protected amines can be irritants and potentially toxic. Assume the compound may cause skin and eye irritation. | Treat as a hazardous chemical waste. Avoid direct contact. |
| Boc Group Degradation Products | Acidic conditions can lead to the formation of tert-butyl cation and subsequently isobutylene (a flammable gas) and carbon dioxide.[4][6] | Avoid mixing with acidic waste streams to prevent uncontrolled gas evolution. |
| PEG Chains | Low toxicity, readily biodegradable.[8][9] | While the PEG component is less hazardous, the overall molecule should not be disposed of down the drain due to the Boc-amine functionality. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of N-Boc-N-bis(PEG1-OH) and its associated waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow provides a clear, step-by-step process for laboratory personnel.
Experimental Protocol for Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling N-Boc-N-bis(PEG1-OH) and its waste.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with N-Boc-N-bis(PEG1-OH), such as pipette tips, weigh boats, and absorbent paper, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing N-Boc-N-bis(PEG1-OH) should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams, especially acidic waste, to prevent potential deprotection and gas evolution.[4][6]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
-
-
Container Selection and Labeling:
-
Use containers that are chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-Boc-N-bis(PEG1-OH)". List any solvents present in liquid waste.
-
Keep containers securely closed when not in use.
-
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials. Ensure secondary containment is used for liquid waste containers.[11]
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.[12][13]
Logical Framework for Waste Management Decisions
The decision-making process for handling and disposing of N-Boc-N-bis(PEG1-OH) should be systematic and risk-based. The following diagram illustrates the key decision points.
Conclusion: A Culture of Safety
The responsible disposal of N-Boc-N-bis(PEG1-OH) is a critical aspect of laboratory safety and environmental compliance. By understanding the chemical nature of this compound, adhering to a systematic disposal workflow, and consulting with your institution's EHS department, you contribute to a safer research environment for yourself, your colleagues, and the community. Always prioritize safety and regulatory adherence in all your laboratory practices.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Zhang, Y., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Reddy, K. L., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
MySkinRecipes. N-Boc-N-bis(PEG2-OH). [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
United States Environmental Protection Agency (EPA). Non-Hazardous Materials and Waste Management Hierarchy. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- Kao Chemicals. (2020). Polyethylene glycols Safety Summary.
- University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
National Center for Biotechnology Information. Degradation of polyethylene glycols and polypropylene glycols in microcosms simulating a spill of produced water in shallow groundwater. [Link]
- Sigma-Aldrich.
- Occupational Safety and Health Administration (OSHA).
-
National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]
- IDR Environmental Services. (2020). How To Dispose Non-Hazardous Waste.
- Anenta. (2024).
- Force of Nature. Toxic ingredient to avoid: PEG Compounds and their contaminants.
- Vanderbilt University.
- Green Seal. Understanding Ingredients: A Guide to Polyethylene Glycol (PEG).
- U.S. Waste Industries Inc. Non-Hazardous Waste Disposal.
- BOC Sciences.
- US Bio-Clean.
- University of Pennsylvania Environmental Health and Radiation Safety. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- ResearchGate.
-
Chemistry For Everyone. (2024). Is Polyethylene Glycol Biodegradable?. [Link]
- Occupational Safety and Health Administration (OSHA).
- OSHA Online Center. (2024).
- SINOPEG. BOC-NH-PEG.
- National Center for Biotechnology Information. Missing OH reactivity in a forest: evidence for unknown reactive biogenic VOCs.
- AxisPharm. Bis-PEG-acid, PEG di(carboxylic acid).
- AxisPharm. Boc-PEG, Boc amine PEG linker, PEG Reagents.
- Biopharma PEG. Boc-NH-PEG4-COOH | CAS:756525-91-4.
Sources
- 1. N-Boc-N-bis(PEG2-OH) [myskinrecipes.com]
- 2. precisepeg.com [precisepeg.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. chemical.kao.com [chemical.kao.com]
- 9. youtube.com [youtube.com]
- 10. Toxic ingredient to avoid: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 11. vumc.org [vumc.org]
- 12. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. usbioclean.com [usbioclean.com]
Navigating the Safe Handling of N-Boc-N-bis(PEG1-OH): A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling N-Boc-N-bis(PEG1-OH), a valuable linker in bioconjugation and drug delivery systems. By understanding the chemical nature of this compound and implementing the rigorous safety protocols outlined below, you can mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard Profile
The polyethylene glycol (PEG) component generally has a low toxicity profile.[4][5] However, the manufacturing process of PEGylated compounds can sometimes lead to the presence of carcinogenic contaminants like ethylene oxide and 1,4-dioxane.[6]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not just recommended, it is a critical component of safe laboratory practice.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the recommended PPE for various laboratory activities involving N-Boc-N-bis(PEG1-OH).
| Laboratory Activity | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid/Viscous Oil) | - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat or Disposable Gown- Safety Goggles with Side Shields or a Face Shield- N95 Respirator or higher | - Prevents skin contact with the chemical.- Protects clothing and skin from spills.- Shields eyes from dust particles and splashes.- Minimizes inhalation of fine particles. |
| Dissolving and Solution Handling | - Nitrile or Neoprene Gloves- Laboratory Coat- Safety Goggles | - Protects hands from direct contact with the solution.- Standard protection against splashes.- Essential to shield eyes from accidental splashes. |
| Reaction Setup and Monitoring | - Nitrile or Neoprene Gloves- Laboratory Coat- Safety Goggles | - Standard protection during chemical manipulations.- Protects against splashes and spills.- Protects eyes from potential splashes during transfers. |
| Work-up and Purification | - Chemical-Resistant Gloves (e.g., butyl rubber for organic solvents)- Laboratory Coat- Safety Goggles and/or Face Shield | - Provides enhanced protection against various solvents.- Protects against larger volume splashes.- Offers broader facial protection from splashes. |
| Waste Disposal | - Heavy-duty, chemical-resistant gloves- Laboratory Coat or Apron- Safety Goggles | - Protects against contact with concentrated waste.- Provides an additional layer of protection.- Shields eyes from splashes during waste handling. |
Step-by-Step Guide to PPE Usage and Decontamination
Proper donning and doffing of PPE are as crucial as its selection to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
Emergency Procedures: Spills and Exposure
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[3]
In case of inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection for large spills or if the substance is in a powder form.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal Plan
All waste contaminated with N-Boc-N-bis(PEG1-OH) must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container. This includes contaminated gloves, wipes, and absorbent materials.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these safety protocols, you can confidently and safely incorporate N-Boc-N-bis(PEG1-OH) into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Diethanolamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Jang, H. J., Shin, C. Y., & Kim, K. B. (2017). Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use. Toxicological Research, 33(2), 105–113. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
7th Creations. (2024). Understanding Ingredients: A Guide to Polyethylene Glycol (PEG). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Green Seal. (n.d.). Understanding Ingredients: A Guide to Polyethylene Glycol (PEG). Retrieved from [Link]
-
Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
DC Chemicals. (n.d.). N-Boc-diethanolamine. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2016). Amended Safety Assessment of PEG Propylene Glycol Derivatives as Used in Cosmetics. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Properties of N-Boc-diethanolamine. Retrieved from [Link]
- Lotte Chemical Corporation. (2022). Safety Data Sheet (SDS): MPEG-1000.
-
Fruijtier-Pölloth, C. (2005). Safety assessment on polyethylene glycols (PEGs) and their derivatives as used in cosmetic products. Toxicology, 214(1-2), 1-38. Retrieved from [Link]
- D-Chem Inc. (n.d.). MSDS DBG001 Boc-Glycinol.pdf.
-
MySkinRecipes. (n.d.). N-Boc-N-bis(PEG2-OH). Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). N-Boc-N-bis(PEG2-OH). Retrieved from [Link]
Sources
- 1. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. nj.gov [nj.gov]
- 4. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Guide to Polyethylene Glycol (PEG) - Green Seal [greenseal.org]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
